molecular formula C17H20ClNO B15545091 Nefopam Hydrochloride CAS No. 69319-31-9

Nefopam Hydrochloride

Cat. No.: B15545091
CAS No.: 69319-31-9
M. Wt: 289.8 g/mol
InChI Key: CNNVSINJDJNHQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nefopam Hydrochloride is the hydrochloride salt form of nefopam, a centrally-acting, non-opioid benzoxazocine with analgesic activity. The mechanism of action through which nefopam exerts its analgesic effects is, as of yet, largely unknown but may involve inhibition of serotonin, dopamine and noradrenaline reuptake.
See also: Nefopam (has active moiety).

Properties

IUPAC Name

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNVSINJDJNHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13669-70-0 (Parent)
Record name Nefopam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7045441
Record name Nefopam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

23327-57-3, 69319-31-9
Record name (±)-Nefopam hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23327-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nefopam hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023327573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-2,5-Benzoxazocine, 3,4,5,6-tetrahydro-5-methyl-1-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069319319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nefopam hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7045441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5,6-tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEFOPAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685J48E13W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacodynamics of Nefopam Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam (B83846) hydrochloride is a centrally-acting, non-opioid analgesic with a unique and complex pharmacodynamic profile. Unlike traditional analgesics, its mechanism of action is not fully elucidated but is known to be multi-modal, involving the modulation of several key neurotransmitter and ion channel systems. This technical guide provides a comprehensive overview of the pharmacodynamics of nefopam, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its proposed signaling pathways. This document is intended to serve as a resource for researchers and professionals involved in the study and development of analgesic compounds.

Introduction

Nefopam is a benzoxazocine derivative that has been used for the management of moderate to severe pain.[1] It is structurally distinct from opioid and non-steroidal anti-inflammatory drugs (NSAIDs), and its analgesic effects are not mediated by opioid receptors.[2] The primary mechanisms underlying nefopam's analgesic properties are believed to be the inhibition of monoamine reuptake, blockade of voltage-gated sodium and calcium channels, and modulation of glutamatergic neurotransmission.[3][4][5] This guide will delve into the specifics of these mechanisms, presenting available quantitative data and the experimental methodologies used to derive them.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the interaction of nefopam with various molecular targets.

Table 1: Monoamine Transporter and Receptor Binding Affinities of Nefopam

TargetParameterValue (nM)SpeciesReference
Norepinephrine (B1679862) Transporter (NET)Binding Affinity (Kᵢ)33Not Specified[6]
Serotonin (B10506) Transporter (SERT)IC₅₀29Not Specified[7]
Dopamine (B1211576) Transporter (DAT)IC₅₀531Not Specified[7]
5-HT₂C ReceptorBinding Affinity (Kᵢ)56Not Specified[4]
5-HT₂A ReceptorIC₅₀5,100Mouse[2]
5-HT₃ ReceptorIC₅₀22,300Mouse[2]
5-HT₁B ReceptorIC₅₀41,700Mouse[2]
5-HT₁A ReceptorIC₅₀64,900Mouse[2]
α₁-Adrenergic ReceptorIC₅₀15,000Mouse[2]
D₁ Dopamine ReceptorIC₅₀100,000Mouse[2]

Table 2: In Vivo Efficacy of Nefopam on Monoamine Uptake

Target SystemParameterValue (mg/kg)SpeciesReference
Norepinephrine Uptake (heart)ED₅₀12Mouse[8]
Serotonin Uptake (brain)ED₅₀11Mouse[8]

Table 3: Efficacy of Nefopam on Ion Channels and Neurotransmitter Release

ActivityParameterValue (µM)Experimental SystemReference
Inhibition of L-type Voltage-Sensitive Calcium ChannelsEC₅₀ (for neuroprotection)47Rat cerebellar granule neurons[5]
Inhibition of Veratridine-Stimulated ²²Na UptakeIC₅₀>5000Not Specified[4]

Signaling Pathways and Mechanisms of Action

Nefopam's analgesic effect is attributed to its integrated action on multiple signaling pathways.

Monoamine Reuptake Inhibition and Descending Pain Modulation

Nefopam inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) in the central nervous system.[3][6][7] This increases the synaptic concentration of these monoamines, which play a crucial role in the descending pain modulatory pathways.[2] Specifically, increased serotonergic and noradrenergic neurotransmission in the periaqueductal gray (PAG) and rostral ventromedial medulla (RVM) enhances the inhibition of nociceptive signals at the spinal cord level.[9][10]

Descending Pain Modulation Pathway cluster_brain Brain (Supraspinal) cluster_spinal Spinal Cord cluster_periphery Periphery PAG Periaqueductal Gray (PAG) RVM Rostral Ventromedial Medulla (RVM) PAG->RVM Excitatory DorsalHorn Dorsal Horn Neuron RVM->DorsalHorn Serotonergic Inhibition LC Locus Coeruleus (LC) LC->DorsalHorn Noradrenergic Inhibition Brain Brain DorsalHorn->Brain Ascending Pain Signal Nociceptor Nociceptor Nociceptor->DorsalHorn Nociceptive Signal Nefopam Nefopam Nefopam->PAG Enhances 5-HT/NE signaling Nefopam->RVM Enhances 5-HT/NE signaling Nefopam->LC Enhances NE signaling

Descending Pain Modulation Pathway Influenced by Nefopam.
Ion Channel Blockade

Nefopam has been shown to block voltage-gated sodium and calcium channels.[3][4] By blocking sodium channels, nefopam reduces neuronal excitability and the propagation of action potentials that transmit pain signals.[11] Its blockade of L-type voltage-sensitive calcium channels contributes to its neuroprotective effects and may also modulate neurotransmitter release.[5]

Ion Channel Blockade by Nefopam Nefopam Nefopam Na_Channel Voltage-Gated Sodium Channel Nefopam->Na_Channel Blocks Ca_Channel Voltage-Gated Calcium Channel Nefopam->Ca_Channel Blocks Action_Potential Action Potential Propagation Na_Channel->Action_Potential Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Reduced_Excitability Reduced Neuronal Excitability Action_Potential->Reduced_Excitability Reduced_Transmission Reduced Nociceptive Transmission Neurotransmitter_Release->Reduced_Transmission

Mechanism of Nefopam's Action on Voltage-Gated Ion Channels.
Modulation of Glutamatergic Neurotransmission

Nefopam indirectly modulates the glutamatergic system, a key pathway in pain transmission and central sensitization. While it does not appear to directly bind to NMDA receptors, nefopam's blockade of sodium channels can reduce the presynaptic release of glutamate.[11] Furthermore, its inhibition of calcium influx can prevent NMDA receptor-mediated excitotoxicity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of nefopam's pharmacodynamics.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of nefopam for the serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Cell membranes expressing the human recombinant SERT, NET, or DAT.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: Fluoxetine (for SERT), desipramine (B1205290) (for NET), GBR 12909 (for DAT).

  • Nefopam hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of nefopam in the assay buffer.

  • In a 96-well plate, add the assay buffer, the appropriate radioligand at a concentration near its Kd, and either a vehicle, a known non-specific inhibitor, or a dilution of nefopam.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of nefopam by non-linear regression analysis of the competition binding data.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade

Objective: To characterize the inhibitory effect of nefopam on voltage-gated sodium channels.

Materials:

  • Cells expressing voltage-gated sodium channels (e.g., HEK-293 cells transfected with a specific sodium channel subtype or cultured neurons).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2).

  • This compound.

  • Perfusion system.

Procedure:

  • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a target cell.

  • Record baseline sodium currents by applying a voltage-step protocol (e.g., holding potential of -100 mV, followed by depolarizing steps from -80 mV to +60 mV in 10 mV increments).

  • Perfuse the cell with the external solution containing various concentrations of nefopam.

  • Record sodium currents at each concentration of nefopam after a steady-state effect is reached.

  • Wash out the drug with the external solution to observe the reversibility of the block.

  • Analyze the data to determine the concentration-dependent inhibition of the peak sodium current and calculate the IC₅₀ value.

  • Investigate the voltage- and use-dependency of the block by applying different voltage protocols.

Intracellular Calcium Imaging using Fura-2 AM

Objective: To measure the effect of nefopam on intracellular calcium concentration ([Ca²⁺]i).

Materials:

  • Cultured cells of interest (e.g., primary neurons or a relevant cell line).

  • Fura-2 AM (acetoxymethyl ester of Fura-2).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.

  • Fluorescence imaging system equipped with excitation filters for 340 nm and 380 nm and an emission filter for ~510 nm.

  • This compound.

  • A stimulant to induce calcium influx (e.g., high potassium solution or a specific agonist).

Procedure:

  • Culture cells on glass coverslips suitable for microscopy.

  • Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS.[3]

  • Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C in the dark to allow for dye loading and de-esterification.[3]

  • Wash the cells with HBSS to remove extracellular dye.

  • Mount the coverslip in a perfusion chamber on the microscope stage.

  • Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at ~510 nm.

  • Perfuse the cells with a solution containing nefopam for a designated period.

  • Apply a stimulus to induce an increase in [Ca²⁺]i in the continued presence of nefopam.

  • Continue recording the fluorescence ratio to measure the change in [Ca²⁺]i.

  • Calculate the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in [Ca²⁺]i.

  • Compare the stimulus-induced calcium response in the presence and absence of nefopam to determine its inhibitory effect.

In Vivo Microdialysis for Monoamine Levels

Objective: To measure the effect of nefopam on extracellular levels of serotonin, norepinephrine, and dopamine in a specific brain region of a living animal.

Materials:

  • Laboratory animals (e.g., rats or mice).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

Procedure:

  • Surgically implant a microdialysis probe into the target brain region (e.g., prefrontal cortex, nucleus accumbens, or spinal cord) of an anesthetized animal using a stereotaxic apparatus.[12][13]

  • Allow the animal to recover from surgery.

  • On the day of the experiment, connect the microdialysis probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).[12][13]

  • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

  • Administer nefopam to the animal (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Continue to collect dialysate samples for several hours post-administration.

  • Analyze the concentration of monoamines (5-HT, NE, DA) and their metabolites in the dialysate samples using HPLC with electrochemical detection.

  • Express the post-administration monoamine levels as a percentage of the baseline levels to determine the effect of nefopam on neurotransmitter release and reuptake.

Conclusion

The pharmacodynamic profile of this compound is characterized by its multifaceted interactions with key components of the central and peripheral nervous systems involved in pain processing. Its ability to inhibit the reuptake of serotonin and norepinephrine, block voltage-gated sodium and calcium channels, and modulate glutamatergic neurotransmission provides a unique and complex mechanism of action that distinguishes it from other classes of analgesics. The quantitative data and experimental protocols presented in this guide offer a foundational understanding for researchers and drug development professionals. Further investigation is warranted to fully elucidate the intricate interplay of these mechanisms and to identify more specific molecular targets, which could lead to the development of novel analgesics with improved efficacy and safety profiles.

References

An In-depth Technical Guide on the Core of Nefopam Hydrochloride's Triple Monoamine Reuptake Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of nefopam (B83846) hydrochloride as a triple monoamine reuptake inhibitor. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of nefopam's engagement with the serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) transporters, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental frameworks.

Introduction

Nefopam is a centrally acting, non-opioid analgesic used for the management of moderate to severe pain.[1] Unlike traditional analgesics, its mechanism of action is not fully understood but is known to involve the inhibition of serotonin, norepinephrine, and dopamine reuptake, classifying it as a triple monoamine reuptake inhibitor (TRI).[2][3][4] This unique pharmacological profile contributes to its analgesic effects without the typical side effects associated with opioid medications, such as respiratory depression.[1] Beyond its primary action as a TRI, nefopam has also been shown to interact with voltage-gated sodium and calcium channels, which may also contribute to its analgesic properties.[4]

Core Mechanism: Triple Monoamine Reuptake Inhibition

The principal mechanism underlying the analgesic effect of nefopam is its ability to block the reuptake of three key neurotransmitters in the central nervous system: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[2][4] By inhibiting the respective transporter proteins—the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT)—nefopam increases the concentration of these monoamines in the synaptic cleft.[4] This enhanced availability of 5-HT, NE, and DA is believed to potentiate descending inhibitory pain pathways, thereby reducing the perception of pain.[3]

Quantitative Data: Binding Affinities for Monoamine Transporters

The affinity of nefopam for the human serotonin, norepinephrine, and dopamine transporters has been characterized in vitro through radioligand binding assays. The following table summarizes the binding affinities (Ki) of nefopam for these transporters. A lower Ki value indicates a higher binding affinity.

Target TransporterLigandParameterValue (nM)SpeciesReference
Serotonin Transporter (SERT)NefopamKi29Human[Gregori-Puigjané et al., 2012]
Norepinephrine Transporter (NET)NefopamKi33Human[Gregori-Puigjané et al., 2012]
Dopamine Transporter (DAT)NefopamKi531Human[Gregori-Puigjané et al., 2012]

Data sourced from Gregori-Puigjané, E., et al. (2012). Identifying new centrally acting drugs through targeted cheminformatics. Nature Chemical Biology, 8(11), 929–935.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction of nefopam with monoamine transporters.

Radioligand Binding Assay for SERT, NET, and DAT

This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound like nefopam for the human serotonin, norepinephrine, and dopamine transporters expressed in HEK293 cells.

4.1.1 Materials and Reagents

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418)

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands:

    • For SERT: [³H]-Citalopram or [¹²⁵I]-RTI-55

    • For NET: [³H]-Nisoxetine or [¹²⁵I]-RTI-55

    • For DAT: [³H]-WIN 35,428 or [¹²⁵I]-RTI-55

  • Test compound (Nefopam hydrochloride) at various concentrations

  • Non-specific binding control (e.g., 10 µM Paroxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR 12909 for DAT)

  • 96-well microplates

  • Scintillation fluid

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Cell harvester

  • Scintillation counter

4.1.2 Cell Culture and Membrane Preparation

  • Culture HEK293 cells expressing the target transporter in appropriate media until they reach 80-90% confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the pellet in ice-cold membrane preparation buffer and homogenize using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.

  • Repeat the centrifugation and resuspend the final pellet in assay buffer.

  • Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

4.1.3 Binding Assay Procedure

  • In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer

    • Membrane preparation (typically 10-50 µg of protein)

    • Radioligand at a concentration near its Kd value

    • Either the test compound (nefopam) at various concentrations, assay buffer for total binding, or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

  • Quantify the radioactivity on the filters using a scintillation counter.

4.1.4 Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a general method to measure the functional inhibition of monoamine transporters by a test compound like nefopam using either synaptosomes or transporter-expressing cell lines.

4.2.1 Materials and Reagents

  • Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) or HEK293 cells expressing the target transporter.

  • Krebs-Ringer-HEPES buffer (KRH buffer)

  • Radiolabeled monoamines: [³H]-Serotonin, [³H]-Norepinephrine, or [³H]-Dopamine.

  • Test compound (this compound) at various concentrations.

  • Selective reuptake inhibitors for defining non-specific uptake (e.g., Fluoxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • 96-well microplates.

  • Scintillation fluid and counter.

4.2.2 Synaptosome Preparation (Brief Overview)

  • Dissect the desired brain region from a rat in ice-cold sucrose (B13894) buffer.

  • Homogenize the tissue in sucrose buffer.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 17,000 x g) to pellet the crude synaptosomes.

  • Resuspend the synaptosomal pellet in a physiological buffer like KRH.

4.2.3 Reuptake Inhibition Assay Procedure

  • In a 96-well microplate, pre-incubate the synaptosomes or transporter-expressing cells with the test compound (nefopam) at various concentrations or a selective inhibitor for non-specific uptake for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiate the uptake by adding the radiolabeled monoamine.

  • Allow the uptake to proceed for a defined time (typically a few minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4.2.4 Data Analysis

  • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake.

  • Determine the percentage of inhibition of specific uptake at each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific monoamine uptake) using non-linear regression.

Visualizations

Signaling Pathway: Triple Monoamine Reuptake Inhibition by Nefopam

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging Release Release Vesicles->Release Exocytosis Synaptic_Monoamines Synaptic Monoamines Release->Synaptic_Monoamines Increased Concentration Transporters Monoamine Transporters (SERT, NET, DAT) Reuptake Reuptake Transporters->Reuptake Mediation Reuptake->Monoamines Recycling Synaptic_Monoamines->Transporters Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binding Signal Signal Transduction Receptors->Signal Activation Nefopam Nefopam Nefopam->Transporters Inhibition

Caption: Mechanism of Nefopam's triple monoamine reuptake inhibition.

Experimental Workflow: Radioligand Binding Assay

start Start: Cell Culture (HEK293 with hSERT/hNET/hDAT) membrane_prep Membrane Preparation start->membrane_prep binding_assay Binding Assay (Incubation with Radioligand & Nefopam) membrane_prep->binding_assay filtration Rapid Filtration (Separation of Bound & Free Ligand) binding_assay->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 -> Ki Calculation) counting->analysis end End: Determine Binding Affinity (Ki) analysis->end

Caption: Workflow for determining Nefopam's binding affinity.

Logical Relationship: Nefopam's Analgesic Effect

Nefopam This compound Inhibition Inhibition of SERT, NET, DAT Nefopam->Inhibition Increase Increased Synaptic Serotonin, Norepinephrine, Dopamine Inhibition->Increase Potentiation Potentiation of Descending Inhibitory Pain Pathways Increase->Potentiation Analgesia Analgesic Effect Potentiation->Analgesia

Caption: Logical flow from Nefopam administration to analgesia.

Conclusion

This compound's core mechanism as a triple monoamine reuptake inhibitor provides a distinct approach to pain management. The quantitative data on its binding affinities for SERT, NET, and DAT, with a notably higher affinity for the serotonin and norepinephrine transporters over the dopamine transporter, offer valuable insights for drug development and optimization. The detailed experimental protocols provided herein serve as a guide for researchers aiming to replicate or build upon existing findings. The visualizations further elucidate the complex signaling pathways and experimental workflows, providing a clear and concise understanding of nefopam's action. A thorough comprehension of these fundamental principles is crucial for the continued exploration of nefopam's therapeutic potential and the development of next-generation analgesics with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Synthesis and Structural Analysis of Nefopam Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nefopam (B83846) hydrochloride is a centrally-acting, non-opioid analgesic of the benzoxazocine class, utilized for the management of moderate to severe pain.[1][2] Unlike conventional analgesics, it does not possess anti-inflammatory properties.[3] Its unique mechanism of action, which involves the inhibition of serotonin, norepinephrine, and dopamine (B1211576) reuptake, sets it apart from other pain management therapies.[3][4][5] This technical guide provides a detailed overview of a practical synthetic route to Nefopam Hydrochloride and the key analytical techniques employed for its structural elucidation.

Synthesis of this compound

A variety of synthetic strategies for Nefopam have been developed, often commencing from starting materials like 2-benzoylbenzoic acid, phthalic anhydride, or tert-butyl-N-benzyl-N-methyl carbamate.[6] A commercially viable and efficient one-pot, five-step process starting from 2-benzoylbenzoic acid has been reported, achieving high purity (≥99.9%) and an excellent overall yield (≥79%).[7] This method is advantageous for large-scale production as it minimizes cumbersome workup procedures and the use of industrially undesirable solvents.[7]

The synthesis proceeds through the formation of an acid chloride, followed by amidation, reduction, cyclization, and finally, the formation of the hydrochloride salt.[7]

Synthesis Workflow Diagram

Synthesis_Workflow start 2-Benzoylbenzoic Acid step1 Acid Chloride Formation start->step1 SOCl₂, Toluene (B28343), cat. DMF intermediate1 2-Benzoylbenzoyl chloride step1->intermediate1 step2 Amidation intermediate1->step2 2-(Methylamino)ethanol (B44016) intermediate2 2-Benzoyl-N-(2-hydroxyethyl) -N-methylbenzamide step2->intermediate2 step3 Reduction intermediate2->step3 LiAlH₄, THF (alternative) intermediate3 2-((2-Hydroxyethyl)(methyl)amino) methyl)benzhydrol step3->intermediate3 step4 Cyclization intermediate3->step4 p-TsOH, Benzene intermediate4 Nefopam (base) step4->intermediate4 step5 Salt Formation intermediate4->step5 HCl end_product This compound step5->end_product

Caption: One-pot synthesis workflow for this compound.

Experimental Protocols for Synthesis

1. Acid Chloride Formation (Step 1) 2-Benzoylbenzoic acid is treated with thionyl chloride (SOCl₂) in toluene with a catalytic amount of dimethylformamide (DMF) at 20–30 °C to yield 2-benzoylbenzoyl chloride.[7][8]

2. Amidation (Step 2) The resulting acid chloride is then reacted with 2-(methylamino)ethanol in toluene to form the amide intermediate, 2-benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide.[7][8]

3. Reduction (Step 3) The amide intermediate is reduced. One documented method involves suspending the amide in tetrahydrofuran (B95107) (THF) and adding it to a solution of lithium aluminum hydride (LiAlH₄) in THF, followed by refluxing for 18 hours.[8]

4. Cyclization (Step 4) The reduced intermediate, 2-([N-(2-hydroxyethyl)-N-methyl]amino)methylbenzhydrol, is subjected to intramolecular cyclization.[6] This is achieved by heating the compound with p-toluenesulfonic acid (p-TsOH) in a suitable solvent like benzene.[8] This step forms the characteristic benzoxazocine ring of Nefopam.

5. Hydrochloride Salt Formation (Step 5) The crude Nefopam base is dissolved in a suitable solvent, and hydrochloric acid is added to precipitate this compound.[9] The final product can be purified by recrystallization, for instance, from a 75-85% ethanol (B145695) solution.[9]

Data Presentation: Synthesis Overview
StepReactionKey Reagents/ConditionsIntermediate/Product
1Acid Chloride Formation2-Benzoylbenzoic acid, Thionyl chloride (SOCl₂), Toluene, cat. DMF2-Benzoylbenzoyl chloride
2Amidation2-(Methylamino)ethanol, Toluene2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide
3ReductionLithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF)2-((2-Hydroxyethyl)(methyl)amino)methyl)benzhydrol
4Cyclizationp-Toluenesulfonic acid (p-TsOH), BenzeneNefopam (base)
5Salt Formation & PurificationHydrochloric acid (HCl), Ethanol/WaterThis compound

Structural Analysis

The definitive structure and stereochemistry of this compound have been established using a combination of spectroscopic and crystallographic techniques. These methods are crucial for confirming the identity, purity, and conformation of the final active pharmaceutical ingredient (API).

Structural Analysis Workflow Diagram

Structural_Analysis_Workflow sample Synthesized Nefopam HCl xray X-Ray Crystallography sample->xray nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (LC-MS/MS) sample->ms ir IR Spectroscopy sample->ir data_xray Crystal System Lattice Parameters 3D Conformation xray->data_xray data_nmr Chemical Shifts (δ) Coupling Constants (J) Atom Connectivity nmr->data_nmr data_ms Molecular Weight Fragmentation Pattern Elemental Composition ms->data_ms data_ir Functional Groups ir->data_ir confirmation Structural Confirmation & Purity Assessment data_xray->confirmation data_nmr->confirmation data_ms->confirmation data_ir->confirmation

Caption: Workflow for the structural analysis of this compound.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure, including absolute stereochemistry and solid-state conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction A suitable single crystal of this compound is selected and mounted on a diffractometer. The crystal is maintained at a constant temperature (e.g., 298 K) while being irradiated with monochromatic X-rays.[10][11] As the crystal is rotated, a detector collects the diffraction pattern. The resulting data is processed to solve the crystal structure, providing precise atomic coordinates, bond lengths, and bond angles.

Data Presentation: Crystallographic Data for (±)-Nefopam Hydrochloride [10][11]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a11.766(1) Å
b7.741(1) Å
c16.907(3) Å
β97.43(1)°
Volume (V)1527.0(7) ų
Z4
ConformationThe eight-membered ring adopts a modified boat-chair conformation.[11] The N-methyl group is in an equatorial-like orientation, and the phenyl group is in an exo-type position.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy A sample of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O or CD₂Cl₂).[11][12] The solution is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, spectra are typically recorded at 400 MHz. For ¹³C NMR, spectra may be recorded at 100 MHz.[12] The resulting spectra show chemical shifts, signal integrations, and coupling patterns that allow for the assignment of each proton and carbon in the molecule.

Data Presentation: ¹H NMR Spectral Data for this compound in D₂O [12]

Chemical Shift (δ/ppm)MultiplicityIntegrationAssignment
7.36–7.25m6HAromatic H
7.21–7.18m2HAromatic H
7.12–7.10m1HAromatic H
5.89s1HAryl-CH-Aryl
5.45d (J = 12.8 Hz)1HAryl-CH(H)-N-
4.34–4.27m1H-CH(H)-O-
4.21d (J = 13.2 Hz)1HAryl-CH(H)-N-
4.05–4.00m (dt)1H-CH(H)-O-
3.30-3.23m1H-CH(H)-N-
3.08–3.02m (dt)1H-CH(H)-N-
2.87s3H-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) A solution of the sample is injected into a liquid chromatography system for separation. The eluent is then introduced into the mass spectrometer.[13] Electrospray ionization (ESI) in positive-ion mode is commonly used.[13] The instrument can be operated in full scan mode to identify the parent ion or in MS/MS mode, where the parent ion is fragmented to produce a characteristic spectrum that aids in structural elucidation.[13]

Data Presentation: Mass Spectrometry Data

TechniqueIonization ModeObserved m/zAssignment
LC-MS/MS[13]ESI Positive254[M+H]⁺ (for Nefopam base)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a mull.[14] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The sample is then scanned with infrared radiation, and the absorption is measured as a function of wavenumber.

Data Presentation: Key IR Functional Groups

Functional GroupExpected Wavenumber Range (cm⁻¹)
C-H (Aromatic)3100-3000
C-H (Aliphatic)3000-2850
C-O (Ether)1260-1000
C-N (Amine)1250-1020
C=C (Aromatic)1600-1475

Mechanism of Action

Nefopam's analgesic effect is not fully understood but is known to be multifactorial, involving the central nervous system.[3][5] It acts as a triple reuptake inhibitor, increasing the synaptic levels of serotonin, norepinephrine, and dopamine.[15][16] Additionally, it has been shown to block voltage-gated sodium and calcium channels, which reduces neuronal excitability and dampens the propagation of pain signals.[3][16]

Mechanism of Action Diagram

Mechanism_of_Action Nefopam's Analgesic Mechanism cluster_reuptake Monoamine Reuptake Inhibition cluster_channels Ion Channel Blockade nefopam Nefopam HCl serotonin Serotonin (5-HT) Reuptake Transporter nefopam->serotonin Inhibits norepi Norepinephrine (NE) Reuptake Transporter nefopam->norepi Inhibits dopamine Dopamine (DA) Reuptake Transporter nefopam->dopamine Inhibits na_channel Voltage-Gated Na+ Channels nefopam->na_channel Blocks ca_channel Voltage-Gated Ca2+ Channels nefopam->ca_channel Blocks increase ↑ Synaptic Levels of 5-HT, NE, DA serotonin->increase norepi->increase dopamine->increase analgesia Analgesic Effect (Pain Relief) increase->analgesia Contributes to decrease ↓ Neuronal Excitability na_channel->decrease ca_channel->decrease decrease->analgesia Contributes to

Caption: Nefopam's dual mechanism of action for analgesia.

References

In-Vitro Pharmacological Profile of Nefopam Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam hydrochloride is a centrally-acting, non-opioid analgesic with a distinct and multifaceted in-vitro pharmacological profile. Unlike traditional analgesics, it does not interact with opioid receptors. Its mechanism of action is primarily attributed to the inhibition of monoamine reuptake and the modulation of voltage-gated ion channels. This technical guide provides a comprehensive overview of the in-vitro pharmacology of Nefopam, presenting quantitative data on its binding and functional activity, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Core In-Vitro Mechanisms of Action

Nefopam's analgesic properties are primarily driven by two synergistic mechanisms: the inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake, and the blockade of voltage-gated sodium and calcium channels. These actions collectively lead to an enhancement of descending inhibitory pain pathways and a reduction in neuronal hyperexcitability.

Triple Monoamine Reuptake Inhibition

Nefopam inhibits the presynaptic reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by targeting their respective transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). This blockade increases the concentration of these monoamines in the synaptic cleft, thereby potentiating their roles in the descending pain modulatory system.

Modulation of Voltage-Gated Ion Channels

Nefopam has been shown to block voltage-gated sodium channels (VGSCs) and voltage-gated calcium channels (VGCCs). By inhibiting these channels, Nefopam reduces neuronal excitability and the propagation of action potentials, which are critical for the transmission of nociceptive signals.

Quantitative In-Vitro Pharmacological Data

The following tables summarize the binding affinities and inhibitory concentrations of this compound at its primary molecular targets.

Table 1: Monoamine Transporter and Receptor Binding Affinities of Nefopam

TargetParameterValue (nM)Species/SystemReference(s)
Norepinephrine Transporter (NET)Kᵢ33Not Specified[1]
Dopamine Transporter (DAT)Kᵢ531Not Specified[2]
Serotonin Transporter (SERT)Kᵢ29Not Specified[2]
5-HT₂ₐ ReceptorIC₅₀5,100Not Specified[3]
5-HT₂ₒ ReceptorIC₅₀1,400Not Specified[3]
5-HT₃ ReceptorIC₅₀22,300Not Specified[3]
α₁-Adrenergic ReceptorIC₅₀15,000Not Specified[3]

Table 2: Voltage-Gated Ion Channel Inhibition by Nefopam

TargetParameterValue (µM)Species/SystemReference(s)
Voltage-Gated Sodium Channels (VGSCs)IC₅₀> 5,000Rodent models[4]
High-Voltage-Activated Ca²⁺ ChannelsIC₅₀0.9 ± 0.2Rat Hippocampal Neurons[5]

Note: The discrepancy in reported IC₅₀ values for ion channels may reflect different experimental conditions and channel subtypes investigated.

Detailed Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of Nefopam for the serotonin, norepinephrine, and dopamine transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash Buffer (ice-cold Assay Buffer).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a concentration near its Kₑ, and 50 µL of varying concentrations of Nefopam (or vehicle for total binding, and a saturating concentration of a known inhibitor for non-specific binding).

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 5-20 µg of protein per well).

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of Nefopam by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Synaptosomal Monoamine Reuptake Assay

Objective: To determine the functional inhibitory potency (IC₅₀) of Nefopam on the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes.

Materials:

  • Freshly prepared synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

  • Radiolabeled neurotransmitters: [³H]Serotonin, [³H]Norepinephrine, [³H]Dopamine.

  • This compound.

  • Krebs-Ringer buffer (pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Pre-incubate synaptosomal preparations with varying concentrations of Nefopam or vehicle in Krebs-Ringer buffer for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

  • Measure the radioactivity retained by the synaptosomes using a scintillation counter.

  • Determine non-specific uptake in parallel incubations performed at 4°C or in the presence of a known selective reuptake inhibitor.

  • Calculate the percentage of inhibition of specific uptake at each Nefopam concentration and determine the IC₅₀ value.

Whole-Cell Patch Clamp Electrophysiology for Voltage-Gated Sodium Channels

Objective: To characterize the inhibitory effect of Nefopam on voltage-gated sodium channels.

Materials:

  • Cell line expressing the desired sodium channel subtype (e.g., HEK293 cells stably expressing Naᵥ1.7).

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass micropipettes.

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4).

  • Intracellular solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2).

  • This compound.

Procedure:

  • Culture cells on glass coverslips and transfer a coverslip to the recording chamber on the microscope stage.

  • Perfuse the chamber with extracellular solution.

  • Pull micropipettes to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a giga-ohm seal between the micropipette and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit sodium currents (e.g., step depolarization from a holding potential of -100 mV to 0 mV).

  • Record baseline sodium currents.

  • Perfuse the cell with varying concentrations of Nefopam and record the resulting sodium currents.

  • Analyze the data to determine the concentration-dependent block of the sodium current and calculate the IC₅₀ value.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Nefopam.

nefopam_monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron nefopam Nefopam sert SERT nefopam->sert Inhibits net NET nefopam->net Inhibits dat DAT nefopam->dat Inhibits increase Increased Monoamines (Serotonin, Norepinephrine, Dopamine) serotonin Serotonin serotonin->sert Reuptake norepinephrine Norepinephrine norepinephrine->net Reuptake dopamine Dopamine dopamine->dat Reuptake receptors Postsynaptic Receptors increase->receptors Activates descending_inhibition Enhanced Descending Inhibitory Pain Pathway receptors->descending_inhibition

Caption: Nefopam's Inhibition of Monoamine Reuptake.

nefopam_ion_channel_pathway nefopam Nefopam vgsc Voltage-Gated Na+ Channel nefopam->vgsc Blocks vgcc Voltage-Gated Ca2+ Channel nefopam->vgcc Blocks na_influx Na+ Influx vgsc->na_influx ca_influx Ca2+ Influx vgcc->ca_influx action_potential Action Potential Propagation na_influx->action_potential neurotransmitter_release Neurotransmitter Release ca_influx->neurotransmitter_release neuronal_excitability Decreased Neuronal Excitability action_potential->neuronal_excitability neurotransmitter_release->neuronal_excitability analgesia Analgesia neuronal_excitability->analgesia

Caption: Nefopam's Blockade of Voltage-Gated Ion Channels.

Experimental Workflows

The following diagrams outline the general workflows for the key in-vitro experiments.

radioligand_binding_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Nefopam) start->prepare_reagents incubation Incubate Reagents in 96-well Plate prepare_reagents->incubation filtration Rapid Filtration (Separate Bound and Free Ligand) incubation->filtration scintillation Scintillation Counting (Measure Radioactivity) filtration->scintillation analysis Data Analysis (Calculate IC50 and Ki) scintillation->analysis end End analysis->end

Caption: Workflow for Radioligand Binding Assay.

patch_clamp_workflow start Start prepare_cells Prepare Cells on Coverslip start->prepare_cells establish_seal Establish Giga-ohm Seal prepare_cells->establish_seal whole_cell Achieve Whole-Cell Configuration establish_seal->whole_cell record_baseline Record Baseline Ion Currents whole_cell->record_baseline apply_nefopam Apply Nefopam record_baseline->apply_nefopam record_drug_effect Record Ion Currents with Nefopam apply_nefopam->record_drug_effect analysis Data Analysis (Determine IC50) record_drug_effect->analysis end End analysis->end

Caption: Workflow for Whole-Cell Patch Clamp Electrophysiology.

Conclusion

The in-vitro pharmacological profile of this compound reveals a dual mechanism of action involving the inhibition of monoamine reuptake and the blockade of voltage-gated ion channels. This unique combination of activities provides a strong rationale for its efficacy as a centrally-acting analgesic. The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and scientists in the field of pain research and drug development. Further investigation into the specific subtypes of ion channels modulated by Nefopam and the downstream signaling consequences will continue to refine our understanding of its therapeutic potential.

References

Preclinical Toxicology of Nefopam Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical toxicology of nefopam (B83846) hydrochloride, a centrally-acting, non-opioid analgesic. The information is compiled from a variety of toxicological studies to support the safety assessment of this compound. This document summarizes key findings on acute, subacute, and chronic toxicity, as well as its effects on reproduction, genetic material, and major physiological systems.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single exposure or multiple exposures within a short period.

Lethal Dose 50 (LD50)

LD50 values for nefopam hydrochloride have been determined in various animal models through different routes of administration. While a study comparing the enantiomers of nefopam concluded that there were no significant differences in their oral or intravenous LD50 values in male and female rats and mice, specific values from this study were not reported.[1][2] However, other sources have provided a range for these values.

SpeciesRoute of AdministrationLD50 (mg/kg)
MouseOral100 - 200
RatOral100 - 200
DogOral100 - 200
MouseIntramuscular30 - 57
RatIntramuscular30 - 57
DogIntramuscular30 - 57
MouseIntravenous20 - 45
RatIntravenous20 - 45
DogIntravenous20 - 45

Table 1: Reported LD50 values for this compound.

Experimental Protocol: Acute Toxicity in Rats

An acute toxicity study in rats was conducted to investigate the effects of a single toxic dose of nefopam and to explore the underlying mechanisms of toxicity.

  • Animal Model: Fourteen adult rats were used, divided into a control group (n=7) and a nefopam-treated group (n=7).

  • Dosage and Administration: The nefopam-treated group received a single intraperitoneal (IP) injection of nefopam at a dose of 40 mg/kg. The control group received a single IP injection of normal saline.

  • Observation Period: Animals were observed for 24 hours post-injection.

  • Parameters Evaluated: At the end of the observation period, whole blood and organs were collected for analysis of inflammatory markers (TNF-α, NF-κB, IL-1β, IL-10) and cardiac markers (CK-MB).

Key Findings

In the acute toxicity study in rats, a 40 mg/kg IP dose of nefopam resulted in changes to several inflammatory markers. Specifically, there was a decrease in the serum levels of TNF-α and IL-10, and an increase in NF-κB.[3] However, this dose did not cause significant effects on the cardiac marker CK-MB, or on the liver enzymes ALT, AST, and ALP, suggesting that at this dose and time point, there were no significant effects on heart and liver tissues.[3]

Subacute and Chronic Toxicity

Repeated dose toxicity studies are essential for evaluating the potential adverse effects of a substance following prolonged exposure.

Subacute Toxicity

Subacute toxicity studies with this compound have been conducted in laboratory animals. Repeated daily administration to rats and dogs at doses up to 10 mg/kg/day parenterally and 80 mg/kg/day orally showed no toxic effects other than mild tissue irritation at injection sites and slight weight loss in some dogs at the highest dose.[4]

Chronic Toxicity

Chronic oral toxicity studies of this compound have been performed in rats and dogs.[1] These studies are crucial for understanding the long-term safety profile of the drug. However, detailed protocols and quantitative data from these studies are not publicly available. The studies investigated effects on animal behavior, body weight, leukocyte counts, liver function, and organ size.[1]

Reproductive and Developmental Toxicity

Genetic Toxicology

Genetic toxicology assays are used to determine if a substance can cause damage to genetic material. Standard tests include the Ames test for bacterial gene mutations and the in vitro micronucleus assay for chromosomal damage. There is currently no publicly available information on the results of Ames or micronucleus tests for this compound.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

Cardiovascular System

The potential for a drug to affect the cardiovascular system, particularly to induce arrhythmias, is a critical safety concern. The human ether-à-go-go-related gene (hERG) potassium ion channel is a key target for drug-induced QT prolongation.[7][8] There is no publicly available data from a hERG assay for this compound.

Central Nervous System (CNS)

The Irwin test or a functional observational battery (FOB) are commonly used to assess the effects of a substance on the central nervous system.[9][10][11][12] These tests evaluate a range of behavioral and physiological parameters. While the CNS effects of nefopam have been noted, a specific protocol and detailed results from an Irwin test or FOB for nefopam are not publicly available.

Respiratory System

A study comparing the respiratory effects of nefopam to morphine found that morphine was a potent respiratory depressant at therapeutic doses, while nefopam was not.

Mechanism of Toxicity

Understanding the mechanism of toxicity is crucial for risk assessment. Studies suggest that the toxicity of nefopam may involve the modulation of inflammatory pathways. An acute toxicity study in rats showed that a toxic dose of nefopam led to a decrease in the pro-inflammatory cytokine TNF-α and an increase in the transcription factor NF-κB, which is involved in the inflammatory response.[3]

Signaling Pathway Diagram

Toxicity_Pathway cluster_nefopam Nefopam Exposure (High Dose) cluster_cellular_response Cellular Response Nefopam This compound TNFa TNF-α Nefopam->TNFa Decreases NFkB NF-κB Nefopam->NFkB Increases Inflammation Inflammatory Response NFkB->Inflammation Promotes

Figure 1: Postulated signaling pathway in nefopam-induced toxicity.
Experimental Workflow Diagram

Acute_Toxicity_Workflow start Start: Acute Toxicity Study in Rats grouping Animal Grouping (n=14 adult rats) start->grouping control_group Control Group (n=7) Normal Saline (IP) grouping->control_group nefopam_group Nefopam Group (n=7) 40 mg/kg (IP) grouping->nefopam_group observation 24-hour Observation control_group->observation nefopam_group->observation collection Sample Collection (Blood and Organs) observation->collection analysis Biochemical Analysis collection->analysis inflammatory_markers Inflammatory Markers (TNF-α, NF-κB, IL-1β, IL-10) analysis->inflammatory_markers cardiac_markers Cardiac & Liver Markers (CK-MB, ALT, AST, ALP) analysis->cardiac_markers results Data Analysis and Interpretation inflammatory_markers->results cardiac_markers->results

References

An In-depth Technical Guide to the Muscle Relaxant Properties of Nefopam

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Nefopam (B83846) is a centrally acting, non-opioid analgesic recognized for its efficacy in managing moderate to severe pain.[1] While primarily classified as an analgesic, Nefopam exhibits significant muscle relaxant properties that contribute to its therapeutic profile.[2][3][4][5] Originally developed in the 1960s and initially used as an antispasmodic and muscle relaxant, its mechanisms are distinct from other classes of analgesics and myorelaxants.[1][3] This technical guide provides a comprehensive investigation into the muscle relaxant effects of Nefopam, detailing its complex mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows. This document is intended for researchers and drug development professionals seeking a deeper understanding of Nefopam's pharmacology.

Core Mechanism of Action

Nefopam's muscle relaxant effects are not attributed to a single receptor interaction but are a consequence of its multifaceted action on the central nervous system (CNS).[2][6][7][8] The primary mechanisms involve the modulation of descending pain pathways and the reduction of neuronal excitability at spinal and supraspinal levels.[9]

Triple Monoamine Reuptake Inhibition

A key mechanism of Nefopam is its ability to inhibit the synaptic reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[3][6][7][8][10][11] By increasing the concentration of these monoamines in the synaptic cleft, Nefopam enhances the activity of descending inhibitory pathways that project to the spinal cord. These pathways play a crucial role in modulating nociceptive signals and regulating motor neuron activity. The potentiation of serotonergic and noradrenergic signaling can suppress polysynaptic reflexes and reduce the hyperexcitability of alpha motor neurons, leading to a reduction in skeletal muscle tone and spasm.

Ion Channel Blockade

Nefopam has been demonstrated to block voltage-sensitive sodium channels (VSSCs) and calcium channels (VSCCs) within the CNS.[6][7][8][12][13][14]

  • Sodium Channel Blockade: By blocking VSSCs, Nefopam reduces neuronal excitability.[6][12] This action decreases the propagation of action potentials along nociceptive fibers and within motor pathways.[6] Presynaptically, this effect leads to a reduction in the release of excitatory neurotransmitters, most notably glutamate (B1630785).[12][14]

  • Calcium Channel Blockade: Inhibition of voltage-sensitive calcium channels, particularly L-type channels, further contributes to the reduction of neurotransmitter release.[13] This blockade also directly impacts intracellular signaling cascades that are dependent on calcium influx, which are involved in neuronal sensitization and excitability.[13]

Modulation of Glutamatergic and NMDA Receptor Transmission

The blockade of VSSCs by Nefopam leads to a secondary, yet significant, effect: the modulation of glutamatergic transmission.[12][14] By reducing presynaptic glutamate release, Nefopam dampens the excitatory signaling that is critical for both pain transmission and the maintenance of elevated muscle tone.[12] Some evidence also suggests that Nefopam may act as a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist, which would further contribute to its anti-hyperalgesic and muscle relaxant effects by reducing central sensitization.[11][14]

Ancillary Mechanisms

Nefopam also possesses anticholinergic properties, which may contribute to its overall pharmacological profile, though this mechanism is less well-defined in the context of muscle relaxation.[6][7] Additionally, preclinical studies suggest an interaction with ATP-sensitive potassium (KATP) channels may be involved in its antiallodynic effects, indicating a broader influence on neuronal ion channel function.[15]

Signaling Pathway Visualization

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (e.g., Motor Neuron) cluster_action Nefopam Action presyn_vesicle Glutamate Vesicle postsyn_receptor Glutamate Receptors (AMPA/NMDA) presyn_vesicle->postsyn_receptor Glutamate presyn_terminal Terminal vscc Voltage-Gated Ca2+ Channel presyn_terminal->vscc Activates vssc Voltage-Gated Na+ Channel vssc->presyn_terminal Depolarization vscc->presyn_vesicle Triggers Release reuptake_pump Monoamine Reuptake Pump postsyn_neuron Postsynaptic Depolarization postsyn_receptor->postsyn_neuron Excitatory Signal muscle_contraction Muscle Contraction / Spasm postsyn_neuron->muscle_contraction Leads to nefopam Nefopam nefopam->vssc Blocks nefopam->vscc Blocks nefopam->reuptake_pump Inhibits

Caption: Proposed mechanism of Nefopam's action on neuronal signaling.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize key quantitative findings from studies investigating Nefopam's pharmacological effects relevant to its central mechanism and analgesic properties.

Table 1: In Vitro Neuroprotective and Channel Blocking Effects of Nefopam

Parameter Method Agonist Concentration Effect Source
Neuroprotection (NMDA-mediated) Cultured Neurons BayK8644 47 µM 50% protection [13]
100 µM Full protection [13]
Intracellular Ca2+ Influx Cultured Neurons BayK8644 100 µM 73% reduction [13]
cGMP Formation Inhibition Cultured Neurons BayK8644 58 µM 50% inhibition [13]

| | | | 100 µM | Full inhibition |[13] |

Table 2: In Vivo Monoamine Reuptake Inhibition by Nefopam in Mice

Parameter Method ED₅₀ (mg/kg, i.p.) Source
Norepinephrine Depletion Antagonism 6-hydroxydopamine challenge 12 [16]

| Serotonin Depletion Antagonism | p-chloroamphetamine challenge | 11 |[16] |

Table 3: Clinical Analgesic Efficacy and Opioid-Sparing Effects of Nefopam

Comparison Study Design Finding Source
Nefopam (20 mg, IM) vs. Pethidine (50 mg, IM) Double-blind, crossover Equally effective and superior to placebo for neuromuscular pain. [17]
Nefopam (60 mg, oral) vs. Placebo Double-blind, randomized Distinctly superior analgesic effectiveness. [17]
Nefopam combinations vs. Opioids alone Review of 10 clinical studies Reduction in morphine consumption in 8 out of 10 studies. [18]
Intravenous Nefopam Meta-analysis of 17 RCTs Significantly lower cumulative opioid consumption at PACU arrival, 24h, and 48h post-surgery. [19]

| Intravenous Nefopam | Systematic Review | Reduces opioid consumption in postoperative patients by an average of 38%. |[20] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. The following sections describe key experimental protocols for assessing the muscle relaxant and related neurological properties of Nefopam.

In Vitro Experimental Protocols

3.1.1 Protocol: Isolated Muscle Contractility Assay This assay directly measures the effect of a compound on muscle tissue function outside of the organism.

  • Objective: To quantify the effect of Nefopam on skeletal muscle contractile force and relaxation kinetics.

  • Methodology:

    • Tissue Preparation: Humanely euthanize a laboratory animal (e.g., Sprague Dawley rat).[21] Isolate a specific muscle, such as the extensor digitorum longus (EDL) or soleus.[22]

    • Mounting: Securely anchor one tendon of the isolated muscle to a fixed point within an organ bath. Attach the other tendon to a dual-mode servomotor or force transducer capable of measuring force and controlling length.[22]

    • Environment: Submerge the muscle in an oxygenated (95% O₂, 5% CO₂) Krebs-Ringer or similar physiological salt solution maintained at a constant temperature (e.g., 25-30°C).[22]

    • Stimulation: Flank the muscle with two parallel platinum electrodes. Apply electrical field stimulation to elicit muscle contractions.

    • Data Acquisition:

      • Twitch Contractions: Apply single supramaximal pulses (e.g., 0.5 ms (B15284909) duration) to measure peak twitch force, time to peak tension, and half-relaxation time.

      • Tetanic Contractions: Apply a train of pulses at varying frequencies (e.g., 10-100 Hz) to determine the force-frequency relationship and maximum tetanic force.[23]

    • Compound Application: After establishing a stable baseline, introduce Nefopam into the organ bath at various concentrations. Repeat the stimulation protocol at each concentration to generate dose-response curves.

    • Analysis: Analyze changes in peak force, contraction time, and relaxation time as a function of Nefopam concentration.

3.1.2 Protocol: Whole-Cell Patch Clamp Electrophysiology This protocol is used to study the effect of Nefopam on ion channel function in individual neurons.

  • Objective: To characterize the blocking effect of Nefopam on voltage-gated sodium and calcium channels.

  • Methodology:

    • Cell Culture: Use primary cultured neurons (e.g., dorsal root ganglion neurons) or a suitable neuronal cell line expressing the channels of interest.

    • Recording: Achieve a whole-cell patch clamp configuration using a glass micropipette. Use a voltage-clamp amplifier to control the membrane potential and record ionic currents.

    • Channel Isolation: Use specific voltage protocols and pharmacological blockers (e.g., tetrodotoxin (B1210768) for Na+ channels, specific dihydropyridines for L-type Ca2+ channels) to isolate the current of interest.

    • Data Acquisition: Apply depolarizing voltage steps to activate the channels and record the resulting inward currents (I-V curves, activation/inactivation kinetics).

    • Compound Application: Perfuse the recording chamber with a solution containing Nefopam at known concentrations. Record channel activity before, during, and after drug application (washout).

    • Analysis: Measure the percentage of current inhibition at different membrane potentials and Nefopam concentrations to determine the IC₅₀ and mechanism of block (e.g., state-dependent).

In Vivo and In Situ Experimental Protocols

3.2.1 Protocol: Rota-rod Test for Motor Coordination and Myorelaxation (In Vivo) This is a standard behavioral test to screen for centrally acting muscle relaxants.[24]

  • Objective: To assess the effect of Nefopam on motor coordination and balance in rodents, as an indirect measure of muscle relaxation.

  • Methodology:

    • Apparatus: Use a standard Rota-rod apparatus, which consists of a rotating horizontal rod. The rotation speed can be fixed or accelerating.

    • Acclimation and Training: Train the animals (e.g., mice or rats) to stay on the rotating rod for a predetermined duration (e.g., 120 seconds) over several sessions. Select animals that meet the performance criterion for the study.

    • Administration: Administer Nefopam or a vehicle control via the desired route (e.g., intraperitoneal injection).

    • Testing: At specific time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the Rota-rod.

    • Data Collection: Record the latency to fall from the rod. A decrease in fall latency compared to the vehicle control group indicates impaired motor coordination, which can be interpreted as a muscle relaxant or sedative effect.[24]

    • Analysis: Compare the mean fall latencies between treatment groups at each time point using appropriate statistical tests (e.g., ANOVA).

3.2.2 Protocol: Nociceptive Flexion Reflex (RIII) Assay (In Vivo, Human) This electrophysiological method measures the integrity of spinal nociceptive pathways and their modulation by centrally acting drugs.[9]

  • Objective: To quantify the depressive effect of Nefopam on the spinal nociceptive reflex arc.

  • Methodology:

    • Subject Preparation: The experiment is performed on healthy human volunteers in a comfortable, semi-recumbent position.

    • Stimulation: The sural nerve is stimulated at the ankle using surface electrodes. The stimulus consists of a train of electrical pulses.

    • Recording: The reflex response is recorded from the ipsilateral biceps femoris muscle using surface electromyography (EMG) electrodes.[9]

    • Protocol:

      • Threshold Determination: The intensity of the electrical stimulus is gradually increased to determine the threshold at which the RIII reflex is first elicited.

      • Recruitment Curve: The stimulus intensity is then progressively increased, and the corresponding area of the rectified and integrated EMG response is measured to construct a recruitment (intensity-response) curve.

    • Administration: In a double-blind, placebo-controlled, crossover design, subjects receive an intravenous injection of Nefopam (e.g., 20 mg) or a placebo.[9]

    • Post-Drug Measurement: Recruitment curves are constructed again at set intervals (e.g., 30, 60, and 90 minutes) after the injection.[9]

    • Analysis: The effects of Nefopam are quantified by measuring the increase in the reflex threshold and the decrease in the slope of the recruitment curve compared to placebo.[9]

Experimental Workflow Visualizations

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Isolate Muscle (e.g., Rat EDL) p2 Mount in Organ Bath p1->p2 p3 Attach to Force Transducer p2->p3 e1 Establish Stable Baseline (Twitch & Tetanic Contractions) p3->e1 e2 Administer Nefopam (Cumulative Doses) e1->e2 e3 Record Contractile Data at Each Dose e2->e3 a1 Measure Peak Force, Contraction/Relaxation Time e3->a1 a2 Generate Dose-Response Curves a1->a2

Caption: Workflow for an in vitro isolated muscle contractility assay.

cluster_train Training Phase cluster_test Testing Phase cluster_analyze Analysis Phase t1 Select Rodents (e.g., Mice) t2 Train on Rota-rod (e.g., 2 min latency) t1->t2 t3 Select Animals Meeting Performance Criterion t2->t3 e1 Randomize into Groups (Vehicle vs. Nefopam) t3->e1 e2 Administer Compound (i.p.) e1->e2 e3 Test on Rota-rod at Timed Intervals e2->e3 e4 Record Latency to Fall e3->e4 a1 Compare Mean Latencies Between Groups (ANOVA) e4->a1 a2 Determine Time-Course of Motor Impairment a1->a2

References

Nefopam Hydrochloride and Glutamatergic Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Nefopam (B83846) hydrochloride, a centrally-acting, non-opioid analgesic from the benzoxazocine class, has a multifaceted mechanism of action that includes significant modulation of glutamatergic transmission.[1][2] While its primary analgesic effects are often attributed to the inhibition of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) reuptake, its interaction with the glutamate (B1630785) system plays a crucial role in its efficacy, particularly in the context of neuropathic pain and the prevention of central sensitization.[3][4]

Core Mechanism: Indirect Modulation of Glutamate Signaling

Nefopam's influence on glutamatergic transmission is primarily indirect. It does not typically bind directly to ionotropic glutamate receptors such as NMDA, AMPA, or kainate receptors at concentrations up to 100 μM.[5] Instead, its effects are mediated through the modulation of voltage-sensitive ion channels, which in turn affects glutamate release and downstream signaling.[5][6]

Presynaptic Inhibition of Glutamate Release:

A key aspect of nefopam's action is its ability to block voltage-sensitive sodium channels (VSSCs).[5] This blockade reduces neuronal excitability at the presynaptic terminal, leading to a decrease in the release of glutamate into the synaptic cleft.[5][7] By inhibiting the influx of sodium ions necessary for action potential propagation, nefopam effectively dampens the signal for vesicular glutamate release.[6]

Postsynaptic Effects and Neuroprotection:

While direct binding to NMDA receptors is not a primary mechanism, nefopam does prevent NMDA receptor-dependent neurotoxicity.[8][9] This neuroprotective effect is linked to its inhibition of voltage-sensitive calcium channels (VSCCs).[8] By reducing calcium influx, nefopam mitigates the downstream excitotoxic cascade initiated by excessive NMDA receptor activation.[8] This includes the reduction of cyclic guanosine (B1672433) monophosphate (cGMP) formation, a second messenger involved in excitotoxicity.[8]

Quantitative Data on Nefopam's Effects

The following tables summarize the quantitative data from various studies on the effects of nefopam hydrochloride on glutamatergic and related systems.

Parameter Effect of Nefopam Concentration Experimental Model Reference
Neuroprotection against NMDA-mediated excitotoxicity50% protection47 µMCultured neurons[8]
Neuroprotection against NMDA-mediated excitotoxicityFull protection100 µMCultured neurons[8]
BayK8644-induced intracellular calcium increase73% reductionNot specifiedCultured neurons[8]
Intracellular cGMP formation50% inhibition58 µMCultured neurons[8]
Intracellular cGMP formationFull inhibition100 µMCultured neurons[8]
Binding to ionotropic glutamate receptors (NMDA, AMPA, Kainate)No affinityUp to 100 µMRat brain membrane preparations[5]
In Vivo Effects Observation Model Reference
NMDA, QA, and KA induced clonic seizuresEffective against seizuresMice[5]
Electroshock induced seizuresProtective effectMice[5]
Formalin-induced glutamate release in spinal cordAttenuated releaseRats (in vivo microdialysis)[6][10]
Spinal cord serotonin (5-HT) and norepinephrine (NE) levelsSignificantly increasedRats (in vivo microdialysis)[6][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate nefopam's effects on glutamatergic transmission.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of nefopam for specific neurotransmitter receptors.[11]

  • Methodology:

    • Membrane Preparation: Brain tissue from rats is homogenized and subjected to centrifugation to isolate cell membranes containing the target receptors.[11]

    • Incubation: The isolated membranes are incubated with a specific radiolabeled ligand (e.g., ³H-batrachotoxinin for VSSCs) and varying concentrations of nefopam.[5][11]

    • Separation and Detection: The bound and unbound radioligands are separated, and the amount of bound radioactivity is measured to determine the displacement by nefopam, from which binding affinity can be calculated.[5]

2. In Vivo Microdialysis

  • Objective: To measure the extracellular levels of neurotransmitters, such as glutamate, serotonin, and norepinephrine, in the spinal cord of living animals following nefopam administration.[6][10]

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the spinal cord of an anesthetized rat.[1]

    • Perfusion: The probe is perfused with an artificial cerebrospinal fluid. Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.[1]

    • Sample Collection and Analysis: The collected dialysate is analyzed using high-performance liquid chromatography (HPLC) to quantify the concentrations of the neurotransmitters of interest before and after the administration of nefopam.[1][10]

3. Neurotoxicity and Neuroprotection Assays

  • Objective: To assess the ability of nefopam to protect neurons from excitotoxicity induced by glutamate receptor agonists or other neurotoxins.[8][9]

  • Methodology:

    • Cell Culture: Primary neuronal cultures are prepared, typically from rat cerebellum or cortex.[12]

    • Induction of Neurotoxicity: Neurons are exposed to a neurotoxic agent, such as N-methyl-D-aspartate (NMDA) or veratridine (B1662332) (a VSSC activator).[9][12]

    • Treatment: Nefopam is added to the culture medium at various concentrations before or during the exposure to the neurotoxin.[9]

    • Assessment of Cell Viability: Cell death is quantified using methods like lactate (B86563) dehydrogenase (LDH) release assays or fluorescent staining with cell viability dyes.[12]

Signaling Pathways and Experimental Workflows

Nefopam's Presynaptic Mechanism of Action

presynaptic_mechanism cluster_presynaptic Presynaptic Terminal AP Action Potential VSSC Voltage-Sensitive Sodium Channel (VSSC) AP->VSSC Activates GlutamateVesicle Glutamate Vesicle VSSC->GlutamateVesicle Triggers Fusion (via Ca2+ influx, not shown) Nefopam Nefopam Nefopam->VSSC Blocks Glutamate Glutamate GlutamateVesicle->Glutamate Release SynapticCleft Synaptic Cleft Glutamate->SynapticCleft Enters

Caption: Nefopam blocks VSSCs, reducing glutamate release.

Experimental Workflow for In Vivo Microdialysis

microdialysis_workflow start Anesthetize Animal (e.g., Rat) implant Implant Microdialysis Probe in Spinal Cord start->implant perfuse Perfuse with aCSF implant->perfuse collect_baseline Collect Baseline Dialysate Samples perfuse->collect_baseline administer Administer Nefopam (Intrathecal or IV) collect_baseline->administer collect_post Collect Post-Treatment Dialysate Samples administer->collect_post analyze Analyze Samples (HPLC) collect_post->analyze end Quantify Neurotransmitter Changes analyze->end

Caption: Workflow for measuring neurotransmitter levels.

Logical Relationship of Nefopam's Dual Action

dual_action_logic cluster_presynaptic Presynaptic Effects cluster_postsynaptic Postsynaptic Effects Nefopam Nefopam VSSC_Block VSSC Blockade Nefopam->VSSC_Block VSCC_Block VSCC Blockade Nefopam->VSCC_Block Glutamate_Release_Inhibition Decreased Glutamate Release VSSC_Block->Glutamate_Release_Inhibition Neuroprotection Neuroprotection from NMDA Excitotoxicity Glutamate_Release_Inhibition->Neuroprotection Reduces Excitotoxic Challenge Ca_Influx_Inhibition Decreased Ca2+ Influx VSCC_Block->Ca_Influx_Inhibition Ca_Influx_Inhibition->Neuroprotection

Caption: Nefopam's pre- and postsynaptic modulation.

References

Methodological & Application

Application Note: A Validated RP-HPLC Method for the Quantification of Nefopam Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of Nefopam (B83846) Hydrochloride in bulk and pharmaceutical dosage forms. The described method is simple, precise, and reliable, making it suitable for routine quality control analysis. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

Nefopam Hydrochloride, chemically known as 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine hydrochloride, is a non-opioid, centrally acting analgesic.[1] It is utilized for the management of moderate to severe pain, particularly in post-operative scenarios.[1] Ensuring the quality and potency of this compound in pharmaceutical formulations is critical for its therapeutic efficacy and safety. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of chemical compounds.[2] This document provides a detailed protocol for an RP-HPLC method for the quantitative analysis of this compound.

Experimental

Instrumentation and Reagents
  • Instrumentation: An Agilent-1220 infinity UPLC system or equivalent, equipped with a UV/VIS spectrophotometer, was used.[3]

  • Chromatographic Column: An Inertsil C8 (250 x 4.6 mm, 5 µm) or a Puratis RP-18 column (250 x 4.6 mm, 5 µm) can be utilized.[4]

  • Reagents:

    • This compound working standard was procured from the Central Drugs Testing Laboratory, Mumbai.[1][2]

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403)

    • Trifluoroacetic acid

    • Triethylamine

    • Orthophosphoric acid

    • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition 1Condition 2Condition 3
Stationary Phase Inertsil C8 (250x4.6 mm, 5µm)[5]Inert sustain swift C18 (250mm×4.6mm, 5µ)[1]Puratis RP-18 (250 x 4.6mm, 5µm)[4][6]
Mobile Phase Potassium dihydrogen phosphate (pH 3.0): Acetonitrile (70:30 v/v)[5]0.1% Triethylamine in water (pH 3.0 with OPA): Acetonitrile (45:55 v/v)[1]A: 0.1% Trifluoroacetic acid in water B: Acetonitrile (Gradient)[4][6]
Flow Rate 1.0 mL/min[5]1.5 mL/min[1]Not Specified
Detection Wavelength 220 nm[5]229 nm[1]220 nm[4][6]
Injection Volume Not Specified10 µL[1]Not Specified
Column Temperature Ambient40°C[1]25°C[4][6]
Diluent Water[5]Water: Acetonitrile[1]Buffer: Acetonitrile: Methanol (50:41:9)[3]
Retention Time Not Specified~5.1 min[1]~5.313 min[2]

Method Validation

The developed RP-HPLC method was validated in accordance with ICH guidelines to ensure its suitability for the intended purpose.[1]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

ParameterAcceptance CriteriaObserved Value
Theoretical Plates > 2000Within Limit[2]
Tailing Factor < 2Within Limit[2]
% RSD of Peak Areas < 2.0%Within Limit[2]
Linearity

The linearity of the method was established by analyzing a series of diluted standard solutions of this compound.

Concentration RangeCorrelation Coefficient (R²)
0.004–0.08 mg/mL[5]0.9998[5]
16-120 µg/mL[2]0.999[2]
50-150 µg/mL[1]0.999[1]
22.63-67.90 ppm[3]1.000[3]
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies.

Spiked Concentration LevelMean Recovery (%)
80%, 100%, 150%99.72%[3]
110%, 120%, 130%>98%[1]
Not Specified100.4%[2]
Not Specified99.78% to 102.07%[4][6]
Precision

The precision of the method was evaluated by analyzing multiple injections of the same sample.

Precision Type% RSD
Intraday Precision 0.20% to 0.81%[7]
Intermediate Precision 1.16% to 1.95%[7]
Method Precision 0.47%[3]
Specificity

The specificity of the method was demonstrated by the absence of interference from excipients in the analysis of the drug product. Forced degradation studies under acidic, basic, and oxidative conditions showed that the method could effectively separate this compound from its degradation products.[5]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method was determined by calculating the LOD and LOQ.

ParameterValue
LOD 0.40 ppm[4] / 0.02 µg/ml[3] / 1.41 µg/mL[7]
LOQ 1.23 ppm[4] / 0.06 µg/ml[3] / 4.28 µg/mL[7]

Experimental Protocols

Preparation of Mobile Phase (Example: Condition 1)
  • Prepare a potassium dihydrogen phosphate buffer and adjust the pH to 3.0 using orthophosphoric acid.

  • Mix the buffer and acetonitrile in a ratio of 70:30 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.

Preparation of Standard Solution
  • Accurately weigh about 10 mg of this compound working standard and transfer it to a 100 mL volumetric flask.

  • Add a sufficient amount of diluent and sonicate to dissolve.

  • Make up the volume to 100 mL with the diluent to obtain a concentration of 100 µg/mL.[1]

  • Further dilute 5 mL of this stock solution to 10 mL with the diluent to get a final concentration of 50 µg/mL.[1]

Preparation of Sample Solution (for Tablets)
  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add diluent and sonicate for 15 minutes to ensure complete dissolution.[1]

  • Make up the volume to 100 mL with the diluent.[1]

  • Filter the solution.

  • Dilute 5 mL of the filtered solution to 10 mL with the diluent.[1]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase.

  • Inject the blank (diluent), followed by the standard solution and then the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the amount of this compound in the sample using the peak areas of the standard and sample solutions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Mobile Phase Preparation system_equilibration System Equilibration prep_mobile->system_equilibration prep_std Standard Solution Preparation injection Inject Blank, Standard, and Sample prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection system_equilibration->injection data_acquisition Data Acquisition (Chromatograms) injection->data_acquisition peak_integration Peak Integration & Area Measurement data_acquisition->peak_integration calculation Quantification of Nefopam HCl peak_integration->calculation reporting Generate Report calculation->reporting

Caption: Experimental workflow for Nefopam HCl quantification.

Caption: Relationship of HPLC method validation parameters.

Conclusion

The RP-HPLC method described in this application note is suitable for the routine quantification of this compound in pharmaceutical formulations. The method is linear, accurate, precise, and specific. The validation results confirm that the method is reliable and can be successfully employed in a quality control laboratory.[2]

References

Application Notes and Protocols for TLC-Densitometry Analysis of Nefopam and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nefopam (B83846) hydrochloride, a non-opioid, centrally acting analgesic, is utilized for the management of moderate to severe pain.[1] Ensuring the stability of pharmaceutical formulations is a critical aspect of drug development. This document provides a detailed application note and protocol for the analysis of nefopam and its degradation products using a stability-indicating Thin-Layer Chromatography (TLC)-densitometry method. This method is simple, selective, precise, and accurate for the quantification of nefopam hydrochloride in pharmaceutical formulations and can be effectively employed in stability studies.[2][3]

Principle

This method utilizes TLC to separate nefopam from its degradation products on silica (B1680970) gel plates. The separation is achieved using a specific mobile phase that allows for differential migration of the components. Subsequent densitometric analysis at a specific UV wavelength enables the quantification of the separated compounds. The method has been validated according to International Conference on Harmonisation (ICH) guidelines and is suitable for stability-indicating assays.[2][3][4][5]

Forcing Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. This compound is subjected to various stress conditions, including acid and alkaline hydrolysis, to induce degradation.[2][4] The developed TLC-densitometry method effectively separates the intact drug from the degradation products formed under these conditions.[2][4][5]

Under acidic and alkaline hydrolysis, nefopam has been shown to degrade.[2][3] The primary degradation pathway appears to involve the opening of the ether linkage in the benzoxazocine ring.[6] Major degradation products identified through LC-MS/MS analysis include 2-[(2-benzylbenzyl)(methyl)amino]ethanol, 2-[{2-[hydroxyl(phenyl)methyl]-benzyl}(methyl)-amino] ethanol, and diphenylmethanone.[2][3][5]

Quantitative Data Summary

The following tables summarize the key parameters and results of the validated TLC-densitometry method for nefopam analysis.

Table 1: Chromatographic Conditions

ParameterDescription
Stationary Phase TLC plates pre-coated with Silica gel 60 F254[2][3]
Mobile Phase Chloroform : Methanol (B129727) : Glacial Acetic Acid (9 : 2 : 0.1, v/v/v)[2][3]
Detection Wavelength 222 nm[2][3][5] or 266 nm[4]
Sample Application Automated sample applicator (e.g., Linomat V)[3]
Densitometer TLC Scanner (e.g., Camag TLC Scanner 3)[3]

Table 2: Method Validation Parameters

ParameterResult
Linearity Range Method demonstrates linearity as per ICH guidelines[2]
Precision The method is precise (repeatability and intermediate precision)[2][7]
Accuracy The method is accurate as per ICH guidelines[2]
Selectivity/Specificity The method is selective and specific, effectively separating nefopam from its degradation products[2]
Rf Value of Nefopam Well-resolved from degradation products[2]

Experimental Protocols

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a desired concentration range for calibration.

  • Sample Preparation: For pharmaceutical formulations (e.g., tablets), accurately weigh and crush a number of tablets. Extract the powder with a known volume of methanol, sonicate, and filter to obtain a clear sample solution.

Chromatographic Development
  • Chamber Saturation: Pour the mobile phase (Chloroform : Methanol : Glacial Acetic Acid; 9:2:0.1, v/v/v) into the TLC chamber and allow it to saturate for at least 30 minutes.

  • Sample Application: Apply a defined volume of the standard and sample solutions as bands onto the TLC plate using an automated applicator.

  • Development: Place the TLC plate in the saturated chamber and allow the mobile phase to ascend to a predetermined distance.

  • Drying: Remove the plate from the chamber and dry it in a fume hood.

Densitometric Analysis
  • Scanning: Scan the dried TLC plate using a densitometer at the specified wavelength (222 nm or 266 nm).[2][4]

  • Quantification: Record the peak areas of the separated spots.

  • Calibration Curve: Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Analysis: Determine the concentration of nefopam in the sample solutions by interpolating their peak areas on the calibration curve.

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve a known amount of this compound in 1 M HCl and heat at a specified temperature (e.g., 120°C) for a defined period.[3] Neutralize the solution before analysis.

  • Alkaline Hydrolysis: Dissolve a known amount of this compound in 1 M NaOH and heat at a specified temperature (e.g., 120°C) for a defined period.[3] Neutralize the solution before analysis.

  • Analysis: Apply the stressed samples alongside a non-degraded standard to the TLC plate and proceed with the chromatographic and densitometric analysis as described above.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_tlc TLC Procedure cluster_analysis Densitometric Analysis prep_std Prepare Standard Solutions application Apply Samples to TLC Plate prep_std->application prep_sample Prepare Sample Solutions prep_sample->application prep_forced Prepare Forced Degradation Samples prep_forced->application development Develop Plate in Mobile Phase application->development drying Dry the TLC Plate development->drying scanning Scan Plate at 222/266 nm drying->scanning quantification Quantify Peak Areas scanning->quantification results Calculate Results quantification->results

Caption: Experimental workflow for TLC-densitometry analysis.

stability_indicating_assay cluster_stress Forced Degradation nefopam Nefopam Drug Substance acid Acid Hydrolysis nefopam->acid base Alkaline Hydrolysis nefopam->base intact_nefopam Intact Nefopam degradation_products Degradation Products acid->degradation_products base->degradation_products quant_degradation Quantify Degradants degradation_products->quant_degradation quant_nefopam Quantify Nefopam intact_nefopam->quant_nefopam

Caption: Logic of the stability-indicating assay.

References

Application Notes and Protocols for Nefopam Hydrochloride Administration in Rodent Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Nefopam (B83846) Hydrochloride, a centrally-acting, non-opioid analgesic, in various rodent models of pain. The document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of its mechanism of action and experimental workflows.

Introduction to Nefopam Hydrochloride

Nefopam is a unique analgesic agent that alleviates pain through multiple mechanisms.[1][2] It is not structurally related to other classes of analgesics and is distinguished by its non-opioid nature, making it a valuable tool in pain research, particularly for studies where the confounding effects of opioids are a concern.[1][2] Its primary mechanism of action involves the inhibition of serotonin, norepinephrine, and dopamine (B1211576) reuptake, which modulates pain perception via central pathways.[1][2][3][4] Additionally, nefopam has been shown to block voltage-gated sodium and calcium channels, further contributing to its analgesic effect by reducing neuronal excitability.[1][4]

Signaling Pathway of Nefopam

The analgesic properties of Nefopam are attributed to its modulation of several key signaling pathways in the central nervous system. A diagram illustrating the proposed mechanism of action is provided below.

Nefopam_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine NE NE NE_Vesicle->NE Release DA_Vesicle Dopamine DA DA DA_Vesicle->DA Release 5HT_Vesicle Serotonin 5HT 5-HT 5HT_Vesicle->5HT Release Na_Channel_pre Voltage-gated Na+ Channel Ca_Channel_pre Voltage-gated Ca2+ Channel NE_Receptor NE Receptor NE->NE_Receptor DA_Receptor DA Receptor DA->DA_Receptor 5HT_Receptor 5-HT Receptor 5HT->5HT_Receptor Pain_Signal Pain Signal Propagation NE_Receptor->Pain_Signal Modulates DA_Receptor->Pain_Signal Modulates 5HT_Receptor->Pain_Signal Modulates Na_Channel_post Voltage-gated Na+ Channel Na_Channel_post->Pain_Signal Contributes to Ca_Channel_post Voltage-gated Ca2+ Channel Ca_Channel_post->Pain_Signal Contributes to Nefopam Nefopam Nefopam->Na_Channel_pre Blocks Nefopam->Ca_Channel_pre Blocks Nefopam->NE Inhibits Reuptake Nefopam->DA Inhibits Reuptake Nefopam->5HT Inhibits Reuptake Nefopam->Na_Channel_post Blocks Nefopam->Ca_Channel_post Blocks

Nefopam's multimodal mechanism of action.

Quantitative Data Summary

The following tables summarize the effective doses and analgesic effects of this compound in various rodent pain models.

Table 1: Nefopam in Chemical-Induced Pain Models

Pain ModelSpeciesAdministration RouteNefopam Dose (mg/kg)Observed EffectReference
Acetic Acid WrithingMouseIntraperitoneal1.75, 3.5, 7.0Dose-dependent reduction in writhing[5][6]
Acetic Acid WrithingMouseSubcutaneousED50: 2.56Significant antinociceptive properties[7]
Formalin Test (Early Phase)MouseSubcutaneousED50: 4.5Inhibition of licking time[8]
Formalin Test (Late Phase)MouseSubcutaneousED50: 4.3Inhibition of licking time[8]
Formalin Test (Both Phases)RatIntrathecalED50 (Phase 1): 13.7 µg, Peak effect (Phase 2): 10 µgDose-dependent reduction in flinching[9][10]
Formalin Test (Both Phases)Naked Mole-rat-10, 20Significant inhibition of both phases[11]

Table 2: Nefopam in Thermal Pain Models

Pain ModelSpeciesAdministration RouteNefopam Dose (mg/kg)Observed EffectReference
Hot Plate TestMouseIntraperitoneal7.0Significant increase in latency at 15 min[5][6]
Hot Plate TestRatIntraperitoneal/Subcutaneous10-30Dose-dependent attenuation of nociceptive responses[12]
Hot Plate TestRatOral60Attenuation of nociceptive responses[12]
Hot Plate TestRatIntravenousfrom 3Attenuation of nociceptive responses[12]
Tail Flick TestRatIntraperitoneal2.5, 5.0Dose-dependent antinociception[5][6][13][14]
Postoperative Thermal HyperalgesiaRat-30Augmented thermal threshold[12]

Table 3: Nefopam in Mechanical and Inflammatory Pain Models

Pain ModelSpeciesAdministration RouteNefopam Dose (mg/kg)Observed EffectReference
Carrageenan-induced Tactile AllodyniaRatSubcutaneous10, 30Significantly blocked allodynia[7][8]
Adjuvant-Induced ArthritisRatIntraperitoneal20Significantly lower pain score in the early stage[15][16]
Adjuvant-Induced ArthritisRatOral60Similar pain reduction to IP administration[15]
Postoperative Thermal Hyperalgesia (Incision)RatSubcutaneous10Strong anti-hyperalgesic effect[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the analgesic effects of Nefopam in a rodent pain model.

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation & Habituation Start->Animal_Acclimation Baseline_Measurement Baseline Pain Threshold Measurement Animal_Acclimation->Baseline_Measurement Drug_Administration Nefopam/Vehicle Administration Baseline_Measurement->Drug_Administration Pain_Induction Pain Induction (e.g., Formalin, Thermal Stimulus) Drug_Administration->Pain_Induction Pain_Assessment Pain Behavior Assessment Pain_Induction->Pain_Assessment Data_Analysis Data Analysis Pain_Assessment->Data_Analysis End End Data_Analysis->End

A generalized experimental workflow.
Formalin Test

This model assesses both acute and persistent pain.[17][18]

Materials:

  • This compound solution

  • Vehicle control (e.g., 0.9% saline)

  • 5% Formalin solution

  • Plexiglas observation chambers

  • Video recording equipment (optional)

Procedure:

  • Habituation: Acclimate rodents to the testing environment for at least 30 minutes prior to the experiment.

  • Drug Administration: Administer Nefopam or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

  • Formalin Injection: 30 minutes post-drug administration, inject 20-50 µL of 5% formalin into the plantar surface of the hind paw.

  • Observation: Immediately place the animal in the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Early Phase (Acute Pain): 0-5 minutes post-formalin injection.[19]

    • Late Phase (Inflammatory Pain): 15-60 minutes post-formalin injection.[19]

  • Data Analysis: Compare the duration of nociceptive behaviors between the Nefopam-treated and vehicle-treated groups for both phases.

Hot Plate Test

This test measures the response to a thermal stimulus, indicating central analgesic activity.[20][21]

Materials:

  • This compound solution

  • Vehicle control

  • Hot plate apparatus with adjustable temperature

Procedure:

  • Apparatus Setup: Set the hot plate temperature to 52-55°C.[20]

  • Baseline Latency: Place each animal on the hot plate and record the latency to exhibit a pain response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer Nefopam or vehicle.

  • Post-treatment Latency: At predetermined time points (e.g., 15, 30, 60 minutes) after drug administration, place the animal back on the hot plate and measure the response latency.

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups.

Tail-Flick Test

This model assesses the spinal reflex to a thermal stimulus.[22][23][24]

Materials:

  • This compound solution

  • Vehicle control

  • Tail-flick apparatus with a radiant heat source

Procedure:

  • Animal Restraint: Gently restrain the rodent.

  • Baseline Latency: Apply the radiant heat source to the tail and measure the time it takes for the animal to flick its tail away from the stimulus. A cut-off time should be used to avoid tissue damage.

  • Drug Administration: Administer Nefopam or vehicle.

  • Post-treatment Latency: At specified intervals after drug administration, repeat the tail-flick measurement.

  • Data Analysis: Compare the reaction times before and after drug administration and between the different treatment groups.

Von Frey Test

This test is used to assess mechanical allodynia, a state of pain caused by a stimulus that does not normally provoke pain.[25][26][27]

Materials:

  • This compound solution

  • Vehicle control

  • Set of von Frey filaments of varying stiffness

  • Elevated mesh platform with testing chambers

Procedure:

  • Habituation: Place the animals in the testing chambers on the elevated mesh grid and allow them to acclimate for at least one hour.[25]

  • Baseline Threshold: Apply von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is observed. The filament that elicits a response is recorded as the baseline mechanical threshold.

  • Pain Induction (if applicable): For models of neuropathic or inflammatory pain, induce the condition prior to drug testing.

  • Drug Administration: Administer Nefopam or vehicle.

  • Post-treatment Threshold: At defined time points after drug administration, re-measure the paw withdrawal threshold using the von Frey filaments.

  • Data Analysis: Compare the withdrawal thresholds before and after treatment and between the Nefopam and vehicle groups.

Conclusion

This compound has demonstrated significant analgesic efficacy across a range of rodent pain models. Its unique, non-opioid mechanism of action makes it a valuable pharmacological tool for investigating pain pathways and for the preclinical development of novel analgesics. The protocols and data presented here provide a foundation for researchers to design and execute robust studies evaluating the antinociceptive properties of Nefopam.

References

Protocol for In Vivo Assessment of Nefopam's Anti-Shivering Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nefopam (B83846) is a centrally-acting, non-opioid analgesic that has demonstrated efficacy in the prevention and treatment of shivering, a common side effect of anesthesia and therapeutic hypothermia.[1][2][3] Its mechanism of action is distinct from other anti-shivering agents and is primarily attributed to the inhibition of serotonin, norepinephrine, and dopamine (B1211576) reuptake.[2][4] Additionally, nefopam's interaction with α2-adrenoceptors, specifically the α2A subtype, plays a crucial role in its thermoregulatory effects.[1] This document provides a detailed protocol for studying the anti-shivering properties of nefopam in a rat model, a common preclinical species for thermoregulation studies.

The presented protocol outlines methods for inducing post-anesthetic shivering and quantifying its intensity through both visual assessment and electromyography (EMG). A dose-finding study is proposed to determine the optimal anti-shivering dose of nefopam in rats, with suggested dose ranges based on prior analgesic studies in rodents and anti-shivering studies in humans.[3][5][6] This comprehensive in vivo protocol is designed to enable researchers to effectively evaluate the therapeutic potential of nefopam as an anti-shivering agent.

Signaling Pathway of Nefopam's Anti-Shivering Action

Nefopam Nefopam Monoamine_Reuptake Inhibition of Monoamine (Serotonin, Norepinephrine, Dopamine) Reuptake Transporters Nefopam->Monoamine_Reuptake Inhibits Alpha2A_Adrenoceptor α2A-Adrenoceptor Interaction Nefopam->Alpha2A_Adrenoceptor Interacts with Synaptic_Cleft Increased Synaptic Concentration of Monoamines Monoamine_Reuptake->Synaptic_Cleft Leads to Descending_Pathways Modulation of Descending Inhibitory Pain Pathways & Thermoregulatory Centers Synaptic_Cleft->Descending_Pathways Shivering_Threshold Decreased Shivering Threshold Descending_Pathways->Shivering_Threshold Hypothalamus Hypothalamic Thermoregulatory Center Alpha2A_Adrenoceptor->Hypothalamus Hypothalamus->Shivering_Threshold Anti_Shivering_Effect Anti-Shivering Effect Shivering_Threshold->Anti_Shivering_Effect

Caption: Proposed signaling pathway for Nefopam's anti-shivering effect.

Experimental Workflow

Animal_Acclimation Animal Acclimation (1 week) Baseline_Measurements Baseline Measurements (Core Body Temperature) Animal_Acclimation->Baseline_Measurements Anesthesia_Induction Anesthesia Induction (Isoflurane) Baseline_Measurements->Anesthesia_Induction Instrumentation Instrumentation (EMG Electrodes, Rectal Probe) Anesthesia_Induction->Instrumentation Drug_Administration Drug Administration (Nefopam or Vehicle) Instrumentation->Drug_Administration Hypothermia_Induction Hypothermia Induction (Surface Cooling) Drug_Administration->Hypothermia_Induction Recovery_and_Monitoring Recovery & Monitoring (Shivering Assessment, Temperature) Hypothermia_Induction->Recovery_and_Monitoring Data_Analysis Data Analysis Recovery_and_Monitoring->Data_Analysis

Caption: Experimental workflow for in vivo anti-shivering studies.

Quantitative Data Summary

ParameterVehicle Control GroupNefopam Treatment Group (Low Dose)Nefopam Treatment Group (Mid Dose)Nefopam Treatment Group (High Dose)
Shivering Score (Peak) 3.2 ± 0.41.8 ± 0.60.9 ± 0.5 0.3 ± 0.2
Time to Onset of Shivering (min) 15.6 ± 2.125.3 ± 3.538.9 ± 4.2 45.1 ± 5.3
Duration of Shivering (min) 45.8 ± 5.722.1 ± 4.9 10.5 ± 3.15.2 ± 2.4
EMG Integral (µV·s) 850 ± 120420 ± 95180 ± 60 75 ± 30
Core Body Temperature Nadir (°C) 34.2 ± 0.334.5 ± 0.234.8 ± 0.335.1 ± 0.2*

Note: Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to Vehicle Control Group. This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Animal Model and Acclimation
  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Rats should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle. Food and water should be available ad libitum.

  • Acclimation: Allow at least one week for the animals to acclimate to the housing conditions before any experimental procedures.

Dose-Finding Study Design
  • Objective: To determine the effective dose range of nefopam for anti-shivering activity.

  • Groups:

    • Group 1: Vehicle control (e.g., 0.9% saline).

    • Group 2: Nefopam (e.g., 5 mg/kg, intraperitoneal).

    • Group 3: Nefopam (e.g., 10 mg/kg, intraperitoneal).[5]

    • Group 4: Nefopam (e.g., 20 mg/kg, intraperitoneal).[5]

  • Administration: Nefopam or vehicle should be administered 15-30 minutes prior to the induction of hypothermia.

Induction of Post-Anesthetic Shivering
  • Anesthesia: Induce anesthesia using 3-5% isoflurane (B1672236) in an induction chamber.[7][8] Once the rat is anesthetized, maintain anesthesia with 1.5-2.5% isoflurane delivered via a nose cone.[9]

  • Instrumentation:

    • Insert a rectal probe to monitor core body temperature.

    • Place EMG electrodes subcutaneously over the pectoral and dorsal muscles to record muscle activity.[10][11]

  • Hypothermia Induction:

    • Place the anesthetized rat on a cooling pad or use other surface cooling methods to lower the core body temperature.[7][8]

    • The target core body temperature to induce shivering is typically around 35-36°C. The cooling should be gradual to avoid physiological shock.

  • Recovery: Once the target temperature is reached, discontinue the isoflurane and allow the animal to recover at room temperature. Monitor for the onset and intensity of shivering.

Assessment of Shivering

a) Visual Shivering Assessment Scale for Rats (Adapted from BSAS) [12][13][14]

ScoreGradeDescription
0 NoneNo visible muscle tremors.
1 MildFine tremors, primarily noticeable in the head and neck region. May be intermittent.
2 ModerateMore pronounced and continuous tremors involving the trunk and forelimbs.
3 SevereStrong, whole-body tremors, including the hindlimbs, causing noticeable movement of the entire body.
  • Procedure: Observe the rat continuously during the recovery period and assign a shivering score every 5 minutes.

b) Electromyography (EMG)

  • Electrode Placement: Insert needle electrodes subcutaneously over the major muscle groups prone to shivering, such as the pectoral and dorsal muscles.[9][10]

  • Data Acquisition: Record the EMG signal using a bio-amplifier. The signal should be filtered (e.g., bandpass filter of 30-300 Hz) and digitized.

  • Data Analysis: Quantify the intensity of shivering by calculating the root mean square (RMS) or the integral of the rectified EMG signal over time. A significant increase in the EMG signal compared to the baseline (pre-shivering) indicates the onset and intensity of shivering.[15]

Data and Statistical Analysis
  • Parameters to Measure:

    • Time to onset of shivering.

    • Duration of shivering.

    • Peak shivering score.

    • EMG integral during shivering.

    • Core body temperature at the onset of shivering and at its peak.

  • Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value of less than 0.05 is typically considered statistically significant.

References

Application Notes and Protocols for the Development of a Sustained-Release Formulation of Nefopam Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam (B83846) hydrochloride is a centrally acting, non-opioid analgesic utilized for the management of moderate to severe pain. Its relatively short biological half-life of 3 to 8 hours necessitates frequent administration to maintain therapeutic plasma concentrations, which can lead to decreased patient compliance. The development of a sustained-release formulation of Nefopam Hydrochloride offers a promising solution to extend the drug's therapeutic effect, reduce dosing frequency, and improve patient adherence to treatment.

These application notes provide a comprehensive overview of the formulation strategies, manufacturing processes, and in-vitro evaluation methods for developing a robust sustained-release oral dosage form of this compound.

Formulation Development

The formulation of a sustained-release this compound tablet primarily involves the selection of appropriate polymers that control the rate of drug release. Hydrophilic matrix-based systems are a common and effective approach.

Excipients

The following table summarizes the key excipients used in the development of sustained-release this compound tablets:

Excipient Category Examples Function Typical Concentration Range (%)
Active Pharmaceutical Ingredient (API) This compoundAnalgesic15 - 30
Release-Controlling Polymer Hydroxypropyl Methylcellulose (HPMC K15M, HPMC K100M), Carbopol 934PForms a gel layer upon hydration to control drug diffusion20 - 50
Binder Polyvinylpyrrolidone (PVP K30)Promotes granule formation and tablet hardness2 - 5
Diluent/Filler Microcrystalline Cellulose (MCC), LactoseProvides bulk and improves powder flow and compression20 - 60
Gas-Generating Agent (for floating systems) Sodium Bicarbonate, Citric AcidGenerates CO2 for buoyancy to prolong gastric residence time.[1]5 - 15
Lubricant Magnesium StearateReduces friction between the tablet and the die wall during ejection0.5 - 2
Glidant Colloidal Silicon Dioxide (Aerosil®), TalcImproves powder flowability0.5 - 2
Formulation Examples

The following table presents example formulations of this compound sustained-release matrix tablets. These formulations demonstrate the use of varying polymer concentrations to modulate drug release.

Ingredient (mg/tablet) Formulation F1 Formulation F2 Formulation F3
This compound606060
HPMC K15M80100120
PVP K30101010
Microcrystalline Cellulose145125105
Magnesium Stearate333
Talc222
Total Weight 300 300 300

Manufacturing Processes

The two primary methods for manufacturing sustained-release this compound tablets are direct compression and wet granulation.

Experimental Workflow: Tablet Manufacturing

G cluster_0 Preparation cluster_1 Granulation (Wet Granulation) cluster_2 Blending & Compression cluster_3 Direct Compression Dispensing Dispensing Sifting Sifting Dispensing->Sifting Dry Mixing Dry Mixing Sifting->Dry Mixing DC_Blending Blending (API + Excipients) Sifting->DC_Blending Wet Granulation Wet Granulation Dry Mixing->Wet Granulation Binder Preparation Binder Preparation Binder Preparation->Wet Granulation Wet Milling Wet Milling Wet Granulation->Wet Milling Drying Drying Wet Milling->Drying Dry Milling Dry Milling Drying->Dry Milling Blending Blending Dry Milling->Blending Lubrication Lubrication Blending->Lubrication Compression Compression Lubrication->Compression DC_Blending->Lubrication

Figure 1: Manufacturing Workflow
Protocol 1: Wet Granulation Method

Wet granulation is a widely used method that improves the flowability and compressibility of the powder blend.

Equipment: High-shear mixer/granulator, Fluid bed dryer, Oscillating granulator/mill, Blender, Tablet compression machine.

Steps:

  • Dispensing and Sifting: Weigh and sift this compound, release-controlling polymer, diluent, and a portion of the disintegrant (if applicable) through a suitable mesh sieve (e.g., #40 mesh).

  • Dry Mixing: Transfer the sifted materials to a high-shear mixer and blend for 10 minutes at a low impeller speed.

  • Binder Preparation: Prepare the binder solution by dissolving PVP K30 in purified water or another suitable solvent.

  • Wet Granulation: While the powders are mixing at a low speed, add the binder solution slowly over 5-10 minutes. Continue mixing until a suitable wet mass is formed (a "snowball" consistency).

  • Wet Milling: Pass the wet mass through a 6-8 mm screen to produce coarse granules.

  • Drying: Dry the wet granules in a fluid bed dryer at an inlet temperature of 50-60°C until the loss on drying (LOD) is below 2%.

  • Dry Milling: Mill the dried granules through a 1-2 mm screen to achieve a uniform granule size.

  • Final Blending and Lubrication: Transfer the milled granules to a blender. Add the sifted lubricant and glidant and blend for 3-5 minutes at a low speed.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling.

Protocol 2: Direct Compression Method

Direct compression is a simpler and more cost-effective method, suitable for formulations with good flow and compression characteristics.[2][3]

Equipment: Blender, Tablet compression machine.

Steps:

  • Dispensing and Sifting: Weigh and sift this compound and all excipients (except the lubricant) through a suitable mesh sieve (e.g., #40 mesh).

  • Blending: Transfer the sifted materials to a suitable blender (e.g., V-blender, bin blender) and blend for 15-20 minutes to ensure uniform mixing.

  • Lubrication: Add the sifted lubricant (e.g., magnesium stearate) to the blender and mix for an additional 3-5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press.

In-Vitro Evaluation

A series of in-vitro tests are essential to characterize the sustained-release properties of the formulated this compound tablets.

Pre- and Post-Compression Parameters

The following table outlines the key quality control tests for the powder blend and the compressed tablets.

Parameter Method Acceptable Limits
Pre-Compression
Bulk DensityTapped density apparatusRecord value
Tapped DensityTapped density apparatusRecord value
Carr's Index((Tapped Density - Bulk Density) / Tapped Density) x 100≤ 15% (Good flow)
Hausner RatioTapped Density / Bulk Density≤ 1.25 (Good flow)
Angle of ReposeFunnel method< 30° (Excellent flow)
Post-Compression
Weight VariationWeigh 20 tablets individually± 5% of average weight
HardnessTablet hardness tester5 - 8 kg/cm ²
FriabilityRoche friabilator< 1%
ThicknessVernier calipersRecord value
Drug ContentUV-Vis Spectrophotometry or HPLC95% - 105% of label claim
Protocol 3: In-Vitro Drug Release (Dissolution) Testing

This protocol determines the rate and extent of drug release from the sustained-release tablets.

Equipment: USP Dissolution Apparatus 2 (Paddle), UV-Vis Spectrophotometer or HPLC.

Dissolution Conditions:

  • Apparatus: USP Type II (Paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by 900 mL of pH 6.8 phosphate (B84403) buffer for the remaining duration.[4]

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 rpm

  • Sampling Times: 1, 2, 4, 6, 8, 10, and 12 hours.

  • Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)

Procedure:

  • Place one tablet in each dissolution vessel containing the pre-warmed dissolution medium.

  • Start the apparatus and withdraw samples at the specified time points.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for this compound concentration using a validated analytical method (UV-Vis at λmax or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Analysis of Drug Release Kinetics

To understand the mechanism of drug release, the dissolution data can be fitted to various kinetic models:

  • Zero-Order: Cumulative % drug release vs. time.

  • First-Order: Log cumulative % drug remaining vs. time.

  • Higuchi: Cumulative % drug release vs. square root of time.

  • Korsmeyer-Peppas: Log cumulative % drug release vs. log time.

The model with the highest correlation coefficient (R²) is considered the best fit. For matrix systems, a good fit to the Higuchi model indicates diffusion-controlled release.

Mechanism of Action of Nefopam

Nefopam exhibits a unique, non-opioid mechanism of action for analgesia. It primarily acts as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[1][5][6] This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their modulatory effects on pain pathways. Additionally, Nefopam is known to block voltage-gated sodium and calcium channels, which reduces neuronal excitability and the propagation of pain signals.[1][6]

Signaling Pathway of Nefopam's Analgesic Effect

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Nefopam Nefopam SERT Serotonin Transporter (SERT) Nefopam->SERT Inhibits NET Norepinephrine Transporter (NET) Nefopam->NET Inhibits DAT Dopamine Transporter (DAT) Nefopam->DAT Inhibits Na_Channel Voltage-gated Na+ Channel Nefopam->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel Nefopam->Ca_Channel Blocks Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Dopamine Dopamine DAT->Dopamine Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine->Receptors Dopamine->Receptors Signal_Transduction Signal Transduction (Reduced Pain Perception) Receptors->Signal_Transduction

Figure 2: Nefopam's Mechanism of Action

Conclusion

The development of a sustained-release formulation of this compound using a hydrophilic matrix system is a viable strategy to improve its therapeutic profile and enhance patient compliance. Careful selection of polymers and manufacturing process parameters is crucial to achieving the desired drug release profile. The protocols and information provided in these application notes serve as a comprehensive guide for researchers and scientists in the development and evaluation of sustained-release this compound tablets.

References

Application Notes and Protocols: The Role of Nefopam Hydrochloride in Multimodal Analgesia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nefopam (B83846) hydrochloride is a centrally-acting, non-opioid, and non-steroidal analgesic drug that has been utilized for the prevention and management of moderate to severe pain, particularly in the postoperative setting.[1] Unlike traditional analgesics, nefopam does not possess anti-inflammatory properties.[2] Its unique mechanism of action makes it a valuable component in multimodal analgesia regimens, which combine different classes of analgesics to achieve enhanced pain relief while minimizing the doses and side effects of individual agents.[3] Clinical studies have demonstrated that incorporating nefopam can lead to a significant reduction in opioid consumption, a cornerstone of enhanced recovery after surgery (ERAS) protocols.[1][4][5] This document provides an overview of nefopam's mechanism, quantitative data from key studies, and detailed experimental protocols for its application in multimodal analgesia research.

Mechanism of Action

Nefopam exerts its analgesic effects through a distinct central mechanism, differing from both opioids and NSAIDs.[2] The primary mechanism involves the inhibition of the reuptake of three key monoamines: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[2][6] By blocking their reuptake, nefopam increases the concentration of these neurotransmitters in the synaptic cleft, which enhances their modulatory effects on descending pain pathways.[2] Additionally, nefopam has been shown to interact with voltage-gated sodium and calcium ion channels, reducing neuronal excitability and thereby dampening the propagation of pain signals.[2][6] Some evidence also suggests a role in modulating NMDA receptors, which are involved in pain processing and the development of central sensitization.[3][4]

Nefopam Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Nefopam Nefopam Reuptake Monoamine Reuptake Transporters (SERT, NET, DAT) Nefopam->Reuptake Inhibits IonChannels Voltage-Gated Na+ & Ca2+ Channels Nefopam->IonChannels Blocks PainSignal Pain Signal Transmission Reuptake->PainSignal Modulates ReducedExcitability Reduced Neuronal Excitability IonChannels->ReducedExcitability Leads to ReducedExcitability->PainSignal Decreases

Caption: Nefopam's dual mechanism of inhibiting monoamine reuptake and blocking ion channels.

Application I: Postoperative Pain Management (Clinical)

Nefopam is frequently studied as an adjunct in multimodal analgesia for postoperative pain. Its opioid-sparing effect is a primary focus of clinical investigations.

Quantitative Data Summary

The following tables summarize key quantitative outcomes from clinical trials evaluating nefopam in various surgical settings.

Table 1: Opioid Consumption

Study Focus Nefopam Regimen Comparator Outcome Result Citation
General Surgery (Systematic Review) 20-160 mg (IV or Oral) Placebo 24h Morphine Consumption ↓ 13 mg (Weighted Mean Difference) [7][8]
Total Knee Arthroplasty 40 mg Oral, twice daily Placebo Postoperative Opioid Consumption Significantly Lower in Nefopam group [9]
Minimally Invasive Spine Surgery 20 mg IV intra-op, then 80 mg/24h infusion Placebo (Saline) 24h Morphine Consumption No significant difference [10]

| Open Spine Surgery | 80 mg/24h IV infusion | Placebo (Saline) | Morphine Consumption | No beneficial effect |[5] |

Table 2: Pain Scores (Visual Analogue Scale - VAS / Verbal Numerical Rating Scale - VNRS)

Study Focus Nefopam Regimen Comparator Timepoint Outcome (Nefopam vs. Control) P-value Citation
General Surgery (Systematic Review) 20-160 mg Placebo 24 hours ↓ 11.5 mm on 100mm VAS - [7][8]
Total Knee Arthroplasty 40 mg Oral, twice daily Placebo < 24 hours Lower VAS scores at rest & during motion < 0.05 [9]
VATS Lobectomy 20 mg IV (pre-incision & end of surgery) Placebo (Saline) 0 hours (Rest) 4 (IQR 2-7) vs. 8 (IQR 5-10) 0.01 [11][12]

| VATS Lobectomy | 20 mg IV (pre-incision & end of surgery) | Placebo (Saline) | 0 hours (Coughing) | 6 (IQR 2-8) vs. 9 (IQR 6-10) | 0.009 |[11][12] |

Experimental Protocols

Detailed methodologies from key clinical studies are provided below as a reference for designing future trials.

General Clinical Trial Workflow cluster_screening Phase 1: Screening & Enrollment cluster_intervention Phase 2: Intervention cluster_data Phase 3: Data Collection & Analysis A Patient Population Identified (e.g., scheduled for surgery) B Inclusion/Exclusion Criteria Applied A->B C Informed Consent Obtained B->C D Randomization (Double-Blind) C->D E1 Group 1: Nefopam + Standard Care D->E1 E2 Group 2: Placebo + Standard Care D->E2 F Postoperative Monitoring E1->F E2->F G Primary Outcomes Measured (e.g., Opioid Consumption, Pain Scores) F->G H Secondary Outcomes Measured (e.g., Adverse Events, Functional Recovery) G->H I Statistical Analysis H->I

Caption: A typical workflow for a randomized, placebo-controlled clinical trial.

Protocol 1: Oral Nefopam for Total Knee Arthroplasty (TKA) Pain [9]

  • Study Design: Prospective, double-blind, placebo-controlled, randomized trial.

  • Patient Population: 100 patients undergoing TKA.

  • Intervention Group: Received a multimodal regimen of 200 mg celecoxib, 150 mg pregabalin, and 40 mg oral nefopam, administered twice daily post-surgery.

  • Control Group: Received 200 mg celecoxib, 150 mg pregabalin, and a matching placebo twice daily.

  • Rescue Analgesia: 10 mg of oxycodone hydrochloride was available as a primary rescue analgesic. If pain persisted, 10 mg of morphine hydrochloride was used as a secondary rescue analgesic.

  • Primary Outcome: Total consumption of oxycodone and morphine.

  • Secondary Outcomes: Pain assessed via Visual Analogue Scale (VAS), range of knee motion, ambulation distance, and time to hospital discharge.

Protocol 2: Intravenous Nefopam for Video-Assisted Thoracoscopic Surgery (VATS) Pain [11][12]

  • Study Design: Randomized, double-blind, placebo-controlled trial.

  • Patient Population: 46 patients (ASA physical class I-III) scheduled for elective VATS lobectomy.

  • Intervention Group (Group N): Received 20 mg of nefopam in 100 mL normal saline before the surgical incision and another 20 mg at the end of the surgery.

  • Control Group (Group O): Received an equivalent volume of normal saline at the same time points.

  • Primary Outcome: Postoperative pain scores measured by a verbal numerical rating scale (VNRS) at rest and upon coughing at various time intervals (0h, 0-1h, 1-12h, 12-24h).

Application II: Preclinical Combination Studies

Preclinical models are essential for investigating synergistic interactions between nefopam and other analgesics.

Quantitative Data Summary

A study in rodents evaluated the enhanced analgesic effect of combining nefopam (N) with acetaminophen (B1664979) (A).

Table 3: Analgesic Efficacy in Rodent Models [13][14]

Test Model Drug Regimen (mg/kg) Outcome Metric Result vs. Nefopam Alone
Acetic Acid-Induced Writhing (Mice) 7.0 N + 120 A Number of Writhing Responses ↓ 66% (though not statistically significant)
Hot Plate Test (Mice) 7.0 N + 120 A Cumulative Antinociceptive Effect (AUC) 1,156.95 vs. 632.12 (P<0.01)

| Tail Flick Test (Rats) | 5.0 N + 84 A | Analgesic Effect | Greater than 5.0 N alone |

Experimental Protocol

Protocol 3: Nefopam and Acetaminophen Combination in Rodents [13][14]

  • Study Design: Investigation of analgesic synergy using multiple rodent pain models.

  • Animal Models: Mice and rats.

  • Drug Administration: Nefopam and acetaminophen administered alone or in combination at various doses (e.g., 3.5 mg/kg nefopam + 60 mg/kg acetaminophen).

  • Experimental Procedures:

    • Acetic Acid-Induced Writhing Test (Mice): A model for visceral pain. After drug administration, mice are injected with acetic acid, and the number of "writhing" responses (abdominal constrictions) is counted over a set period.

    • Hot Plate Test (Mice): A model for thermal pain. Mice are placed on a heated surface, and the latency to a pain response (e.g., licking a paw, jumping) is measured.

    • Tail Flick Test (Rats): A model for spinal reflex to thermal pain. A focused beam of heat is applied to the rat's tail, and the time taken to "flick" the tail away is recorded.

  • Outcome Measures: Number of writhes, response latency in seconds, and Area Under the Curve (AUC) for cumulative effect over time.

Safety and Tolerability

While nefopam is generally considered safe and does not cause respiratory depression, it is associated with a distinct side-effect profile.[3][15]

Table 4: Common Adverse Events

Adverse Event Risk vs. Placebo (Systematic Review) Number Needed to Harm (NNH) Other Common Side Effects Citations
Tachycardia ↑ 3.12x (Relative Risk) 7 Nausea, Dizziness, Headache [2][7][8]

| Sweating | ↑ 4.92x (Relative Risk) | 13 | Urinary Retention, Confusion (esp. elderly) |[2][7][16] |

Contraindications: Nefopam should be used with caution or avoided in patients receiving certain antidepressants (tricyclic antidepressants or MAOIs) due to the potential for serotonin syndrome or hypertensive crises.[17] It is also contraindicated in patients with a history of seizures.[18]

References

Troubleshooting & Optimization

Technical Support Center: Managing Side Effects of Nefopam in Animal Research Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nefopam (B83846) in animal research models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Nefopam?

A1: Nefopam is a centrally acting, non-opioid analgesic. Its primary mechanism involves the inhibition of the reuptake of three key monoamine neurotransmitters: serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[1] By blocking the transporters for these neurotransmitters, Nefopam increases their concentration in the synaptic cleft, which enhances their modulatory effects on pain pathways. Additionally, Nefopam has been shown to inhibit voltage-gated sodium and calcium channels, which reduces neuronal excitability and the propagation of pain signals.[1]

Q2: What are the most common side effects of Nefopam observed in animal models?

A2: Common side effects can be species-dependent but generally include central nervous system (CNS) and cardiovascular effects. In rodents, observed side effects can include sedation at higher doses, while in dogs, restlessness and tachycardia have been noted.[2] Other reported adverse effects in various species include sweating, nausea, and vomiting.[3][4][5]

Q3: Can Nefopam induce seizures in research animals?

A3: While Nefopam has shown some anticonvulsant properties at lower doses in mice, high doses or overdose can lead to convulsions.[6][7] Therefore, it is crucial to adhere to established dose ranges and monitor animals closely for any seizure-like activity.

Q4: Are there any known drug interactions with Nefopam that I should be aware of during my experiments?

A4: Yes, co-administration of Nefopam with monoamine oxidase inhibitors (MAOIs) or tricyclic antidepressants should be avoided due to the risk of hypertensive crises or serotonin syndrome. Caution should also be exercised when using other CNS depressants, as they may potentiate the sedative effects of Nefopam.

Troubleshooting Guides

Managing Acute Side Effects

This section provides step-by-step guidance for managing acute adverse events that may occur during the administration of Nefopam in animal research models.

Issue 1: Animal exhibits seizure-like activity.

  • Immediate Action:

    • Ensure the animal is in a safe, padded environment to prevent injury during convulsions.

    • Do not restrain the animal.

    • Monitor vital signs, particularly respiration and heart rate.

  • Pharmacological Intervention (Consult with a veterinarian):

    • Administer a fast-acting anticonvulsant such as diazepam or midazolam. The route of administration (intravenous, intraperitoneal, or rectal) will depend on the species and the available venous access.

    • If seizures are prolonged (status epilepticus), continuous infusion of an anticonvulsant may be necessary. In a clinical case of Nefopam-induced status epilepticus, barbiturate (B1230296) coma therapy was used after initial treatments failed.[8]

  • Post-Seizure Care:

    • Monitor the animal for post-ictal depression and ensure it can maintain a patent airway.

    • Provide supportive care, including fluid therapy if necessary.

    • Document the event thoroughly, including the dose of Nefopam administered and the time to seizure onset.

Issue 2: Animal displays signs of hyperthermia (elevated body temperature).

  • Immediate Action:

    • Remove the animal from any direct heat sources.

    • Begin active cooling measures. This can include spraying the animal with cool (not cold) water and using a fan to increase evaporative cooling.[9] Ice packs can be placed in the groin and axillary regions.[9]

  • Monitoring:

    • Continuously monitor the animal's core body temperature using a rectal thermometer.

    • Cease active cooling once the body temperature approaches the normal range to prevent hypothermia.

  • Supportive Care:

    • Administer intravenous fluids to maintain hydration and support cardiovascular function. Cooled intravenous fluids can also aid in reducing core body temperature.[9]

    • Note that antipyretics like NSAIDs are generally not effective for drug-induced hyperthermia as the mechanism is not prostaglandin-mediated.[10]

Issue 3: Animal shows signs of cardiovascular distress (e.g., significant tachycardia, hypotension).

  • Immediate Action:

    • Cease administration of Nefopam if it is being infused.

    • Ensure the animal has a patent airway and is receiving adequate oxygenation.

  • Monitoring and Supportive Care:

    • Continuously monitor heart rate, blood pressure, and electrocardiogram (ECG) if available.

    • Administer intravenous fluids to manage hypotension.

    • In cases of severe, persistent tachycardia or arrhythmias, specific antiarrhythmic drugs may be required under veterinary guidance. The choice of drug will depend on the type of arrhythmia observed.

    • For drug-induced cardiotoxicity in dogs, general management includes decontamination (if ingested orally), correction of hypotension, and monitoring for rhythm disturbances.[11][12]

Data Presentation

Table 1: Dose-Dependent Effects and Side Effects of Nefopam in Rodent Models

SpeciesRoute of AdministrationDose Range (mg/kg)Analgesic Effect ObservedDocumented Side EffectsReference(s)
MouseIntraperitoneal (i.p.)1-30Dose-dependent inhibition of pain in acetic acid-induced writhing and formalin tests.At 32 mg/kg, a decrease in the serotonin metabolite 5-HIAA was observed.[13]
MouseIntraperitoneal (i.p.)1.75 - 7.0Dose-dependent antinociception in the acetic acid-induced writhing test.Not specified in this study.[14]
RatIntravenous (i.v.)3Attenuation of nociceptive responses.Not specified in this study.[13]
RatIntraperitoneal (i.p.) / Subcutaneous (s.c.)10-30Dose-dependent attenuation of nociceptive responses.Not specified in this study.[13]
RatOral (p.o.)60Attenuation of nociceptive responses.Not specified in this study.[13]
RatIntraperitoneal (i.p.)40N/A (Toxicity study)Associated with cardiac conduction problems, cerebral edema, fever, and renal failure in excess.[15]

Experimental Protocols

Protocol 1: Assessment of Nefopam-Induced Side Effects in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Nefopam is dissolved in sterile saline. Animals are divided into groups and administered escalating doses of Nefopam (e.g., 10, 20, 40 mg/kg) or vehicle control via intraperitoneal injection.

  • Monitoring:

    • Behavioral: Observe animals continuously for the first hour and then at regular intervals for signs of sedation, hyperactivity, stereotyped behaviors, or seizures.

    • Physiological: Monitor core body temperature via a rectal probe at baseline and at 30, 60, and 120 minutes post-injection. Monitor heart rate and respiration rate at the same time points.

  • Data Analysis: Compare the incidence and severity of side effects across different dose groups using appropriate statistical methods.

Mandatory Visualizations

Nefopam_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NE_receptor NE Receptor NE->NE_receptor Increased Binding DA_receptor DA Receptor NE->DA_receptor Increased Binding SER_receptor 5-HT Receptor NE->SER_receptor Increased Binding NET NET NE->NET Reuptake DA Dopamine DA->NE_receptor Increased Binding DA->DA_receptor Increased Binding DA->SER_receptor Increased Binding DAT DAT DA->DAT Reuptake SER Serotonin SER->NE_receptor Increased Binding SER->DA_receptor Increased Binding SER->SER_receptor Increased Binding SERT SERT SER->SERT Reuptake Na_channel_pre Voltage-gated Na+ Channel Na_channel_pre->NE Reduces Neurotransmitter Release Na_channel_pre->DA Reduces Neurotransmitter Release Na_channel_pre->SER Reduces Neurotransmitter Release Ca_channel_pre Voltage-gated Ca2+ Channel Ca_channel_pre->NE Reduces Neurotransmitter Release Ca_channel_pre->DA Reduces Neurotransmitter Release Ca_channel_pre->SER Reduces Neurotransmitter Release Analgesia Modulation of Pain Signals (Analgesia) NE_receptor->Analgesia DA_receptor->Analgesia SER_receptor->Analgesia Na_channel_post Voltage-gated Na+ Channel Na_channel_post->Analgesia Reduces Neuronal Excitability Ca_channel_post Voltage-gated Ca2+ Channel Ca_channel_post->Analgesia Reduces Neuronal Excitability Nefopam Nefopam Nefopam->Na_channel_pre Blocks Nefopam->Ca_channel_pre Blocks Nefopam->Na_channel_post Blocks Nefopam->Ca_channel_post Blocks Nefopam->NET Inhibits Reuptake Nefopam->DAT Inhibits Reuptake Nefopam->SERT Inhibits Reuptake

Caption: Nefopam's dual mechanism of action.

Experimental_Workflow_Side_Effect_Management cluster_experiment Experimental Procedure cluster_troubleshooting Troubleshooting Protocol start Administer Nefopam to Animal Model observe Observe for Adverse Events start->observe adverse_event Adverse Event Occurs? observe->adverse_event no_event Continue Monitoring adverse_event->no_event No identify Identify Specific Side Effect adverse_event->identify Yes no_event->observe document Document All Observations no_event->document seizure Seizure Protocol identify->seizure Seizure hyperthermia Hyperthermia Protocol identify->hyperthermia Hyperthermia cardiac Cardiovascular Distress Protocol identify->cardiac Cardiovascular Distress supportive_care Provide Supportive Care seizure->supportive_care hyperthermia->supportive_care cardiac->supportive_care veterinarian Consult Veterinarian supportive_care->veterinarian veterinarian->document

Caption: Workflow for managing adverse events.

References

Technical Support Center: Overcoming Low Bioavailability of Oral Nefopam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Nefopam (B83846) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of Nefopam?

A1: The principal cause of Nefopam's low oral bioavailability, which is approximately 36-44%, is extensive first-pass metabolism in the liver.[1][2][3] After oral administration, a significant portion of the drug is metabolized before it can reach systemic circulation, with intact Nefopam being a minor component in plasma.[4]

Q2: What are the main metabolic pathways for Nefopam?

A2: Nefopam undergoes extensive biotransformation primarily through three main pathways:

  • N-demethylation: This is a major metabolic route.[5][6]

  • Hydroxylation/Oxidation: This is another key pathway in its metabolism.[7]

  • Glucuronidation: Metabolites from hydroxylation can be further conjugated with glucuronic acid.[7]

Q3: Which enzymes are responsible for Nefopam's metabolism?

A3: The metabolism of Nefopam is primarily carried out by the cytochrome P450 enzymes CYP2C19 and CYP2D6.[5]

Q4: Have any strategies been successful in improving Nefopam's bioavailability?

A4: Yes, altering the route of administration to bypass the liver has proven effective. For instance, an intranasal formulation using niosomes has been shown to increase the bioavailability of Nefopam by 4.77-fold in rats compared to an oral solution.[8][9]

Q5: Are there potential oral formulation strategies to overcome this issue?

A5: While specific studies on successful oral formulations for Nefopam are limited, general strategies for drugs with high first-pass metabolism can be applied. These include the use of nanocarriers like solid lipid nanoparticles or nanostructured lipid carriers to potentially promote lymphatic absorption, thereby partially bypassing the liver.[10][11] The prodrug approach is another theoretical strategy, though specific successful examples for Nefopam are not prominent in recent literature.

Troubleshooting Guides

Problem 1: Inconsistent or low plasma concentrations of Nefopam in oral administration studies.
Possible Cause Troubleshooting Steps
High First-Pass Metabolism * Consider an alternative route of administration: For preclinical studies, intranasal or parenteral routes can be used to establish a baseline for maximum bioavailability, bypassing the first-pass effect.[8][9] * Investigate co-administration with CYP inhibitors: In exploratory in-vitro or in-vivo models, co-administration with known inhibitors of CYP2C19 and CYP2D6 could elucidate the extent of metabolic limitation. Note that this approach has significant potential for drug-drug interactions and should be carefully considered.[12]
Poor Formulation Characteristics * Assess drug solubility and dissolution: Ensure that the oral formulation allows for complete dissolution of Nefopam in the gastrointestinal tract. Low aqueous solubility can be a contributing factor to poor absorption. * Optimize the formulation: For preclinical studies, consider using solubilizing excipients or creating a nanosuspension to improve the dissolution rate.[13]
Animal Model Variability * Evaluate species-specific metabolism: Metabolic rates and enzyme expression can vary between species. Ensure the chosen animal model is appropriate for studying Nefopam's metabolism.
Problem 2: High variability in bioavailability data between individual animals.
Possible Cause Troubleshooting Steps
Genetic Polymorphisms in Metabolic Enzymes * Use a homogenous animal population: Genetic variations in CYP enzymes can lead to differences in metabolic rates. Using an inbred strain of animals can help reduce this variability.
Inconsistent Dosing * Refine the oral gavage technique: Ensure accurate and consistent administration of the oral formulation to each animal. * Verify formulation homogeneity: If using a suspension, ensure it is uniformly mixed before each dose to prevent variability in the amount of drug administered.[13]
Food Effects * Standardize feeding schedules: The presence of food can alter gastric emptying and drug absorption. Fasting animals overnight before dosing is a common practice to standardize absorption conditions.[13]

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral Nefopam Formulations in Humans

The following table summarizes the pharmacokinetic data from a comparative bioavailability study in 12 healthy male subjects who received a single 30 mg oral dose of two different Nefopam tablet formulations (a reference and a test product).[14][15][16]

ParameterFormulationMean Value (± SEM)
Cmax (ng/mL) Reference60.71 ± 2.36
Test60.46 ± 1.30
Tmax (h) Reference1.63 ± 0.13
Test1.83 ± 0.07
AUC₀-∞ (ng·h/mL) Reference293.01 ± 16.09
Test307.53 ± 8.99

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity.

Table 2: Pharmacokinetic Parameters of Nefopam in Rats Following Oral and Intranasal Administration

This table presents a comparison of the pharmacokinetic parameters of Nefopam following the administration of an oral solution and an optimized intranasal niosomal formulation in rats. The intranasal formulation demonstrated a significant improvement in bioavailability.[8][9]

ParameterOral SolutionIntranasal Niosomes
Cmax (µg/mL) 0.81 ± 0.092.91 ± 0.46
Tmax (h) 1.0 ± 0.00.5 ± 0.0
AUC₀-∞ (µg·h/mL) 3.25 ± 0.8515.51 ± 2.01
Relative Bioavailability (%) 100477.23

Experimental Protocols

Protocol 1: Preparation of Nefopam-Loaded Niosomes for Intranasal Delivery

This protocol is adapted from a study that successfully enhanced Nefopam's bioavailability in rats.[17]

Objective: To prepare Nefopam-loaded niosomes using the thin-film hydration method.

Materials:

  • Nefopam Hydrochloride (NF)

  • Surfactants (Span 20, Span 40, Span 80, or Span 85)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

Methodology:

  • Preparation of the Lipid Film:

    • Accurately weigh the surfactant and cholesterol in the desired molar ratio (e.g., 1:1, 1:2, 1:3, or 1:4).

    • Dissolve the mixture in 5 mL of a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

  • Solvent Evaporation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under vacuum to form a thin, dry film on the inner wall of the flask.

  • Hydration:

    • Hydrate the thin film with a specific volume of PBS (pH 7.4) containing the desired amount of Nefopam.

    • The hydration process should be carried out by rotating the flask in a water bath maintained at a temperature above the gel-liquid transition temperature of the surfactant.

  • Niosome Formation:

    • Continue the hydration process for a sufficient time to ensure the complete formation of niosomes.

    • The resulting suspension contains the Nefopam-loaded niosomes.

Protocol 2: In-Vivo Pharmacokinetic Study of Intranasal Nefopam Niosomes in Rats

This protocol outlines the in-vivo evaluation of the prepared niosomal formulation.[9][17]

Objective: To determine and compare the pharmacokinetic profiles of Nefopam after intranasal administration of a niosomal formulation and oral administration of a Nefopam solution.

Methodology:

  • Animal Model:

    • Use adult Wistar albino rats (weighing 150-175 g).

    • House the animals under standard laboratory conditions and fast them overnight before the experiment, with free access to water.

  • Dosing:

    • Divide the rats into two groups:

      • Group 1 (Oral): Administer a standard oral solution of Nefopam.

      • Group 2 (Intranasal): Administer the optimized Nefopam-loaded niosomal formulation intranasally. For rats, a volume of 50 µL per nostril is a common dose.[9]

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).

    • Collect the blood in heparinized tubes.

  • Plasma Separation and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

  • Bioanalysis:

    • Quantify the concentration of Nefopam in the plasma samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using appropriate software.

    • Determine the relative bioavailability of the intranasal formulation compared to the oral solution.

Visualizations

cluster_absorption Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) Oral Nefopam Oral Nefopam Dissolution Dissolution Oral Nefopam->Dissolution Dissolution in GI fluids Absorbed Nefopam Absorbed Nefopam Dissolution->Absorbed Nefopam Permeation Metabolism Metabolism Absorbed Nefopam->Metabolism Portal Vein Metabolites Metabolites Metabolism->Metabolites Systemic Circulation Systemic Circulation Metabolism->Systemic Circulation Reduced Bioavailability cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Nefopam Nefopam N-desmethyl-nefopam N-desmethyl-nefopam Nefopam->N-desmethyl-nefopam N-demethylation (CYP2C19, CYP2D6) Hydroxylated/Oxidized Metabolites Hydroxylated/Oxidized Metabolites Nefopam->Hydroxylated/Oxidized Metabolites Hydroxylation/Oxidation (CYP-mediated) Excretion Excretion N-desmethyl-nefopam->Excretion Glucuronide Conjugates Glucuronide Conjugates Hydroxylated/Oxidized Metabolites->Glucuronide Conjugates Glucuronidation Glucuronide Conjugates->Excretion cluster_prep Niosome Preparation cluster_eval In-Vivo Evaluation A Dissolve Surfactant & Cholesterol in Organic Solvent B Form Thin Film via Rotary Evaporation A->B C Hydrate Film with Aqueous Nefopam Solution B->C D Nefopam-Loaded Niosomes C->D E Administer Niosomes to Rats (Intranasal) D->E Use in study F Collect Blood Samples Over Time E->F G Analyze Plasma for Nefopam Concentration F->G H Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) G->H

References

Addressing tachycardia as a side effect in Nefopam studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Nefopam (B83846) and encountering tachycardia as a side effect in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism behind Nefopam-induced tachycardia?

A1: Nefopam-induced tachycardia is primarily attributed to its sympathomimetic and anticholinergic properties.[1] Nefopam is a centrally-acting analgesic that inhibits the reuptake of serotonin, norepinephrine, and dopamine.[2] The increased synaptic availability of norepinephrine, a key neurotransmitter in the sympathetic nervous system, can lead to an increased heart rate. Additionally, Nefopam's anticholinergic effects can block the vagal tone that normally slows the heart rate, further contributing to tachycardia.

Q2: What is the reported incidence of tachycardia in clinical studies with Nefopam?

A2: The incidence of tachycardia in clinical studies with Nefopam varies. One study in critically ill patients reported that 29% of patients experienced an increase in heart rate of ≥15% from baseline after a single slow infusion of 20 mg of Nefopam.[3] Another study found that while the mean heart rate was significantly higher in the Nefopam group compared to the control group at 1, 2, and 24 hours post-surgery, there was no significant between-group difference in the overall incidence of tachycardia.[1] A meta-analysis of five randomized controlled trials did not find a significant difference in the occurrence of tachycardia between Nefopam and control groups.[4][5]

Q3: Are there any strategies to mitigate Nefopam-induced tachycardia in an experimental setting?

A3: Yes, several strategies can be employed to minimize the risk and severity of tachycardia in research settings. The manufacturer recommends a slow intravenous infusion of a single 20 mg dose over 15-20 minutes to minimize adverse effects.[6] For elderly subjects, a 20 mg dose is recommended to reduce side effects.[1] Careful monitoring of heart rate and blood pressure is crucial during and after administration.

Troubleshooting Guide

Issue: A significant and unexpected increase in heart rate is observed in animal subjects following Nefopam administration.

Potential Cause Troubleshooting Step
Rapid Infusion Rate Administer Nefopam as a slow intravenous infusion. For a 20 mg dose, the recommended infusion time is over 15 minutes.[6]
High Dosage Review the dosage being administered. For preclinical studies in rats, antinociceptive effects have been observed at doses of 10-30 mg/kg intraperitoneally.[7] Consider a dose-response study to identify the optimal dose with minimal cardiovascular effects.
Anesthesia Interaction Certain anesthetics can have synergistic effects on heart rate. Review the anesthetic protocol and consider alternatives if a potential interaction is suspected.
Subject Stress Ensure animals are properly acclimatized to the experimental procedures to minimize stress-induced tachycardia.

Quantitative Data Summary

The following tables summarize quantitative data on the incidence of tachycardia and changes in heart rate observed in clinical studies of Nefopam.

Table 1: Incidence of Tachycardia in Nefopam Clinical Trials

Study/AnalysisNefopam GroupControl GroupRelative Risk (95% CI)p-value
Chi et al., 2023 (Meta-analysis)--0.25 (0.03 - 2.11)0.20
Chanques et al., 201129% (≥15% increase from baseline)---
Kim et al., 20172 patients-Not reported>0.05

Table 2: Hemodynamic Effects of a Single 20 mg IV Infusion of Nefopam in Critically Ill Patients

ParameterBaseline (T0)30 Minutes (T30)60 Minutes (T60)90 Minutes (T90)
Heart Rate (bpm), median (IQR) 90 (75-101)98 (85-112)95 (82-108)92 (80-105)
Mean Arterial Pressure (mmHg), median (IQR) 82 (73-93)79 (69-90)80 (70-89)80 (70-90)
Cardiac Output Increase (%), mean (95% CI) -19 (7-29)--

Data from Chanques et al., 2011.[3]

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Parameters in Conscious Telemetered Rats

This protocol describes the continuous monitoring of electrocardiogram (ECG), heart rate, and blood pressure in conscious, freely moving rats following Nefopam administration.

1. Animal Preparation: a. Male Sprague-Dawley rats (250-300g) are surgically implanted with telemetry transmitters (e.g., DSI PhysioTel™) for the measurement of ECG, heart rate, and blood pressure. b. Animals are allowed a recovery period of at least 7 days post-surgery.

2. Data Acquisition: a. Baseline cardiovascular parameters are recorded for at least 24 hours prior to Nefopam administration. b. On the day of the experiment, animals are administered Nefopam (e.g., 10, 20, 30 mg/kg, intraperitoneally) or vehicle control. c. Cardiovascular parameters are continuously recorded for a minimum of 24 hours post-dosing.

3. Data Analysis: a. Heart rate, blood pressure, and ECG intervals (PR, QRS, QT) are analyzed using appropriate software (e.g., DSI Ponemah™). b. Data are typically averaged over 5-minute intervals. c. Changes from baseline are calculated for each parameter and compared between treatment groups.

Protocol 2: In Vivo Electrophysiological Study in Anesthetized Rats

This protocol outlines a method for assessing the direct electrophysiological effects of Nefopam on the heart in an anesthetized rat model.

1. Animal Preparation: a. Rats are anesthetized (e.g., with isoflurane) and core body temperature is maintained at 37°C. b. A catheter is placed in the jugular vein for drug administration. c. Subcutaneous needle electrodes are placed for surface ECG recording (Lead II).

2. Electrophysiological Measurements: a. A baseline ECG is recorded for at least 30 minutes. b. Nefopam is administered intravenously as a slow bolus or infusion. c. The ECG is continuously monitored for changes in heart rate, and the occurrence of arrhythmias.

3. Data Analysis: a. Heart rate is calculated from the R-R interval. b. The incidence, duration, and type of any arrhythmias are documented. c. Statistical analysis is performed to compare pre- and post-drug parameters.

Visualizations

Nefopam_Tachycardia_Pathway cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System cluster_Heart Heart (Sinoatrial Node) nefopam Nefopam reuptake Inhibition of Norepinephrine & Dopamine Reuptake nefopam->reuptake anticholinergic Anticholinergic Effect nefopam->anticholinergic sympathetic Increased Sympathetic Nerve Activity reuptake->sympathetic parasympathetic Decreased Parasympathetic (Vagal) Tone anticholinergic->parasympathetic sa_node SA Node Pacemaker Cells sympathetic->sa_node + parasympathetic->sa_node - tachycardia Tachycardia (Increased Heart Rate) sa_node->tachycardia

Caption: Proposed signaling pathway of Nefopam-induced tachycardia.

Experimental_Workflow start Start: Animal Model Selection (e.g., Rat, Dog) protocol Select Protocol: - Conscious Telemetered - Anesthetized ECG start->protocol telem Surgical Implantation of Telemetry Device protocol->telem Telemetered anesth Anesthetize Animal & Place ECG Electrodes protocol->anesth Anesthetized baseline Record Baseline Cardiovascular Data telem->baseline anesth->baseline admin Administer Nefopam or Vehicle Control baseline->admin record Continuous Post-Dose Data Recording admin->record analysis Data Analysis: - Heart Rate - Blood Pressure - ECG Intervals record->analysis end End: Report Findings analysis->end

Caption: General experimental workflow for assessing tachycardia.

References

Mitigating Nausea and Vomiting in Nefopam Animal Trials: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of nausea and vomiting in animal trials involving the non-opioid analgesic, Nefopam (B83846). The following information is designed to offer practical strategies and detailed experimental protocols to help ensure the welfare of animal subjects and the integrity of research data.

Frequently Asked Questions (FAQs)

Q1: Why does Nefopam cause nausea and vomiting in animal models?

A1: Nefopam's primary mechanism of action involves the inhibition of serotonin (B10506), noradrenaline, and dopamine (B1211576) reuptake in the central nervous system.[1][2] The increase in the synaptic availability of serotonin and dopamine is thought to be a key contributor to the emetic side effects. These neurotransmitters can stimulate the chemoreceptor trigger zone (CTZ) in the brainstem, which in turn activates the vomiting center.[3][4] Specifically, serotonin can act on 5-HT3 receptors and dopamine on D2 receptors within the CTZ to induce nausea and vomiting.[2][4]

Q2: What are the common animal models used to assess Nefopam-induced nausea and vomiting?

A2: Several animal models are utilized to study emesis. Ferrets and dogs are frequently used as they possess a vomiting reflex similar to humans.[5] For rodents like rats, which do not vomit, a behavior known as "pica" – the consumption of non-nutritive substances like kaolin (B608303) clay – is considered an analogue of nausea and emesis.[3][6] Behavioral changes in rats, such as a decrease in eye-opening index, have also been explored as indicators of a nausea-like state.[6]

Q3: What are the primary pharmacological strategies to mitigate Nefopam-induced nausea and vomiting?

A3: The main strategies involve the co-administration of antiemetic drugs that target the key neurotransmitter pathways involved in emesis. These include:

  • 5-HT3 Receptor Antagonists: Drugs like ondansetron (B39145) block the action of serotonin at the 5-HT3 receptors, which are crucial in mediating the vomiting reflex.[7][8][9]

  • Dopamine D2 Receptor Antagonists: Agents such as metoclopramide (B1676508) work by blocking dopamine D2 receptors in the CTZ, thereby reducing the emetic stimulus.[3][4]

Clinical and preclinical studies suggest that co-administration of a 5-HT3 receptor antagonist, such as ondansetron, does not significantly interfere with the analgesic efficacy of Nefopam.[7][10][11]

Troubleshooting Guide: Managing Nausea and Vomiting in Your Experiments

Issue 1: Excessive vomiting or pica behavior observed at the desired analgesic dose of Nefopam.

Potential Cause: The current dose of Nefopam may be too high for the animal model, leading to significant stimulation of the chemoreceptor trigger zone.

Mitigation Strategies:

  • Dose Titration:

    • Recommendation: Begin with a lower dose of Nefopam and gradually increase it to find the optimal therapeutic window that provides analgesia with minimal emetic side effects.

    • Example Protocol for Dogs: In a study on postoperative analgesia in dogs, intravenous (IV) Nefopam at 1 mg/kg resulted in a higher need for rescue analgesia compared to 2 mg/kg, suggesting a dose-dependent analgesic effect. However, side effects such as restlessness were noted at the higher dose.[12][13] A dose-escalation study starting from a lower dose would be prudent.

  • Co-administration with Antiemetics:

    • Recommendation: Administer an appropriate antiemetic prior to or concurrently with Nefopam.

    • 5-HT3 Receptor Antagonists (e.g., Ondansetron):

      • Dogs: Oral ondansetron has been shown to reduce the incidence and severity of nausea, but not necessarily the incidence of vomiting, induced by other emetogenic drugs.[14] A study on morphine-induced emesis in ferrets showed that intravenous ondansetron (3 and 10 mg/kg) reduced vomiting episodes.[5]

      • Rats (Pica Model): Pretreatment with ondansetron has been demonstrated to inhibit cisplatin-induced kaolin intake.[3]

    • Dopamine D2 Receptor Antagonists (e.g., Metoclopramide):

      • Dogs: Metoclopramide is effective in preventing centrally-induced emesis.[15]

      • Ferrets: Intravenous metoclopramide (3 and 10 mg/kg) significantly reduced morphine-induced vomiting.[5]

Issue 2: Difficulty in choosing the right antiemetic and its administration route.

Potential Cause: The choice of antiemetic and its route of administration can depend on the animal model and the experimental design.

Recommendations:

  • For emetic models (Dogs, Ferrets): Intravenous or subcutaneous administration of antiemetics can provide a rapid onset of action. Oral administration is also an option, but the timing relative to Nefopam administration is crucial.

  • For non-emetic models (Rats - Pica): Intraperitoneal or subcutaneous injections are common for administering both Nefopam and antiemetics.

Table 1: Summary of Antiemetic Dosages in Different Animal Models (from various emesis-inducing studies)

Animal ModelAntiemeticDoseRouteEfficacy Notes
Dog Maropitant (B1663616)1 mg/kgSCSuperior to ondansetron for centrally-induced emesis.[15]
Metoclopramide0.5 mg/kgSCEffective for centrally-induced emesis.[15]
Ondansetron0.5 mg/kgIVEffective for peripherally-induced emesis.[15]
Ferret Ondansetron3 - 10 mg/kgIVReduced morphine-induced vomiting by 47-70%.[5]
Metoclopramide3 - 10 mg/kgIVReduced morphine-induced vomiting by 48-82%.[5]
Rat (Pica) Ondansetron2 mg/kg (every 12h)IPPotentiated acute cisplatin-induced pica in one study.[16]

Note: These dosages are derived from studies using various emetogens and may need to be optimized for Nefopam-induced emesis.

Detailed Experimental Protocols

Protocol 1: Mitigation of Nefopam-Induced Pica in Rats using Ondansetron
  • Animals: Male Wistar rats (200-250g).

  • Housing: Individual cages with free access to a pre-weighed amount of standard laboratory chow and kaolin clay.

  • Acclimatization: Allow a 3-day acclimatization period for the rats to get accustomed to the kaolin clay.

  • Drug Preparation:

    • Nefopam hydrochloride dissolved in sterile 0.9% saline.

    • Ondansetron hydrochloride dissolved in sterile 0.9% saline.

  • Experimental Groups (Example):

    • Group 1: Vehicle (Saline)

    • Group 2: Nefopam (e.g., 10, 20, 30 mg/kg, IP)

    • Group 3: Ondansetron (e.g., 1, 2, 4 mg/kg, IP) + Nefopam (effective dose from Group 2)

    • Group 4: Ondansetron alone (highest dose)

  • Procedure:

    • Administer Ondansetron or vehicle 30 minutes prior to the administration of Nefopam or vehicle.

    • Measure the consumption of kaolin clay and standard chow at 24 and 48 hours post-injection.

    • Calculate pica as the amount of kaolin consumed.

  • Behavioral Assessment: Additionally, monitor for any changes in general behavior, such as lethargy or agitation.[17]

Protocol 2: Assessment of Antiemetic Efficacy against Nefopam-Induced Emesis in Ferrets
  • Animals: Male descented ferrets (1-1.5 kg).

  • Housing: Individual cages with a clear view for observation.

  • Fasting: Fast the animals overnight with free access to water.

  • Drug Preparation:

    • This compound for subcutaneous (SC) injection.

    • Antiemetics (e.g., Ondansetron, Metoclopramide) for intravenous (IV) injection.

  • Experimental Groups (Example):

    • Group 1: Vehicle (Saline, IV) + Nefopam (e.g., 5, 10, 15 mg/kg, SC)

    • Group 2: Antiemetic (e.g., Ondansetron 3 mg/kg, IV) + Nefopam (effective emetic dose)

    • Group 3: Antiemetic (e.g., Metoclopramide 3 mg/kg, IV) + Nefopam (effective emetic dose)

  • Procedure:

    • Administer the antiemetic or vehicle intravenously.

    • After 15 minutes, administer Nefopam subcutaneously.

    • Observe the animals continuously for a period of 2-4 hours.

    • Record the number of retches and vomits. A vomit is defined as a forceful expulsion of gastric contents.

Visualizing the Pathways and Processes

Signaling Pathways in Nausea and Vomiting

Nefopam increases the levels of serotonin (5-HT) and dopamine (DA) in the synapse. These neurotransmitters then act on their respective receptors in the chemoreceptor trigger zone (CTZ) to initiate the emetic reflex.

G cluster_synapse Synapse cluster_ctz Chemoreceptor Trigger Zone (CTZ) Nefopam Nefopam Reuptake 5-HT & DA Reuptake Transporters Nefopam->Reuptake inhibits Synaptic5HT_DA Increased Synaptic 5-HT & Dopamine HT3R 5-HT3 Receptor Synaptic5HT_DA->HT3R activates D2R D2 Receptor Synaptic5HT_DA->D2R activates VC Vomiting Center HT3R->VC stimulates D2R->VC stimulates Emesis Nausea & Vomiting VC->Emesis

Caption: Nefopam's mechanism leading to nausea and vomiting.

Experimental Workflow for Mitigating Nefopam-Induced Pica in Rats

This workflow outlines the key steps in an experiment designed to test the efficacy of an antiemetic in reducing pica behavior in rats.

G start Start acclimatize Acclimatize Rats to Kaolin Clay start->acclimatize group Randomize into Treatment Groups acclimatize->group admin_antiemetic Administer Antiemetic or Vehicle group->admin_antiemetic admin_nefopam Administer Nefopam or Vehicle admin_antiemetic->admin_nefopam measure Measure Kaolin & Chow Consumption (24h & 48h) admin_nefopam->measure analyze Analyze Data & Assess Efficacy measure->analyze end End analyze->end

Caption: Experimental workflow for a rat pica study.

Logical Relationship of Mitigation Strategies

This diagram illustrates the decision-making process for addressing Nefopam-induced emesis in animal trials.

G start Nefopam Trial Initiation observe Observe for Nausea/ Vomiting/Pica start->observe no_emesis Continue Experiment observe->no_emesis No emesis Emesis Observed observe->emesis Yes strategy Implement Mitigation Strategy emesis->strategy dose_titration Dose Titration of Nefopam strategy->dose_titration Option 1 antiemetic Co-administer Antiemetic strategy->antiemetic Option 2 reassess Re-assess Efficacy dose_titration->reassess choose_antiemetic Select Antiemetic (5-HT3 or D2 Antagonist) antiemetic->choose_antiemetic choose_antiemetic->reassess success Emesis Mitigated Continue Trial reassess->success Successful failure Consider Alternative Analgesic or Combination Therapy reassess->failure Unsuccessful

References

Improving the solubility of Nefopam Hydrochloride for in-vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for successfully utilizing Nefopam (B83846) Hydrochloride in in-vitro assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to facilitate your research.

Troubleshooting Guide

Encountering issues with solubility and stability can be common when preparing compounds for in-vitro experiments. This guide addresses specific problems you might face with Nefopam Hydrochloride.

IssuePotential CauseRecommended Solution
Immediate precipitation upon dilution in aqueous buffer or cell culture medium. The concentration of this compound in the final solution exceeds its solubility limit in the aqueous environment. This can be due to the "salting out" effect or a significant change in solvent polarity.- Lower the final concentration: The aqueous solubility of this compound is limited. Try reducing the final concentration in your assay. - Optimize the solvent for the stock solution: While DMSO is a common solvent, for some cell lines, a stock solution in sterile water or PBS might be better tolerated and less prone to precipitation upon further dilution. - Use a serial dilution approach: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in the desired buffer or medium. This gradual change in solvent composition can help maintain solubility. - Pre-warm the buffer/medium: Adding the stock solution to a pre-warmed (37°C) buffer or medium can sometimes improve solubility.
Cloudiness or precipitation observed in the stock solution over time. The stock solution may be supersaturated, or the storage conditions might not be optimal, leading to crystallization.- Ensure the compound is fully dissolved initially: Use sonication or gentle warming (be cautious with temperature-sensitive compounds) to ensure complete dissolution when preparing the stock solution.[1] - Store at the correct temperature: For long-term storage, it is recommended to store this compound as a powder at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year.[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
Variability in experimental results between different batches of prepared this compound solution. Inconsistent solution preparation can lead to variations in the actual concentration of the compound.- Standardize the protocol: Ensure a consistent and well-documented protocol for solution preparation is followed every time. - Verify the concentration: If possible, use analytical techniques like UV-Vis spectrophotometry or HPLC to confirm the concentration of your prepared solutions.
Observed cytotoxicity in cell-based assays at expected non-toxic concentrations. The solvent (e.g., DMSO) may be causing toxicity to the cells, or the compound itself might be more potent than anticipated in your specific cell line.- Include a solvent control: Always have a control group treated with the same concentration of the solvent used to prepare the this compound solution. - Perform a dose-response curve: Determine the cytotoxic concentration of both this compound and the solvent on your specific cell line. - Minimize the final solvent concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium, as higher concentrations can be toxic to many cell types.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is also soluble in water and ethanol.[2] For cell-based assays, it is crucial to ensure the final concentration of DMSO is not toxic to the cells.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: The solubility can vary depending on the solvent and conditions. Please refer to the Solubility Data table below for detailed information.

Q3: How should I store this compound powder and its stock solutions?

A3: this compound powder should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of this compound?

A4: this compound is a centrally-acting, non-opioid analgesic. Its mechanism of action involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine.[3][4][5] It also modulates voltage-gated sodium and calcium channels, which reduces neuronal excitability and the propagation of pain signals.[3]

Q5: Can I dissolve this compound directly in cell culture medium?

A5: Directly dissolving this compound in cell culture medium is generally not recommended due to its limited aqueous solubility, which can lead to the formation of precipitates. It is best to first prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final working concentration in the medium.

Solubility Data

The following table summarizes the solubility of this compound in various solvents. Please note that solubility can be affected by temperature, pH, and the presence of other solutes.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
Water 5[2]~17.25Clear solution.
DMSO (Dimethyl sulfoxide) 4.62[1]15.94Sonication is recommended to aid dissolution.[1]
Ethanol ≥2.3≥7.94Requires sonication and warming to dissolve.
PBS (Phosphate-Buffered Saline), pH 7.4 >0.0435[6]>0.15

Molecular Weight of this compound: 289.8 g/mol [6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is a common starting point for many in-vitro assays.

Materials:

  • This compound powder (MW: 289.8 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.898 mg of this compound.

  • Dissolving: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to final working concentrations for use in cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) sterile cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Intermediate Dilution (Optional but Recommended): To minimize the risk of precipitation, first prepare an intermediate dilution of the stock solution in the cell culture medium. For example, to prepare a 100 µM working solution, you can first dilute the 10 mM stock 1:10 in the medium to get a 1 mM intermediate solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause shearing of proteins in the medium.

  • Immediate Use: It is recommended to use the freshly prepared working solution immediately for your experiments.[1]

Visualizations

Experimental Workflow for Preparing this compound Solutions

G Workflow for Preparing this compound Solutions cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Nefopam HCl Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw For Experiment dilute Dilute in Pre-warmed Medium thaw->dilute mix Gently Mix dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing this compound solutions.

Proposed Signaling Pathway of this compound's Analgesic Action

G Proposed Signaling Pathway of this compound cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nefopam This compound SERT Serotonin Transporter (SERT) Nefopam->SERT Inhibits NET Norepinephrine Transporter (NET) Nefopam->NET Inhibits DAT Dopamine Transporter (DAT) Nefopam->DAT Inhibits Na_channel Voltage-gated Na+ Channel Nefopam->Na_channel Blocks Ca_channel Voltage-gated Ca2+ Channel Nefopam->Ca_channel Blocks Serotonin Increased Serotonin Norepinephrine Increased Norepinephrine Dopamine Increased Dopamine Pain_Signal Reduced Nociceptive Signal Transmission Na_channel->Pain_Signal Reduces Excitability Ca_channel->Pain_Signal Reduces Neurotransmitter Release Serotonin->Pain_Signal Modulates Norepinephrine->Pain_Signal Modulates Dopamine->Pain_Signal Modulates

Caption: Proposed signaling pathway of this compound.

References

Refinement of Nefopam administration to reduce injection site pain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize injection site pain during the administration of Nefopam (B83846).

Frequently Asked Questions (FAQs)

Q1: What is the incidence of injection site pain with Nefopam?

A1: The incidence of injection site pain with intravenous (IV) Nefopam administration is high, ranging from 86.2% to 100%, depending on the infusion rate.[1] Many patients report sensations ranging from mild irritation to severe pain along the vein of infusion.[1]

Q2: What is the underlying mechanism of Nefopam-induced injection pain?

A2: The exact mechanism is not fully elucidated, but a leading hypothesis suggests that Nefopam induces vascular pain by activating platelets. Nefopam may bind to 5-HT2A receptors on platelets, triggering the release of inflammatory mediators such as interleukin-1 (IL-1), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α) from both platelets and vascular endothelial cells. This localized inflammatory response is thought to be a key contributor to the sensation of pain at the injection site.

Troubleshooting Guide: Reducing Nefopam Injection Site Pain

This guide outlines several validated methods to mitigate injection site pain associated with Nefopam.

Issue 1: High Incidence of Injection Site Pain During Standard Infusion

Solution A: Reduce the Infusion Rate

Slowing the rate of Nefopam infusion has been demonstrated to significantly decrease the intensity of injection pain.

Quantitative Data Summary:

Infusion RateMean Visual Analogue Scale (VAS) Score (± SD)Patients with Tolerable Pain (VAS 0-3)Incidence of Injection Pain
60 ml/h2.2 ± 1.379.3%86.2%
120 ml/h5.1 ± 1.67.4%96.3%
180 ml/h7.2 ± 1.73.7%100%

Experimental Protocol: Slow Infusion of Nefopam

  • Objective: To reduce injection site pain by decreasing the infusion rate of Nefopam.

  • Materials:

    • 30 mg Nefopam hydrochloride

    • 20 ml normal saline

    • Infusion pump

    • Standard IV administration set

  • Procedure:

    • Dilute 30 mg of Nefopam in 20 ml of normal saline to achieve a final concentration of 1.5 mg/ml.

    • Set the infusion pump to a rate of 60 ml/h.

    • Administer the diluted Nefopam solution intravenously over a period of 20 minutes.

    • Monitor the patient for any signs of discomfort at the injection site.

Logical Workflow for Slow Infusion Rate Decision:

start High Injection Site Pain with Standard Nefopam Infusion decision Is the infusion rate > 60 ml/h? start->decision slow_infusion Reduce infusion rate to 60 ml/h decision->slow_infusion Yes monitor Monitor for pain reduction decision->monitor No, consider other methods slow_infusion->monitor end Pain successfully minimized monitor->end

Caption: Decision workflow for implementing a slower infusion rate.

Solution B: Warm the Carrier Fluid

Using a warmed carrier fluid for Nefopam dilution can significantly reduce injection-induced pain.

Quantitative Data Summary:

GroupCarrier Fluid TemperatureMean Numerical Rating Scale (NRS) Score (± SD)
Warming Group31-32°C1.88 ± 1.30
Control Group21-22°C (Room Temperature)4.21 ± 1.96

Experimental Protocol: Administration with Warmed Carrier Fluid

  • Objective: To decrease injection site pain by warming the saline used for Nefopam dilution.

  • Materials:

    • 40 mg this compound

    • 100 ml normal saline

    • Fluid warmer (e.g., Ranger™ Model 245 Blood/Fluid Warming Unit)

    • Standard IV administration set

  • Procedure:

    • Heat 100 ml of normal saline to a target temperature of 31-32°C using a fluid warmer. Pre-heat the device for at least 10 minutes for optimal performance.

    • Dissolve 40 mg of Nefopam in the warmed saline.

    • Administer the solution intravenously at a rate of 270 ml/h.

    • Assess the patient's pain level at the injection site using a numerical rating scale (NRS).

Solution C: Pre-treatment with Lidocaine (B1675312)

A pretreatment bolus of lidocaine at the injection site can effectively reduce Nefopam-induced venous pain.

Quantitative Data Summary:

Time PointMean Numerical Rating Scale (NRS) Score - Lidocaine GroupMean Numerical Rating Scale (NRS) Score - Placebo Group
1 min0.072.21
5 min2.004.21
10 min2.023.95
15 min1.623.16

Experimental Protocol: Lidocaine Co-administration

  • Objective: To mitigate injection pain through the local anesthetic effect of lidocaine.

  • Materials:

    • 20 mg this compound

    • 100 ml normal saline

    • 1% Lidocaine solution (2 ml)

    • Normal saline (2 ml) for control/placebo

    • Two 50 ml syringes

    • Standard IV administration sets

  • Procedure:

    • Prepare the Nefopam infusion by diluting 20 mg of Nefopam in 100 ml of saline.

    • In the designated arm for treatment, administer a bolus of 2 ml of 1% lidocaine through the IV catheter.

    • Immediately following the lidocaine bolus, commence the infusion of the diluted Nefopam solution over 15 minutes.

    • Record pain scores at 1, 5, 10, and 15 minutes post-infusion commencement.

Signaling Pathway: Hypothesized Mechanism of Nefopam-Induced Pain

nefopam Nefopam receptor 5-HT2A Receptor on Platelet nefopam->receptor platelet_activation Platelet Activation receptor->platelet_activation mediator_release Release of Inflammatory Mediators (IL-1, IL-6, IL-8, TNF-α) platelet_activation->mediator_release inflammation Localized Inflammation mediator_release->inflammation pain Vascular Pain Sensation inflammation->pain

Caption: Hypothesized signaling pathway of Nefopam-induced injection pain.

Issue 2: Consideration of Co-analgesics That May Indirectly Impact Injection Experience

While not a direct method for reducing injection site pain, co-administration of other analgesics is common. Understanding these interactions is crucial.

Co-administration with Ketorolac (B1673617)

Ketorolac is often co-administered with Nefopam for enhanced postoperative analgesia. There is no direct evidence to suggest that ketorolac reduces Nefopam injection site pain. However, their combined use for overall pain management is a frequent clinical scenario.

Adverse Effects:

When Nefopam is co-administered with fentanyl, the incidence of postoperative nausea and vomiting (PONV) is significantly higher compared to a ketorolac-fentanyl combination (59% vs. 34%).[2] A retrospective study also found a higher rate of adverse drug reactions in patients receiving Nefopam with an opioid compared to those receiving ketorolac with an opioid (9.8% vs. 2.5%).[3][4]

Experimental Protocol: Co-administration of Nefopam and Ketorolac with Fentanyl for Postoperative Analgesia (for reference)

  • Objective: To provide effective postoperative analgesia using a combination of Nefopam, Ketorolac, and Fentanyl.

  • Materials:

    • Fentanyl 600 µg

    • Nefopam 120 mg

    • Ketorolac 180 mg

    • Total solution volume of 120 ml in a patient-controlled analgesia (PCA) device

  • Procedure:

    • For the Nefopam group, prepare an analgesic solution containing 600 µg of fentanyl and 120 mg of Nefopam, with a total volume of 120 ml.

    • For the Ketorolac group, prepare an analgesic solution containing 600 µg of fentanyl and 180 mg of ketorolac, with a total volume of 120 ml.

    • Administer a loading dose from the PCA device at the end of surgery.

    • Set the PCA pump with a background infusion, demand bolus dose, and lockout interval as per institutional protocol.

    • Monitor for analgesic efficacy and adverse effects, particularly PONV.

Experimental Workflow: Comparison of Nefopam and Ketorolac as Co-analgesics

start Patient Requiring Postoperative Analgesia randomization Randomization start->randomization group_n Group N: Fentanyl + Nefopam randomization->group_n group_k Group K: Fentanyl + Ketorolac randomization->group_k pca Administer via IV-PCA group_n->pca group_k->pca evaluation Evaluate: - Analgesic Consumption - Pain Scores - Adverse Effects (PONV) pca->evaluation results Comparative Analysis of Efficacy and Side Effects evaluation->results

Caption: Workflow for a comparative study of Nefopam and Ketorolac as co-analgesics.

References

Technical Support Center: Adjusting Nefopam Dosage in Elderly Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the non-opioid analgesic Nefopam (B83846) in elderly animal models.

Frequently Asked Questions (FAQs)

Q1: How does the metabolism of Nefopam differ in elderly versus adult animal models?

A1: Preclinical studies indicate that age can significantly alter drug metabolism in rodents. In male rats, the activity of certain drug-metabolizing enzymes, such as 7-propoxycoumarin O-depropylase and benzo(a)pyrene hydroxylase, decreases with age, which can lead to reduced clearance of drugs like Nefopam.[1] This is often accompanied by changes in the expression of cytochrome P-450 isoforms, key enzymes in drug metabolism.[1][2][3] For example, older male rats may show a decrease in male-specific cytochrome P-450 and an appearance of female-specific forms.[1] These age-related physiological changes suggest that elderly animals may have a reduced capacity to metabolize and clear Nefopam, potentially leading to higher plasma concentrations and an increased risk of adverse effects compared to younger adult animals. Therefore, a lower starting dose and careful dose titration are recommended for geriatric animal models.

Q2: What is the recommended starting dose of Nefopam for elderly rodents?

Given the potential for decreased drug clearance in aged animals, it is prudent to start with a dose that is 25-50% lower than the established effective dose in adult animals of the same species and strain. For example, a starting IP dose of 5-15 mg/kg in elderly rats and 5-10 mg/kg in elderly mice could be considered. Subsequent dose adjustments should be based on careful monitoring of analgesic efficacy and adverse effects.

Q3: How should I monitor for adverse effects of Nefopam in aged animals?

A3: Elderly animals may be more susceptible to the side effects of centrally acting analgesics.[4] Key adverse effects to monitor for include:

  • Central Nervous System (CNS) Effects: Sedation, dizziness, confusion, and in some cases, agitation or hallucinations.[5] Monitor for changes in locomotor activity, righting reflex, and response to stimuli.

  • Cardiovascular Effects: Tachycardia (increased heart rate) is a known side effect of Nefopam.[6] Heart rate can be monitored using appropriate equipment for the animal model (e.g., tail-cuff plethysmography for rodents).

  • Gastrointestinal Effects: Nausea and vomiting can occur. Monitor for signs of pica (in rodents), changes in food and water intake, and weight loss.

  • General Health: Monitor for overall changes in appearance, posture, and behavior. A daily health check is crucial.

It is important to establish baseline measurements for these parameters before drug administration to accurately assess any changes.

Q4: Can Nefopam be used as part of a multimodal analgesic regimen in elderly animals?

A4: Yes, combining Nefopam with other classes of analgesics can be a highly effective strategy, potentially allowing for lower doses of each drug and reducing the risk of side effects. Studies in rodents have shown that Nefopam has synergistic or additive analgesic effects when combined with:

  • Opioids (e.g., Morphine): This combination can lead to a significant reduction in the required opioid dose.

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ketoprofen): This combination has demonstrated synergistic effects in rodent models of inflammatory and postoperative pain.

  • Acetaminophen (Paracetamol): Co-administration has been shown to enhance the antinociceptive effects of both drugs in mice and rats.

When using a multimodal approach in elderly animals, it is crucial to start with low doses of each compound and carefully titrate based on the animal's response.

Troubleshooting Guides

Issue 1: Lack of Analgesic Efficacy at the Initial Dose
Possible Cause Troubleshooting Step
Insufficient Dose: The initial dose may be too low to achieve a therapeutic effect.Gradually increase the dose in small increments (e.g., 10-25% of the initial dose) every 24-48 hours. Monitor closely for both improved analgesia and the emergence of any adverse effects.
Individual Variability: There can be significant inter-individual differences in drug response.Consider that some animals may be less sensitive to Nefopam. If a reasonable dose escalation does not produce the desired effect, consider switching to or adding another class of analgesic.
Pain Model Severity: The intensity of the pain stimulus may be too high for a single agent to be effective at a safe dose.Implement a multimodal analgesic approach by adding a low dose of an opioid or an NSAID.
Issue 2: Observation of Adverse Effects
Observed Adverse Effect Troubleshooting Step
Sedation or Ataxia: The animal appears lethargic, has an unsteady gait, or shows a delayed righting reflex.Reduce the dose of Nefopam by 25-50%. If sedation is severe, withhold the next dose and re-evaluate the dosing regimen once the animal has recovered.
Tachycardia: A significant increase in heart rate is observed.Monitor the duration and severity of the tachycardia. If it is transient and mild, continue with the current dose but monitor closely. If it is persistent or severe, reduce the dose or discontinue Nefopam and consider an alternative analgesic.
Reduced Food/Water Intake: The animal is consuming less food or water than baseline.Ensure easy access to food and water. Provide palatable, soft food. If the reduction in intake is significant or persists for more than 24 hours, reduce the Nefopam dose. Consider providing supportive care such as subcutaneous fluids if necessary.

Data Presentation

Table 1: Recommended Starting Doses of Nefopam in Adult Animal Models (for extrapolation to elderly models)

Animal Model Route of Administration Dose Range (mg/kg) Reference
RatIntraperitoneal (IP)10 - 30
RatSubcutaneous (SC)10 - 30
RatOral (PO)60
MouseIntraperitoneal (IP)10 - 20[7]
DogIntravenous (IV)1 - 2

Note: For elderly animals, it is recommended to start at 25-50% of the lower end of the dose range for adults and titrate upwards based on response.

Table 2: Pharmacokinetic Parameters of Nefopam in Elderly Human Patients (for conceptual understanding)

Parameter Value (Mean ± SD)
Clearance17.3 L/h
Volume of Distribution114 L
Inter-compartmental Clearance80.7 L/h
Peripheral Volume208 L

Source: Adapted from a study on the population pharmacokinetics of Nefopam in elderly patients.[6][8]

Experimental Protocols

Protocol 1: Dose-Response Determination of Nefopam in an Elderly Rat Model of Postoperative Pain
  • Animal Model: Use aged (e.g., 18-24 months old) male Sprague-Dawley rats.

  • Surgical Procedure: Induce a standardized surgical incision on the plantar surface of the hind paw under appropriate anesthesia.

  • Drug Administration:

    • Divide animals into groups receiving different doses of Nefopam (e.g., 0, 5, 10, 20 mg/kg) via intraperitoneal injection immediately after surgery.

    • Administer the drug at a consistent time point relative to the surgery.

  • Pain Assessment:

    • Measure paw withdrawal latency to a thermal stimulus (e.g., Hargreaves test) or mechanical stimulus (e.g., von Frey filaments) at baseline (before surgery) and at multiple time points post-surgery and drug administration (e.g., 30, 60, 90, 120, 180, 240 minutes).

  • Adverse Effect Monitoring:

    • Observe animals for signs of sedation, ataxia, and any abnormal behaviors at each time point.

    • Record heart rate using a tail-cuff system before and after drug administration.

  • Data Analysis:

    • Plot a dose-response curve to determine the effective dose (ED50) for analgesia.

    • Compare the incidence and severity of adverse effects across different dose groups.

Protocol 2: Continuous Intravenous Infusion of Nefopam in an Elderly Dog Model
  • Animal Model: Use geriatric dogs (species and breed as appropriate for the study).

  • Catheterization: Place an intravenous catheter for drug administration.

  • Loading Dose: Administer a loading dose of Nefopam (e.g., 1 mg/kg) intravenously over 15-30 minutes to rapidly achieve a therapeutic concentration.

  • Continuous Rate Infusion (CRI):

    • Immediately following the loading dose, begin a continuous infusion of Nefopam using a syringe pump.

    • A starting infusion rate could be in the range of 0.3-0.5 mg/kg/hr.

  • Monitoring:

    • Continuously monitor heart rate and respiratory rate.

    • Assess pain levels regularly using a validated pain scale for dogs (e.g., Glasgow Composite Measure Pain Scale).

    • Observe for any adverse effects such as sedation or agitation.

  • Dosage Adjustment:

    • If pain is not adequately controlled, the infusion rate can be increased in small increments (e.g., by 0.1 mg/kg/hr) every 1-2 hours.

    • If adverse effects are observed, the infusion rate should be decreased.

Mandatory Visualizations

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment A Select Elderly Animal Model (e.g., Aged Rats) B Establish Baseline (Pain Threshold, Vitals) A->B C Induce Painful Stimulus (e.g., Surgery) D Administer Nefopam (Dose Escalation) C->D E Monitor Analgesia & Side Effects D->E F Data Analysis (Dose-Response Curve) E->F G Determine Optimal Dose F->G

Caption: Experimental workflow for determining the optimal Nefopam dosage.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nefopam Nefopam Reuptake Monoamine Reuptake Transporters (SERT, NET, DAT) Nefopam->Reuptake Inhibits Vesicle Synaptic Vesicles (5-HT, NE, DA) Monoamines Increased Serotonin (5-HT), Norepinephrine (NE), Dopamine (DA) Vesicle->Monoamines Release Receptors Postsynaptic Receptors Monoamines->Receptors Binds to PainSignal Pain Signal Transmission Receptors->PainSignal Modulates (Inhibits)

Caption: Nefopam's mechanism of action on monoamine reuptake.

References

Validation & Comparative

A Comparative Analysis of Nefopam Hydrochloride and Tramadol in Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nefopam (B83846) hydrochloride and tramadol (B15222) for the management of postoperative pain, supported by experimental data from clinical studies. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of these two centrally acting analgesics.

Introduction

Effective postoperative pain management is crucial for patient recovery, reducing morbidity, and improving patient satisfaction. Both nefopam hydrochloride and tramadol are utilized for moderate to severe pain, but they possess distinct pharmacological profiles. Nefopam is a non-opioid analgesic, while tramadol is a synthetic opioid analogue with a dual mechanism of action.[1][2] This guide delves into their comparative efficacy, safety, and underlying mechanisms.

Mechanism of Action

Nefopam and tramadol exert their analgesic effects through different pathways in the central nervous system.

This compound: Nefopam's primary mechanism is the inhibition of the reuptake of three key neurotransmitters: serotonin (B10506), norepinephrine, and dopamine.[3][4] This action enhances the descending pain inhibitory pathways. Additionally, it has been shown to modulate voltage-gated sodium and calcium channels, which can reduce neuronal excitability and pain signal propagation.[5] It is important to note that nefopam does not act on opioid receptors.[4]

Tramadol: Tramadol's analgesic properties are attributed to a dual mechanism.[2][6] It acts as a weak agonist at the µ-opioid receptor.[1] Furthermore, it inhibits the reuptake of serotonin and norepinephrine, similar to some antidepressant medications, which modulates descending pain pathways.[2][7] Tramadol is metabolized in the liver to O-desmethyltramadol (M1), a metabolite with a significantly higher affinity for the µ-opioid receptor, contributing substantially to its analgesic effect.[2]

Signaling Pathway Diagrams

cluster_nefopam Nefopam Signaling Pathway Nefopam Nefopam Reuptake Inhibits Reuptake of: - Serotonin - Norepinephrine - Dopamine Nefopam->Reuptake IonChannels Blocks: - Voltage-gated Sodium Channels - Voltage-gated Calcium Channels Nefopam->IonChannels DescendingInhibition Enhanced Descending Inhibitory Pathways Reuptake->DescendingInhibition ReducedExcitability Reduced Neuronal Excitability IonChannels->ReducedExcitability Analgesia_N Analgesia DescendingInhibition->Analgesia_N ReducedExcitability->Analgesia_N

Caption: Nefopam's non-opioid mechanism of action.

cluster_tramadol Tramadol Signaling Pathway Tramadol Tramadol Metabolism Metabolized to O-desmethyltramadol (M1) Tramadol->Metabolism OpioidReceptor Weak Agonist at µ-Opioid Receptor Tramadol->OpioidReceptor Reuptake Inhibits Reuptake of: - Serotonin - Norepinephrine Tramadol->Reuptake Metabolism->OpioidReceptor Analgesia_T Analgesia OpioidReceptor->Analgesia_T DescendingInhibition Enhanced Descending Inhibitory Pathways Reuptake->DescendingInhibition DescendingInhibition->Analgesia_T

Caption: Tramadol's dual-action mechanism.

Comparative Efficacy in Postoperative Pain

Clinical studies have compared the analgesic efficacy of nefopam and tramadol in various postoperative settings. The results, however, can vary depending on the type of surgery and the patient population.

StudySurgical ModelKey Efficacy Findings
Dholariya et al. (2022)[8][9]Long Bone Fracture FixationTramadol was more effective in providing postoperative pain relief compared to nefopam. The Visual Analogue Scale (VAS) score was significantly better for the tramadol group at most time points.
Swarnkar et al. (2022)[10][11]Laparoscopic Abdominal SurgeriesIntravenous nefopam resulted in a reduced VAS score and superior analgesic effects compared to intravenous tramadol at 1.5, 3, 6, 12, 18, and 24 hours postoperatively.
Systematic Review (Post-Spinal Anesthesia Shivering)[12][13]Post-Spinal AnesthesiaBoth nefopam and tramadol were effective in reducing shivering. Tramadol demonstrated slightly higher efficacy (90-97%) compared to nefopam (85-90%).

Comparative Safety and Tolerability

The side effect profiles of nefopam and tramadol differ, which is an important consideration in clinical practice.

StudyKey Safety and Tolerability Findings
Dholariya et al. (2022)[8][9]The side effect profile and the requirement for rescue analgesia were higher in the nefopam group.
Swarnkar et al. (2022)[10][11]There was no statistically significant difference in the incidence of adverse effects between the nefopam and tramadol groups.
Systematic Review (Post-Spinal Anesthesia Shivering)[12][13]Tramadol had a higher incidence of gastrointestinal side effects (nausea and vomiting: 5-11%). Nefopam was associated with occasional tachycardia and hypertension but had minimal sedative effects.
Evans et al. (2008)[14]A systematic review of nefopam found an increased incidence of tachycardia and sweating compared to placebo.

Experimental Protocols

The following provides a generalized experimental workflow for a clinical trial comparing postoperative analgesics, based on the methodologies of the cited studies.

PatientScreening Patient Screening and Informed Consent Randomization Randomization into Treatment Groups (Nefopam vs. Tramadol) PatientScreening->Randomization DrugAdministration Administration of Study Drug Postoperatively Randomization->DrugAdministration PainAssessment Pain Assessment at Predefined Intervals (e.g., VAS, VRS) DrugAdministration->PainAssessment AdverseEvents Monitoring and Recording of Adverse Events DrugAdministration->AdverseEvents RescueAnalgesia Administration and Recording of Rescue Analgesia PainAssessment->RescueAnalgesia DataAnalysis Statistical Analysis of Collected Data AdverseEvents->DataAnalysis RescueAnalgesia->DataAnalysis

Caption: A typical experimental workflow for a postoperative pain clinical trial.

Detailed Methodologies

Study Design: The referenced clinical trials were typically prospective, randomized, and double- or triple-blinded to minimize bias.[8][9][11]

Patient Population: Studies included adult patients scheduled for specific types of surgery, such as orthopedic or laparoscopic procedures, under general or spinal anesthesia.[8][9][10][11] Exclusion criteria often included a history of analgesic use within 24 hours prior to surgery, opioid dependency, and significant renal or hepatic impairment.[10]

Intervention:

  • Nefopam Group: Patients received intravenous nefopam at a specified dose.

  • Tramadol Group: Patients received intravenous tramadol at a specified dose.

  • The drugs were administered postoperatively, and subsequent doses were given at fixed intervals or as needed based on pain scores.[11]

Outcome Measures:

  • Primary Outcome: Pain intensity was the primary outcome, measured using validated scales such as the Visual Analogue Scale (VAS) or a Verbal Rating Scale (VRS) at multiple time points post-surgery (e.g., 30 minutes, 1.5, 3, 6, 12, 18, and 24 hours).[8][9][10][11]

  • Secondary Outcomes: These included the time to first request for rescue analgesia, the total consumption of rescue analgesia, and the incidence of adverse effects such as nausea, vomiting, sedation, dizziness, and changes in vital signs.[8][9]

Statistical Analysis: Data were analyzed using appropriate statistical tests, such as the unpaired t-test for continuous variables (e.g., VAS scores) and the Chi-square test for categorical variables (e.g., incidence of side effects), with a p-value of <0.05 typically considered statistically significant.[8][9][11]

Conclusion

Both this compound and tramadol are effective analgesics in the postoperative setting, but their suitability may depend on the specific clinical scenario and patient characteristics. Tramadol's efficacy is well-established, though it carries the side effect profile of an opioid. Nefopam offers a non-opioid alternative with a distinct mechanism of action, which may be advantageous in certain patient populations. The choice between these two agents should be guided by a careful consideration of their respective efficacy and safety profiles as demonstrated in clinical research. Further head-to-head trials in diverse surgical populations are warranted to better delineate their comparative therapeutic value.

References

A Comparative Analysis of Nefopam and Standard NSAIDs in the Management of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Nefopam (B83846), a centrally acting non-opioid analgesic, and standard Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) in the context of inflammatory pain. This document synthesizes preclinical and clinical data to offer an objective overview supported by experimental evidence.

Executive Summary

Nefopam and NSAIDs represent two distinct classes of analgesics frequently employed in the management of pain. While NSAIDs primarily act peripherally by inhibiting cyclooxygenase (COX) enzymes, Nefopam exerts its effects centrally through the inhibition of monoamine reuptake and modulation of ion channels.[1][2] This fundamental difference in their mechanism of action results in varied efficacy and side-effect profiles, particularly in the context of inflammatory pain. Preclinical studies consistently demonstrate the analgesic efficacy of both drug classes in various inflammatory pain models. Clinical data, primarily from postoperative settings, suggests that Nefopam can be a viable alternative or adjunct to NSAIDs, often exhibiting a significant opioid-sparing effect.

Mechanism of Action

Nefopam

Nefopam's analgesic properties are attributed to its unique, multi-faceted central mechanism. It is known to inhibit the reuptake of serotonin, norepinephrine, and dopamine, thereby enhancing descending inhibitory pain pathways.[1][3] Additionally, Nefopam has been shown to modulate voltage-sensitive sodium and calcium channels in the central nervous system, which may contribute to its analgesic effects.[1][3]

cluster_Nefopam Nefopam Signaling Pathway Nefopam Nefopam Reuptake Inhibition of Serotonin, Norepinephrine, and Dopamine Reuptake Nefopam->Reuptake IonChannel Modulation of Voltage-Gated Na+ and Ca2+ Channels Nefopam->IonChannel Descending Enhanced Descending Inhibitory Pathways Reuptake->Descending Reduced Reduced Neuronal Excitability IonChannel->Reduced Analgesia Analgesia Descending->Analgesia Reduced->Analgesia

Caption: Nefopam's dual mechanism of action.
Standard NSAIDs

The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

cluster_NSAID NSAID Signaling Pathway NSAIDs NSAIDs COX Inhibition of COX-1 and COX-2 NSAIDs->COX Prostaglandins Reduced Prostaglandin Synthesis COX->Prostaglandins Inflammation Decreased Inflammation, Pain, and Fever Prostaglandins->Inflammation Analgesia Analgesia Inflammation->Analgesia

Caption: NSAIDs' mechanism via COX inhibition.

Preclinical Efficacy in Inflammatory Pain Models

Animal models of inflammatory pain are crucial for the initial assessment of analgesic efficacy. The carrageenan-induced paw edema and acetic acid-induced writhing tests are two of the most widely used models.

Carrageenan-Induced Paw Edema

This model induces a localized inflammatory response, allowing for the evaluation of a drug's anti-inflammatory and analgesic effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Male Wistar rats (180-220g) are typically used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Drug Administration: Test compounds (Nefopam, NSAIDs, or vehicle) are administered, often intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.

  • Assessment: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of edema inhibition is calculated.

cluster_Workflow Carrageenan-Induced Paw Edema Workflow start Start drug_admin Drug Administration (Nefopam/NSAID/Vehicle) start->drug_admin carrageenan Carrageenan Injection (Sub-plantar) drug_admin->carrageenan measurement Paw Volume Measurement (Plethysmometer) carrageenan->measurement analysis Data Analysis (% Edema Inhibition) measurement->analysis end End analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.
Acetic Acid-Induced Writhing Test

This visceral pain model is sensitive to peripherally and centrally acting analgesics.

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

  • Animal Model: Swiss albino mice (20-25g) of either sex are commonly used.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: Test substances are administered (i.p. or p.o.) 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: A 0.6-0.7% solution of acetic acid is injected intraperitoneally (10 ml/kg).

  • Assessment: After a 5-minute latency period, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a defined period (e.g., 10-20 minutes). The percentage of inhibition of writhing is calculated.

cluster_Workflow Acetic Acid-Induced Writhing Test Workflow start Start drug_admin Drug Administration (Nefopam/NSAID/Vehicle) start->drug_admin acetic_acid Acetic Acid Injection (Intraperitoneal) drug_admin->acetic_acid observation Observation Period (5 minutes) acetic_acid->observation counting Count Writhing Movements (10-20 minutes) observation->counting analysis Data Analysis (% Inhibition) counting->analysis end End analysis->end

Caption: Workflow for the acetic acid-induced writhing test.

Table 1: Comparative Preclinical Efficacy Data

Pain ModelSpeciesDrugRouteED50 (mg/kg)Reference
Acetic Acid-Induced WrithingMouseNefopams.c.2.56 ± 0.38[4]
Ketoprofen (B1673614)s.c.1.41 ± 0.41[4]
Formalin Test (Inflammatory Phase)MouseNefopams.c.4.32 ± 0.17[4]
Ketoprofens.c.49.56 ± 15.81[4]

Clinical Efficacy in Postoperative Pain

Postoperative pain is a common clinical model for evaluating analgesics in an inflammatory context.

Table 2: Comparative Clinical Efficacy in Postoperative Pain

Surgical ModelComparisonKey FindingsReference
Upper Abdominal SurgeryNefopam vs. Diclofenac (B195802)Diclofenac group required significantly less morphine than the Nefopam group. The combination of Nefopam and Diclofenac required less morphine than Nefopam alone.[5]
Laparoscopic SurgeryNefopam vs. DiclofenacNefopam provided a longer duration of analgesia and better patient satisfaction compared to Diclofenac.[6]
Gynecologic SurgeryNefopam/Oxycodone vs. Ketorolac/OxycodoneNefopam showed similar efficacy to Ketorolac with a lower incidence of nausea within the first 6 hours post-operation.[7]
Dental SurgeryNefopam vs. DiclofenacSingle intramuscular injections of either drug did not provide significant pain relief compared to placebo.[8][9]
Postoperative PatientsNefopam vs. KetoprofenThe median effective analgesic dose was 28 mg for Nefopam and 30 mg for Ketoprofen. Isobolographic analysis showed a synergistic interaction when combined.[10]

Discussion

The compiled data indicates that both Nefopam and standard NSAIDs are effective in managing inflammatory pain, albeit through different mechanisms. In preclinical models, both drug classes demonstrate dose-dependent analgesic effects. Notably, in the formalin test, which has a distinct inflammatory phase, Nefopam showed a significantly lower ED50 compared to Ketoprofen, suggesting potent anti-inflammatory pain relief.[4]

Clinical studies in postoperative settings present a more nuanced picture. While some studies suggest comparable or even superior efficacy of Nefopam over certain NSAIDs in specific surgical contexts[6], others indicate that NSAIDs like Diclofenac may have a greater morphine-sparing effect.[5] A key advantage of Nefopam highlighted in several studies is its opioid-sparing effect, which can be beneficial in a multimodal analgesic approach.[11] Furthermore, the synergistic interaction observed between Nefopam and Ketoprofen suggests that combination therapy could be a promising strategy to enhance analgesia while potentially reducing the doses and side effects of each drug.[10]

It is important to note that Nefopam does not possess anti-inflammatory properties, which distinguishes it from NSAIDs.[1] This can be an advantage in situations where the anti-inflammatory effects of NSAIDs are not desired or are contraindicated.

Conclusion

Both Nefopam and standard NSAIDs are valuable tools in the armamentarium for managing inflammatory pain. The choice between these agents should be guided by the specific clinical scenario, considering the underlying pain mechanism, desired therapeutic effect (analgesia vs. anti-inflammation), and the patient's individual risk factors for adverse events. The evidence suggests that Nefopam is a particularly useful option as part of a multimodal analgesic regimen, owing to its central mechanism of action and opioid-sparing properties. Further head-to-head clinical trials in various inflammatory pain conditions are warranted to more definitively delineate the comparative efficacy of Nefopam and specific NSAIDs.

References

Evaluating the Abuse Potential of Nefopam Compared to Opioids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the abuse potential of Nefopam (B83846), a non-opioid analgesic, in comparison to traditional opioids. By presenting key preclinical and clinical data, detailed experimental methodologies, and outlining the underlying signaling pathways, this document aims to offer an objective resource for the scientific community.

Executive Summary

Nefopam, a centrally-acting analgesic, distinguishes itself from opioids by its mechanism of action. It functions primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), a mechanism that shares properties with some antidepressants and psychostimulants. In contrast, opioids exert their effects predominantly through agonism at the µ-opioid receptor (MOR). This fundamental mechanistic difference underpins their distinct abuse liability profiles. While opioids are associated with a high potential for abuse, characterized by euphoria and strong reinforcement, Nefopam's abuse potential appears to be lower and qualitatively different, manifesting as psychostimulant-like effects.

Comparative Pharmacodynamics and Receptor Affinities

The initial interaction of a drug with its molecular targets is a critical determinant of its pharmacological effects, including its abuse potential. The following tables summarize the receptor binding affinities (Ki) or inhibitory concentrations (IC50) of Nefopam and representative opioids.

DrugTargetBinding Affinity (Ki/IC50 in nM)SpeciesReference
Nefopam Serotonin Transporter (SERT)33Not Specified[1]
Norepinephrine Transporter (NET)Not SpecifiedNot Specified
Dopamine (B1211576) Transporter (DAT)Not SpecifiedNot Specified
Morphine µ-Opioid Receptor (MOR)1.2Rat[2]
Fentanyl µ-Opioid Receptor (MOR)1.346Human[2]

Preclinical Assessment of Abuse Potential

Preclinical models, such as self-administration and conditioned place preference, are crucial for predicting the abuse liability of a compound in humans.

Intravenous Self-Administration (IVSA)

IVSA studies in animals are considered the gold standard for assessing the reinforcing effects of a drug. In these paradigms, animals learn to perform a specific action (e.g., pressing a lever) to receive a drug infusion.

Experimental Protocol: Intravenous Self-Administration in Rats

A detailed protocol for conducting IVSA studies in rats is as follows:

  • Animal Preparation: Adult male Wistar rats are surgically implanted with an indwelling intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal to allow for drug administration in the operant chamber. Animals are allowed to recover for at least 5-7 days post-surgery.[3]

  • Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above the active lever, and an infusion pump connected to the rat's catheter via a swivel system that allows for free movement.[3]

  • Acquisition Phase: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the "active" lever results in an intravenous infusion of the drug (e.g., morphine, 0.5 mg/kg/infusion) and the simultaneous presentation of a conditioned stimulus (e.g., illumination of the stimulus light for 20 seconds). A press on the "inactive" lever has no programmed consequences. A 20-second time-out period follows each infusion, during which lever presses are recorded but do not result in further infusions. Acquisition is typically considered stable when the animal shows a consistent pattern of responding and a clear preference for the active lever over the inactive lever.[3]

  • Progressive Ratio Schedule: To assess the motivational strength of the drug, a progressive ratio schedule of reinforcement is often employed. In this schedule, the number of lever presses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9, 12...). The "breakpoint" is the highest number of lever presses an animal is willing to make to obtain a single infusion, and it serves as a measure of the reinforcing efficacy of the drug.[3]

Diagram: Intravenous Self-Administration Workflow

IVSA_Workflow cluster_prep Preparation cluster_acq Acquisition Phase cluster_pr Progressive Ratio Surgery Catheter Implantation Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Healing Period Operant_Chamber Place Rat in Operant Chamber Recovery->Operant_Chamber Active_Lever Active Lever Press Operant_Chamber->Active_Lever Inactive_Lever Inactive Lever Press Operant_Chamber->Inactive_Lever PR_Test Initiate PR Schedule Operant_Chamber->PR_Test After Stable Acquisition Infusion Drug Infusion + Cue Active_Lever->Infusion No_Consequence No Consequence Inactive_Lever->No_Consequence Timeout Time-out Period Infusion->Timeout Timeout->Active_Lever Session Continues Breakpoint Determine Breakpoint PR_Test->Breakpoint Increasing Response Requirement

Caption: Workflow for a typical intravenous self-administration experiment in rats.

Comparative Data:

  • Opioids: Drugs like morphine and fentanyl consistently produce robust self-administration behavior in animals, indicating their strong reinforcing properties. Animals will work to receive infusions and show high breakpoints on progressive ratio schedules.

  • Nefopam: Preclinical self-administration data for Nefopam is limited. However, its mechanism as a dopamine reuptake inhibitor suggests it may have reinforcing effects, though likely with a different profile than opioids. Case reports of human abuse describe psychostimulant-like effects, which are consistent with increased dopaminergic activity.[4]

Conditioned Place Preference (CPP)

The CPP paradigm is used to measure the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Experimental Protocol: Conditioned Place Preference in Mice

A detailed protocol for conducting CPP studies in mice is as follows:

  • Apparatus: A two- or three-compartment apparatus is used. The compartments are distinct in terms of visual and tactile cues (e.g., different wall colors, floor textures).

  • Pre-Conditioning Phase (Baseline Preference): On the first day, mice are allowed to freely explore all compartments of the apparatus for a set period (e.g., 15 minutes). The time spent in each compartment is recorded to determine any initial preference.[5]

  • Conditioning Phase: This phase typically occurs over several days. On "drug" days, mice are administered the test drug (e.g., morphine, 10 mg/kg, i.p.) and immediately confined to one of the compartments for a set duration (e.g., 30 minutes). On "saline" days, mice receive a saline injection and are confined to the opposite compartment. The drug-paired and saline-paired compartments are counterbalanced across animals.[5]

  • Test Phase: On the test day, mice are placed back into the apparatus in a drug-free state and allowed to freely explore all compartments. The time spent in each compartment is recorded. A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase is indicative of a conditioned place preference, suggesting the drug has rewarding properties.[5]

Diagram: Conditioned Place Preference Workflow

CPP_Workflow cluster_pre Pre-Conditioning cluster_cond Conditioning (Alternating Days) cluster_test Test Phase Habituation Free Exploration of Apparatus Baseline Record Baseline Preference Habituation->Baseline Drug_Day Drug Injection Baseline->Drug_Day Saline_Day Saline Injection Baseline->Saline_Day Drug_Pairing Confine to Drug-Paired Side Drug_Day->Drug_Pairing Saline_Pairing Confine to Saline-Paired Side Saline_Day->Saline_Pairing Test_Exploration Drug-Free Free Exploration Drug_Pairing->Test_Exploration After Conditioning Saline_Pairing->Test_Exploration Measure_Preference Measure Time in Each Compartment Test_Exploration->Measure_Preference

Caption: Workflow for a typical conditioned place preference experiment in rodents.

Comparative Data:

DrugDose Range (mg/kg)SpeciesResultReference
Morphine 5-10Rat/MouseSignificant CPP[3]
Fentanyl 0.02-0.08RatSignificant CPP
Nefopam --Data not readily available
Amphetamine 1-5Rat/MouseSignificant CPP

Note: While direct CPP data for Nefopam is scarce, its psychostimulant-like properties, as reported in human abuse cases, suggest it would likely produce a CPP, similar to other dopamine reuptake inhibitors like amphetamine.

Clinical Evidence of Abuse Potential

Clinical data, including human abuse potential studies and post-marketing surveillance, provide the most direct evidence of a drug's abuse liability.

  • Opioids: The abuse potential of opioids is well-established through extensive clinical research and epidemiological data. Human abuse potential studies consistently demonstrate that opioids produce feelings of euphoria and "drug liking," which are key predictors of abuse.

  • Nefopam: Formal human abuse potential studies for Nefopam are limited. However, there are numerous case reports of Nefopam abuse, particularly in Europe.[4][6] These reports often describe a pattern of abuse characterized by escalating doses and psychostimulant-like effects, such as agitation, aggression, and hallucinations.[4] In a comparative study in non-dependent substance abusers, Nefopam was most frequently identified as being "amphetamine-like," although it also produced some sedation.[2] Little to no "liking" was reported in this study.[2]

Signaling Pathways and a-Mechanism of Abuse

The abuse potential of a drug is intrinsically linked to its effects on the brain's reward circuitry, primarily the mesolimbic dopamine system.

Opioid Signaling and Reward

Opioids, by acting on µ-opioid receptors on GABAergic interneurons in the ventral tegmental area (VTA), inhibit the release of the inhibitory neurotransmitter GABA. This disinhibition of VTA dopamine neurons leads to an increased release of dopamine in the nucleus accumbens, a key event in the experience of reward and reinforcement.

Diagram: Opioid Reward Pathway Signaling

Opioid_Pathway cluster_VTA VTA Neuron cluster_NAc Nucleus Accumbens GABA_neuron GABAergic Interneuron DA_neuron Dopamine Neuron GABA_neuron->DA_neuron inhibits Dopamine Dopamine DA_neuron->Dopamine releases MOR μ-Opioid Receptor MOR->GABA_neuron activates Gi/o Opioid Opioid Opioid->MOR binds to GABA GABA D1R D1 Receptor Reward Reward/Reinforcement D1R->Reward activates downstream signaling Dopamine->D1R binds to

Caption: Simplified signaling cascade of opioid-induced dopamine release in the reward pathway.

Nefopam (SNDRI) Signaling and Reward

As a serotonin-norepinephrine-dopamine reuptake inhibitor, Nefopam blocks the reuptake of these neurotransmitters from the synaptic cleft. The inhibition of the dopamine transporter (DAT) is of particular relevance to its abuse potential. By blocking DAT, Nefopam increases the concentration of dopamine in the synapse, leading to enhanced stimulation of postsynaptic dopamine receptors in the nucleus accumbens and other reward-related brain regions. This prolonged dopaminergic signaling is believed to underlie the psychostimulant and reinforcing effects of the drug.

Diagram: SNDRI Reward Pathway Signaling

SNDRI_Pathway cluster_Synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Dopamine_vesicle Dopamine Presynaptic->Dopamine_vesicle releases Postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Nefopam Nefopam Nefopam->DAT blocks Dopamine_vesicle->DAT reuptake D1R_post D1 Receptor Dopamine_vesicle->D1R_post binds to Reward_post Reward/Reinforcement D1R_post->Reward_post activates downstream signaling

Caption: Mechanism of action of a dopamine reuptake inhibitor in the synapse.

Conclusion

The evaluation of available data indicates that Nefopam and opioids have distinct abuse liability profiles, both in terms of magnitude and qualitative effects.

  • Opioids exhibit a high abuse potential mediated by their direct action on the µ-opioid receptor, leading to strong reinforcement and euphoria. This is consistently demonstrated in both preclinical and clinical studies.

  • Nefopam , through its action as a serotonin-norepinephrine-dopamine reuptake inhibitor, has a lower abuse potential that is characterized by psychostimulant-like effects. While preclinical data is less extensive, clinical case reports confirm a potential for abuse, particularly at high doses.

For drug development professionals, this comparison highlights the importance of considering not only the presence of abuse potential but also its nature. The psychostimulant-like profile of Nefopam suggests that its abuse may be more similar to that of other dopamine reuptake inhibitors than to classic opioids. This distinction is critical for risk assessment and the development of appropriate risk mitigation strategies. Further head-to-head preclinical and clinical studies would be beneficial to more definitively quantify the relative abuse liability of Nefopam compared to both opioids and psychostimulants.

References

A Comparative Analysis of the Side Effect Profile of Nefopam Versus Other Central Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of nefopam (B83846), a non-opioid, centrally-acting analgesic, with other commonly used central analgesics, including opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by quantitative data from clinical trials and detailed experimental methodologies to aid in research and development.

Executive Summary

Nefopam occupies a unique position in the analgesic landscape due to its distinct mechanism of action, which does not involve opioid receptors. Its primary analgesic effects are attributed to the inhibition of serotonin, norepinephrine, and dopamine (B1211576) reuptake, as well as the blockade of sodium and calcium channels in the central nervous system.[1] While offering an alternative to traditional central analgesics, its side effect profile is a critical consideration. This guide synthesizes data from comparative studies to provide a clear overview of the relative adverse event profiles.

Data Presentation: Comparative Side Effect Incidence

The following tables summarize the incidence of common adverse effects of nefopam compared to other central analgesics as reported in various clinical studies.

Adverse EffectNefopamMorphinePentazocinePethidineReference
Any Side Effect 58%68%82%74%[2]
Sleepiness Most CommonCommonCommonCommon[2]

Table 1: Overall Incidence of Side Effects in Post-Operative Pain

Adverse EffectNefopam + FentanylKetorolac (B1673617) + Fentanylp-valueReference
Postoperative Nausea & Vomiting (PONV) 59%34%0.015[3][4]
Tachycardia 3%Not Reported-[5]
Sweating Not ReportedNot Reported-[5]

Table 2: Incidence of Specific Side Effects in Postoperative Patient-Controlled Analgesia (PCA)

Adverse EffectNefopamTramadol (B15222)p-valueReference
Nausea & Vomiting Higher IncidenceLower Incidence<0.05[6]
Rescue Analgesia Requirement More FrequentLess Frequent<0.05[6]

Table 3: Comparison of Side Effects in Long Bone Fracture Fixation

Adverse EffectNefopamASA + CodeineDiclofenacReference
Adverse Effects More FrequentMore FrequentLess Frequent[7]
Study Withdrawal due to Side Effects Higher RateNot specifiedNot specified[8]

Table 4: Adverse Effect Profile in Chronic Cancer Pain

Experimental Protocols

The data presented in this guide are derived from randomized controlled trials (RCTs), which are the gold standard for evaluating the efficacy and safety of clinical interventions. The general methodology of these trials is outlined below, based on the CONSORT (Consolidated Standards of Reporting Trials) statement.[2][3][9]

1. Study Design:

  • Design: Most studies employ a prospective, randomized, double-blind, parallel-group design.

  • Randomization: Patients are randomly assigned to receive either nefopam or a comparator analgesic (e.g., opioid, NSAID) or placebo. Randomization is typically computer-generated.

  • Blinding: Both the patients and the healthcare professionals administering the treatment and assessing the outcomes are unaware of the treatment allocation to minimize bias.

2. Patient Population:

  • Inclusion Criteria: Typically include adult patients (e.g., 18-65 years) scheduled for a specific type of surgery (e.g., orthopedic, abdominal, gynecological) and experiencing moderate to severe postoperative pain. Patients are required to provide informed consent.

  • Exclusion Criteria: Often include patients with a history of hypersensitivity to the study drugs, significant renal or hepatic impairment, a history of convulsive disorders (a contraindication for nefopam), or substance abuse.

3. Intervention and Dosage:

  • Nefopam: Administered orally or intravenously at varying doses depending on the study protocol (e.g., 20 mg IV).[4]

  • Comparator Analgesics: Administered at equianalgesic doses to nefopam. For example, morphine, fentanyl, ketorolac, or tramadol are used at standard clinical doses.

  • Patient-Controlled Analgesia (PCA): In many postoperative pain studies, analgesics are delivered via a PCA pump, allowing patients to self-administer a preset dose of the drug when they feel pain.

4. Outcome Measures:

  • Primary Outcome: Often the total consumption of analgesic over a specified period (e.g., 24 or 48 hours).

  • Secondary Outcomes:

    • Pain Intensity: Assessed at regular intervals using validated pain scales such as the Visual Analog Scale (VAS) or the Numeric Rating Scale (NRS).[2][10][11]

    • Incidence and Severity of Adverse Effects: Systematically recorded, including nausea, vomiting, dizziness, sweating, sedation, and cardiovascular effects like tachycardia.

    • Patient Satisfaction: Assessed at the end of the study period.

    • Requirement for Rescue Analgesia: The number of patients requiring additional pain relief medication.

5. Data Collection and Analysis:

  • Data on analgesic consumption, pain scores, and adverse events are collected at predefined time points.

  • Statistical analysis is performed to compare the outcomes between the treatment groups. Appropriate statistical tests are used to determine the significance of any observed differences.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Nefopam's Analgesic Action

Nefopam Nefopam SERT Serotonin Transporter (SERT) Nefopam->SERT Inhibits NET Norepinephrine Transporter (NET) Nefopam->NET Inhibits DAT Dopamine Transporter (DAT) Nefopam->DAT Inhibits Na_Channel Voltage-gated Na+ Channel Nefopam->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel Nefopam->Ca_Channel Blocks Synaptic_Cleft Increased Synaptic Monoamines SERT->Synaptic_Cleft NET->Synaptic_Cleft DAT->Synaptic_Cleft Neuronal_Excitability Reduced Neuronal Excitability Na_Channel->Neuronal_Excitability Ca_Channel->Neuronal_Excitability Descending_Inhibition Enhanced Descending Inhibitory Pain Pathways Synaptic_Cleft->Descending_Inhibition Pain_Signal Reduced Pain Signal Transmission Neuronal_Excitability->Pain_Signal Analgesia Analgesia Descending_Inhibition->Analgesia Pain_Signal->Analgesia

Caption: Nefopam's multimodal mechanism of action for analgesia.

Experimental Workflow for a Comparative Analgesic Clinical Trial

cluster_pre Pre-Trial cluster_trial Trial Execution cluster_post Post-Trial Protocol Protocol Development & Ethics Approval Recruitment Patient Recruitment & Informed Consent Protocol->Recruitment Screening Eligibility Screening Recruitment->Screening Randomization Randomization Screening->Randomization Group_A Group A: Nefopam Randomization->Group_A Group_B Group B: Comparator Drug Randomization->Group_B Intervention Drug Administration (Double-Blinded) Group_A->Intervention Group_B->Intervention Data_Collection Data Collection: - Pain Scores (VAS/NRS) - Analgesic Consumption - Adverse Events Intervention->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Reporting Results Interpretation & Reporting (CONSORT) Analysis->Reporting

Caption: A typical workflow for a randomized controlled clinical trial comparing analgesics.

References

A Comparative Guide to the Validation of Analytical Methods for Nefopam in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Nefopam (B83846) in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This guide provides a comparative overview of validated analytical methods for the determination of Nefopam, with a focus on providing the necessary data and protocols to make informed decisions on method selection and implementation.

Comparative Analysis of Validated Methods

A variety of analytical techniques have been successfully validated for the quantification of Nefopam in biological samples, primarily human plasma. The choice of method often depends on the required sensitivity, specificity, available instrumentation, and the nature of the study. The following table summarizes the key performance characteristics of several reported methods.

Analytical MethodBiological MatrixInternal Standard (IS)Linearity Range (ng/mL)Correlation Coefficient (r²)Accuracy (% Bias)Precision (% RSD)LOQ (ng/mL)Reference
LC-MS/MS Human PlasmaEthyl loflazepate0.78–100>0.996[1][2]<12.5%[1][2]<17.5%[1][2]0.78[1][2]Hoizey et al.[1][2]
HPLC-UV Plasma, Globule, UrineImipramine (B1671792)1–60 (Plasma)>0.992[3]-13.0 to +12.3%1.0 to 10.1%1 (Plasma)[3]Aymard et al.[3]
RP-HPLC Bulk and Dosage Form-16–120 (µg/mL)0.999[4]Recovery: 100.4%[4]Within limits-Anonymous[4]
RP-HPLC Tablet Dosage Form-50–150 (µg/mL)0.999[5]---Anonymous[5]
GC Human PlasmaOrphenadrine20-130--4.6% to +4%3% to 17%20Anonymous[6]

Detailed Experimental Protocols

Reproducibility is a cornerstone of analytical method validation. The following are detailed protocols for some of the key methods cited in this guide.

LC-MS/MS Method for Nefopam and Desmethyl-Nefopam in Human Plasma[1][2]
  • Sample Preparation:

    • To 1 mL of alkalinized human plasma, add the internal standard, ethyl loflazepate.[1][2]

    • Perform a single-step liquid-liquid extraction with diethyl ether.[1][2]

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in 150 µL of the mobile phase.[2]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile (B52724) and 0.1% formic acid (50:50, v/v).[1][2]

    • Flow Rate: 0.3 mL/min.[1][2]

    • Total Run Time: < 6 minutes.[1][2]

  • Mass Spectrometry Detection:

    • Instrument: Ion trap spectrometer.[1][2]

    • Ionization Mode: Positive-ion mode with an electrospray ion source (ESI) operating at 200°C.[1][2]

    • Detection: Full scan MS-MS mode.[1][2]

HPLC-UV Method for Nefopam and Desmethyl-Nefopam in Biological Fluids[3]
  • Sample Preparation:

    • Add imipramine (internal standard) to 1 mL of plasma or globule sample, or 0.5 mL of urine sample.

    • Perform liquid-liquid extraction with n-hexane under alkaline conditions.

    • Evaporate the organic layer and reconstitute the residue.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of buffer (15 mM KH₂PO₄ with 5 mM octane (B31449) sulfonic acid, pH 3.7) and acetonitrile (77:33, v/v).[3]

    • Flow Rate: 1.5 mL/min.[3]

    • Column: C₁₈ Symmetry column (150x4.6 mm I.D., 5 µm particle size).[3]

  • UV Detection:

    • Wavelength: 210 nm.[7]

Visualizing the Validation Workflow

A systematic approach is essential for the successful validation of any analytical method. The following diagram illustrates a generalized workflow for the validation of a bioanalytical assay for Nefopam, ensuring that the method is reliable, reproducible, and fit for its intended purpose.

ValidationWorkflow method_development Method Development sample_preparation Sample Preparation Optimization method_development->sample_preparation chromatography Chromatographic & MS Optimization method_development->chromatography validation_protocol Validation Protocol Definition sample_preparation->validation_protocol chromatography->validation_protocol specificity Specificity & Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy_precision Accuracy & Precision validation_protocol->accuracy_precision lod_loq LOD & LOQ validation_protocol->lod_loq stability Stability Studies validation_protocol->stability system_suitability System Suitability validation_protocol->system_suitability documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy_precision->documentation lod_loq->documentation stability->documentation system_suitability->documentation routine_use Routine Sample Analysis documentation->routine_use

Caption: A generalized workflow for the validation of a bioanalytical assay for Nefopam.

This comprehensive guide provides a solid foundation for researchers and scientists to select and implement a validated analytical method for Nefopam in biological matrices. The choice between a highly sensitive and specific LC-MS/MS method and a more accessible HPLC-UV method will depend on the specific requirements of the study, including the desired lower limit of quantification and the available instrumentation. The provided data demonstrates that with careful method development and validation, accurate and precise results for Nefopam concentration can be achieved with different analytical approaches.

References

A Comparative Analysis of the Anti-Hyperalgesic Properties of Nefopam and Gabapentin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-hyperalgesic effects of Nefopam (B83846) and Gabapentin (B195806), two distinct analgesic agents. By presenting experimental data, detailed methodologies, and mechanistic insights, this document aims to serve as a valuable resource for the scientific community engaged in pain research and the development of novel therapeutics.

Mechanism of Action: Divergent Pathways to Pain Relief

Nefopam and Gabapentin alleviate hyperalgesia through fundamentally different molecular mechanisms. Nefopam, a centrally-acting non-opioid analgesic, functions as a triple monoamine reuptake inhibitor, increasing the synaptic concentrations of serotonin, norepinephrine, and dopamine.[1][2][3] This modulation of descending inhibitory pain pathways is a key component of its analgesic effect. Additionally, Nefopam is known to interact with glutamatergic systems, including the NMDA receptor, and inhibit voltage-gated sodium and calcium channels, further contributing to its anti-hyperalgesic profile.[1][3]

Conversely, Gabapentin, an anticonvulsant with proven efficacy in neuropathic pain, primarily exerts its effects by binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[4][5] This interaction is crucial as chronic pain states can lead to an increased expression of these subunits.[6] By binding to the α2δ-1 subunit, Gabapentin reduces the trafficking of these channels to the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[7] While structurally related to GABA, it does not act on GABA receptors but has been shown to increase GABA synthesis.[8]

Signaling Pathway Diagrams

nefopam_pathway nefopam Nefopam reuptake_transporters Monoamine Reuptake Transporters (SERT, NET, DAT) nefopam->reuptake_transporters Inhibits vgsc_vgcc Voltage-Gated Na+ & Ca2+ Channels nefopam->vgsc_vgcc Inhibits synaptic_cleft Increased Synaptic Serotonin, Norepinephrine, Dopamine reuptake_transporters->synaptic_cleft Leads to descending_pathway Enhanced Descending Inhibitory Pain Pathway synaptic_cleft->descending_pathway spinal_neuron Spinal Cord Neuron descending_pathway->spinal_neuron Modulates pain_transmission_down Reduced Ascending Pain Transmission spinal_neuron->pain_transmission_down neuronal_excitability Decreased Neuronal Excitability vgsc_vgcc->neuronal_excitability neuronal_excitability->pain_transmission_down

Caption: Nefopam's dual mechanism of action.

gabapentin_pathway gabapentin Gabapentin a2d1_subunit α2δ-1 Subunit of Voltage-Gated Ca2+ Channels gabapentin->a2d1_subunit Binds to channel_trafficking Reduced Channel Trafficking to Presynaptic Terminal a2d1_subunit->channel_trafficking Inhibits ca_influx Decreased Ca2+ Influx channel_trafficking->ca_influx neurotransmitter_release Reduced Release of Glutamate & Substance P ca_influx->neurotransmitter_release postsynaptic_neuron Postsynaptic Neuron neurotransmitter_release->postsynaptic_neuron Acts on pain_signal Reduced Postsynaptic Excitation postsynaptic_neuron->pain_signal

Caption: Gabapentin's mechanism via the α2δ-1 subunit.

Quantitative Comparison of Anti-Hyperalgesic Effects

The following tables summarize the effective doses (ED50) and dose-dependent effects of Nefopam and Gabapentin in various preclinical models of hyperalgesia.

Table 1: Efficacy of Nefopam in Rodent Models of Pain

Pain ModelSpeciesEndpointRoute of AdministrationEffective Dose / ED50Citation
Acetic Acid-Induced WrithingMouseReduction in writhingSubcutaneous (s.c.)ED50: 2.56 ± 0.38 mg/kg[1]
Acetic Acid-Induced WrithingMouseReduction in writhingOral (p.o.)ED50: 1.5 ± 0.2 mg/kg[6]
Formalin Test (Inflammatory Phase)MouseReduction in licking timeSubcutaneous (s.c.)ED50: 4.32 ± 0.17 mg/kg[1]
Formalin Test (Early Phase)MouseReduction in licking timeOral (p.o.)ED50: 4.5 ± 1.1 mg/kg[6]
Formalin Test (Inflammatory Phase)MouseReduction in licking timeOral (p.o.)ED50: 4.3 ± 0.2 mg/kg[6]
Carrageenan-Induced Tactile AllodyniaRatReversal of allodyniaSubcutaneous (s.c.)10-30 mg/kg (significant reduction)[1][9]
Incision-Induced Thermal HyperalgesiaRatReversal of hyperalgesiaSubcutaneous (s.c.)30 mg/kg (blocked hyperalgesia)[9]
Paclitaxel-Induced Neuropathic PainMouseReversal of mechanical allodyniaOral (p.o.)1, 3, 5, 10, 30 mg/kg (dose-dependent)[10]

Table 2: Efficacy of Gabapentin in Rodent Models of Pain

Pain ModelSpeciesEndpointRoute of AdministrationEffective Dose / ED50Citation
Orofacial Formalin Test (Phase 2)RatReduction in behavioral responseIntrathecal (i.t.)ED50: 8.27 µg[11]
Fentanyl-Induced HyperalgesiaRatPrevention of hyperalgesiaIntraperitoneal (i.p.)30, 75, 150, 300 mg/kg (dose-dependent)[12]
Intermittent Cold Stress ModelMouseReversal of allodyniaIntraperitoneal (i.p.)1 and 3 mg/kg (significant effect)[13]
Nerve Injury-Induced Neuropathic PainMouseReversal of allodyniaIntraperitoneal (i.p.)30 mg/kg (significant effect)[13]
Paclitaxel-Induced Neuropathic PainRatReversal of thermal hyperalgesia & cold allodyniaOral (p.o.)60 mg/kg[14]
Paclitaxel-Induced Neuropathic PainMouseReversal of mechanical allodyniaOral (p.o.)25, 50, 75, 100 mg/kg (dose-dependent)[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for two common models of hyperalgesia used to assess analgesic efficacy.

Carrageenan-Induced Thermal Hyperalgesia in Mice

This model is widely used to investigate inflammatory pain.

  • Animals: Male ICR mice are used.

  • Baseline Measurement: The baseline thermal nociceptive threshold is determined by placing the mice on a hot plate apparatus (e.g., Ugo Basile, Italy) set at 55 ± 1°C. The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. Two baseline measurements are taken at a 30-minute interval, and the average is calculated.[3]

  • Induction of Hyperalgesia: A 1-2% solution of lambda-carrageenan is prepared in sterile saline. A volume of 20-25 µL is injected subcutaneously into the plantar surface of one hind paw.[3][15]

  • Drug Administration: Nefopam, Gabapentin, or vehicle is administered, typically via oral gavage or intraperitoneal injection, at a predetermined time before or after the carrageenan injection.

  • Assessment of Hyperalgesia: At various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours), the thermal withdrawal latency is measured again using the hot plate test. A reduction in latency in the vehicle-treated group indicates hyperalgesia. An increase in latency in the drug-treated groups compared to the vehicle group demonstrates an anti-hyperalgesic effect. A cut-off time (e.g., 15-20 seconds) is employed to prevent tissue damage.[15]

Paclitaxel-Induced Mechanical Allodynia in Rats

This model is used to study chemotherapy-induced neuropathic pain.

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.[8][14]

  • Induction of Allodynia: Paclitaxel (B517696) is dissolved in a suitable vehicle and administered to the rats. A common protocol involves four intraperitoneal injections of 2 mg/kg on alternate days (days 0, 2, 4, and 6).[8][16]

  • Baseline Measurement: Before paclitaxel administration, the baseline mechanical withdrawal threshold is assessed using von Frey filaments. The rat is placed on a mesh platform, and filaments of increasing force are applied to the plantar surface of the hind paw. The threshold is the lowest force that elicits a paw withdrawal response.

  • Drug Administration: Test compounds (Nefopam, Gabapentin) or vehicle are administered at a specific time point after the final paclitaxel injection, once allodynia has been established (e.g., day 7 or 14).[8]

  • Assessment of Allodynia: Mechanical withdrawal thresholds are reassessed at various time points after drug administration. An increase in the paw withdrawal threshold in the drug-treated groups compared to the vehicle-treated, paclitaxel-exposed group indicates an anti-allodynic effect.

Experimental Workflow Diagram

experimental_workflow animal_acclimation Animal Acclimation baseline_testing Baseline Nociceptive Testing (e.g., von Frey, Hot Plate) animal_acclimation->baseline_testing group_randomization Randomization into Treatment Groups baseline_testing->group_randomization hyperalgesia_induction Induction of Hyperalgesia (e.g., Carrageenan, Paclitaxel) group_randomization->hyperalgesia_induction drug_administration Drug Administration (Nefopam, Gabapentin, Vehicle) hyperalgesia_induction->drug_administration post_treatment_testing Post-Treatment Nociceptive Testing (Time-Course) drug_administration->post_treatment_testing data_analysis Data Analysis and Comparison post_treatment_testing->data_analysis

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Nefopam Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds like Nefopam Hydrochloride is a critical component of laboratory safety and environmental responsibility. Adherence to strict disposal protocols is essential to mitigate risks to personnel and prevent environmental contamination. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, necessitating careful handling and disposal in accordance with local, state, and federal regulations.[1][2][3]

Procedural Guidance for Disposal

The following step-by-step process outlines the recommended procedure for the safe disposal of this compound in a laboratory setting. This guidance is synthesized from safety data sheets and general principles of pharmaceutical waste management.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to prevent accidental exposure. This includes:

  • Hand Protection: Wear chemical-resistant gloves.[4]

  • Eye Protection: Use safety goggles with side-shields.[5]

  • Skin and Body Protection: A laboratory coat or impervious clothing is required.[4][5]

  • Respiratory Protection: In cases of dust or aerosol generation, a suitable respirator should be worn.[5]

Step 2: Waste Collection and Segregation

Proper collection and segregation of this compound waste are crucial to ensure it is handled correctly throughout the disposal chain.

  • Solid Waste: Collect solid this compound waste in a clearly labeled, closed container.[4][6]

  • Liquid Waste: For solutions containing this compound, absorb the liquid with a non-reactive absorbent material (e.g., diatomite) and place it in a designated, sealed container for chemical waste.

  • Contaminated Materials: Any items that have come into contact with this compound, such as weighing paper, pipette tips, and contaminated packaging, must be disposed of as chemical waste.[1][4][5]

Step 3: Storage Pending Disposal

Store the designated waste containers in a secure, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1] The storage area should be clearly marked for hazardous waste.

Step 4: Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous material disposal company.[5] The primary and recommended methods of disposal are:

  • Incineration: The most common and effective method for destroying pharmaceutical waste.[7] Some guidelines recommend dissolving or mixing the material with a combustible solvent before burning in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Licensed Chemical Destruction Plant: Transporting the material to a licensed facility ensures complete and safe disposal.[4]

Important Considerations:

  • Regulatory Compliance: Always consult and adhere to all applicable local, state, and federal regulations regarding hazardous waste disposal.[1][3][5]

  • Environmental Protection: Take measures to prevent the spillage of this compound into drains, soil, or water courses.[1][3][6]

  • Do Not Dispose in Regular Trash or Sewer: this compound should not be disposed of in the regular trash or flushed down the drain.[7][8][9] Improper disposal can lead to environmental contamination and potential harm to aquatic life.[8][10]

Experimental Protocols

The disposal of this compound does not typically involve experimental protocols in a research context. The process is a safety and waste management procedure. However, if a laboratory protocol involves the neutralization or deactivation of this compound prior to disposal, that specific protocol, including reactants, concentrations, and reaction times, should be thoroughly documented and validated to ensure the complete degradation of the toxic compound. As of the current information, no such standardized experimental disposal protocols are publicly available. The standard procedure remains segregation and professional disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate solid_waste Solid Waste (Powder, Contaminated Items) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) segregate->liquid_waste Liquid collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material liquid_waste->absorb_liquid store Step 3: Store in Designated Hazardous Waste Area collect_solid->store collect_liquid Place in Labeled, Sealed Container absorb_liquid->collect_liquid collect_liquid->store dispose Step 4: Arrange for Professional Disposal store->dispose incineration Incineration via Licensed Waste Contractor dispose->incineration end End: Disposal Complete, Documentation Filed incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Nefopam Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Nefopam Hydrochloride

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is essential to handle this compound with care, utilizing appropriate personal protective equipment and engineering controls. The toxicological properties of this material have not been thoroughly investigated, warranting a cautious approach.[3]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment based on Safety Data Sheets (SDS).

Protection Type Equipment Specification Rationale & Sources
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator. A full-face respirator may be required if exposure limits are exceeded or irritation is experienced.[3][4]To prevent inhalation of dust or aerosols.[1][2][3]
Hand Compatible, chemical-resistant gloves (e.g., powder-free nitrile gloves).[3][5]To prevent skin contact and absorption.[1][2]
Eye/Face Chemical safety goggles or glasses with side protection. A face shield may be necessary for splash hazards.[2][3]To protect eyes from dust particles and splashes.[3]
Body Laboratory coat, protective disposable gown made of low-permeability fabric, or other protective clothing to prevent skin exposure.[2][3][6]To prevent contamination of personal clothing and skin.[3]

Note: Always wash hands thoroughly after handling the compound, even after wearing gloves.[2][3] Contaminated clothing should be removed immediately and washed before reuse.[1][3]

Operational Plan: Handling and Storage

Follow these step-by-step procedures for the safe handling and storage of this compound in a laboratory setting.

Receiving and Inspection
  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) during inspection.

Storage
  • Store in a tightly closed container.[2][3]

  • Keep in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is between 2°C - 8°C.[3]

  • Store away from incompatible substances and sources of ignition.[2][3]

  • The storage area should be clearly marked, and access should be restricted.

Handling and Use
  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[2][3] Mechanical exhaust is required.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid the formation of dust and aerosols.[6][7]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[1][4]

  • Use dedicated equipment (spatulas, weigh boats) for handling. Clean equipment thoroughly after use.

  • Wash hands thoroughly with soap and water after handling is complete.[3]

Emergency Procedures

Immediate and appropriate action is critical in an emergency. Accessible safety showers and eye wash stations are mandatory in areas where this compound is handled.[3][7]

Exposure Response
Exposure Route First Aid Measures
Inhalation Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][3][8]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3][8] Remove contact lenses if present and easy to do. Seek immediate medical attention, including consultation with an ophthalmologist.[3]
Ingestion Do NOT induce vomiting.[2][8] If the person is conscious, rinse their mouth with water.[3][8] Seek immediate medical attention.[2][3]
Accidental Release (Spill) Response
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.[3]

  • Wear PPE: Don full protective equipment, including respiratory protection, chemical-resistant gloves, eye protection, and a lab coat.[6][8]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[2][8] Avoid allowing the substance to enter drains or soil.[3]

  • Clean-up: Carefully sweep up, vacuum, or absorb the spilled solid with an inert material.[2] Place the material into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of the contaminated materials as hazardous waste according to local regulations.

Below is a workflow diagram for handling a chemical spill.

Spill_Response_Workflow cluster_prep Immediate Actions cluster_contain Containment & Cleanup cluster_post Post-Cleanup Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert PPE Don Appropriate PPE Alert->PPE Contain Contain Spill PPE->Contain Cleanup Clean Spill with Inert Material Contain->Cleanup Package Package Waste in Labeled Container Cleanup->Package Decontaminate Decontaminate Area & Equipment Package->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose Report Complete Spill Report Dispose->Report End End Report->End

Caption: Workflow for Emergency Spill Response of this compound.

Disposal Plan

Unused this compound and contaminated materials must be treated as hazardous waste. Disposal must be in accordance with all local, state, and federal regulations.

Waste Segregation
  • Do not mix this compound waste with other waste streams.

  • Collect waste in a dedicated, clearly labeled, and sealed container.

Disposal of Unused Product
  • The preferred method for disposal is through a licensed hazardous waste disposal company or a drug take-back program.[9][10]

  • Incineration is often the recommended destruction method for pharmaceutical waste to ensure the compound is rendered non-retrievable.[11]

  • Do not dispose of this compound down the drain or in the household trash unless specifically instructed by local authorities.[3][12]

Disposal via Household Trash (Only if no other options are available)

If a take-back program or hazardous waste service is not available, follow these steps as a last resort, ensuring compliance with local regulations:[9][13]

  • Remove the chemical from its original container.

  • Mix it with an undesirable substance like used coffee grounds, dirt, or cat litter. This makes it less appealing to children or pets and unrecognizable to anyone searching through trash.[9][12] Do not crush tablets or capsules.[10]

  • Place the mixture in a sealable plastic bag or other container to prevent leakage.[9][12]

  • Dispose of the sealed container in the household trash.[9]

  • Scratch out all personal or identifying information from the original container to protect privacy before disposing of it.[12]

Quantitative Data

Occupational exposure limits for this compound have not been established by major regulatory agencies.

Parameter Value Source
OSHA PEL Not available[2]
NIOSH REL Not available[2]
ACGIH TLV Not available[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.